molecular formula C14H19NO2 B177991 (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 122151-32-0

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B177991
CAS No.: 122151-32-0
M. Wt: 233.31 g/mol
InChI Key: TVZLBOSPKGJOTA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one is a chiral compound of interest in advanced medicinal chemistry and drug discovery research. The specific stereochemistry of the (S)-enantiomer provides a defined three-dimensional structure that is crucial for selective interactions with biological targets. This molecule features a benzyloxy group and a pyrrolidine moiety, structural features commonly found in compounds designed to modulate enzymatic activity and protein-protein interactions . Researchers can utilize this chiral building block in the design and synthesis of novel bioactive molecules. Its structure is particularly relevant for exploring inhibitors that target specific enzymatic pockets, such as those found in kinase or histone deacetylase research . The compound's potential application lies in its role as a synthetic intermediate for developing probes and candidates in oncology and other therapeutic areas, where precise stereochemistry can significantly influence binding affinity and efficacy . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-phenylmethoxy-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-12(14(16)15-9-5-6-10-15)17-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZLBOSPKGJOTA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446887
Record name (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122151-32-0
Record name (2S)-2-(Phenylmethoxy)-1-(1-pyrrolidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122151-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Introduction

This compound is a chiral amide of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its molecular architecture, featuring a pyrrolidine ring, a benzyloxy group, and a defined stereocenter, makes it a valuable chiral building block. The pyrrolidine scaffold is a ubiquitous motif in a vast array of biologically active compounds and approved pharmaceuticals, underscoring the importance of its derivatives.[1] As an intermediate, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective use in the synthesis of more complex molecules, ensuring process scalability, reproducibility, and the ultimate purity of the final active pharmaceutical ingredient (API).

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed overview of the known physical properties of this compound. It moves beyond a simple tabulation of data to provide the causality behind these properties and outlines the rigorous, self-validating experimental protocols required for their characterization.

Molecular and Physicochemical Properties Summary

The fundamental physicochemical properties of this compound are summarized below. These values are foundational for designing synthetic routes, developing purification strategies, and ensuring safe handling and storage.

PropertyValueSource
CAS Number 122151-32-0[2]
Molecular Formula C₁₄H₁₉NO₂[2]
Molar Mass 233.31 g/mol [2]
Appearance White to off-white solid[2]
Density 1.103 g/cm³[2]
Boiling Point 369.2°C at 760 mmHg[2]
Flash Point 177.1°C[2]
Vapor Pressure 1.21 x 10⁻⁵ mmHg at 25°C[2]
Refractive Index 1.543[2]
Storage Condition 2-8°C[2]

Detailed Analysis of Key Physical Properties

Physical State and Solubility

This compound presents as a white to off-white solid at standard temperature and pressure.[2] Its solid nature is consistent with its molecular weight and the presence of a polar amide group capable of forming strong intermolecular dipole-dipole interactions.

The solubility profile is a critical determinant of its utility in a laboratory setting.

  • Soluble in: Common organic solvents such as ethanol, chloroform, and dimethylformamide (DMF).[2]

  • Insoluble in: Water.[2]

Expert Insight: The molecule's amphipathic character—possessing both non-polar regions (benzyl group, aliphatic portions of the pyrrolidine ring) and a polar amide functionality—governs this behavior. The overall hydrophobicity imparted by the hydrocarbon framework prevents dissolution in water. Conversely, its solubility in organic solvents like chloroform and DMF is essential for its use in reactions (e.g., as a nucleophile or substrate) and for purification techniques such as column chromatography or recrystallization. The choice of solvent is paramount; for instance, DMF is an excellent solvent for many organic reactions but its high boiling point can complicate product isolation.

Chirality and Optical Activity

As a compound with a single, defined stereocenter (the 'S' configuration), this compound is optically active. This means a solution of the pure enantiomer will rotate the plane of plane-polarized light. Enantiomers often exhibit identical physical properties in an achiral environment, but their biological activities can differ dramatically.[3][4] Therefore, the verification of enantiomeric purity is one of the most critical quality control assessments for this compound when it is intended for pharmaceutical synthesis.

Experimental Characterization Workflows

The confirmation of a compound's identity and the measurement of its physical properties is a systematic process. The following diagram illustrates a typical workflow for the characterization of a chiral intermediate like the topic compound.

G cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_data Data Analysis syn Synthesis of Crude Product pur Purification (e.g., Chromatography) syn->pur struct Structural Confirmation (NMR, MS, IR) pur->struct phys Physical Property Measurement struct->phys chiral Chiral Purity (HPLC) phys->chiral report Final Report & Certificate of Analysis chiral->report

Caption: General workflow for the synthesis and characterization of a chiral chemical intermediate.

Protocols for Physical Property Determination

The following protocols are standardized methodologies for verifying the physical properties of this compound.

Protocol 1: Determination of Solubility (Qualitative)

Objective: To confirm the solubility profile of the compound in various solvents.

Methodology:

  • Preparation: Aliquot approximately 10 mg of the compound into four separate, labeled test tubes.

  • Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively: deionized water, ethanol, chloroform, and dimethylformamide.

  • Mixing: Agitate each tube vigorously using a vortex mixer for 30 seconds.

  • Observation: Visually inspect each tube for the presence of undissolved solid against a dark background.

  • Classification:

    • Soluble: No visible solid particles.

    • Slightly Soluble: Majority of the solid has dissolved, but some particulates remain.

    • Insoluble: The solid remains largely undissolved.

Trustworthiness: This protocol is a rapid, qualitative assessment. For quantitative data, a saturation shake-flask method followed by concentration measurement (e.g., via UV-Vis or HPLC) would be employed. The selection of solvents is based on the expected chemical nature of the compound and covers a range of polarities.[2]

Protocol 2: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the (S)- and (R)-enantiomers and determine the enantiomeric excess (e.e.) of the sample. Chiral HPLC is the gold standard for this purpose.[5]

Methodology:

  • System Preparation:

    • Instrument: A standard HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC) is a common choice for separating chiral amides.

    • Mobile Phase: A pre-mixed and degassed solution of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumental Conditions (Typical):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (due to the absorbance of the benzyl group).

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers, if both are present, will elute at different retention times (tR).

    • Identify the major peak (the (S)-enantiomer) and the minor peak (the potential (R)-enantiomer impurity).

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the area of both peaks.

    • Calculate e.e. % using the formula: e.e. % = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Causality Behind Choices: The choice of a polysaccharide-based CSP is based on its proven efficacy in resolving a wide range of chiral compounds through interactions like hydrogen bonding, dipole-dipole, and π-π stacking. The Hexane/IPA mobile phase allows for the fine-tuning of polarity to achieve optimal separation.

G cluster_hplc Principle of Chiral HPLC Separation cluster_separation racemate Racemic Mixture (S) + (R) column Chiral Stationary Phase (CSP) S-Binding Site R-Binding Site racemate->column Injection p1 column:S->p1 (S)-Enantiomer (Stronger Interaction, Longer Retention) p2 column:R->p2 (R)-Enantiomer (Weaker Interaction, Shorter Retention) detector UV Detector p1->detector p2->detector Elution

Caption: Diagram illustrating the separation of enantiomers on a chiral HPLC column.

Conclusion

The physical properties of this compound, from its solid-state nature and solubility to its critical chiral purity, are defining characteristics that dictate its handling, application, and ultimate success as a synthetic intermediate. The protocols described herein represent robust, field-proven methodologies for the verification of these properties. For the researcher or drug development professional, a rigorous and systematic approach to characterization is not merely a quality control measure; it is an integral part of the scientific process, ensuring the integrity and reproducibility of synthetic chemistry and paving the way for the development of novel therapeutics.

References

  • ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. Available at: [Link]

  • Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (n.d.). Functional Chirality: From Small Molecules to Supramolecular Assemblies. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Available at: [Link]

  • ResearchGate. (n.d.). Physical properties and enantiomeric composition. Available at: [Link]

  • PubMed Central. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Available at: [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Available at: [Link]

  • Science Publishing Group. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. Available at: [Link]

  • SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

Sources

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Authored by a Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product.[1] Low aqueous solubility is a primary contributor to poor bioavailability, complicating formulation and hindering clinical progression.[2] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of This compound , a chiral molecule featuring a pyrrolidine amide scaffold. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles with actionable, field-proven protocols. We will dissect the molecule's structural components to predict its solubility behavior, provide detailed, self-validating methodologies for its experimental determination, and discuss the interpretation of this critical data in the context of drug development. The intended audience includes researchers, scientists, and drug development professionals who require a robust understanding of solubility assessment.

Introduction: The Centrality of Solubility

This compound is a solid organic compound used as an intermediate in organic synthesis for various chemical reagents and potential pharmaceutical agents.[3] An initial qualitative assessment indicates that it is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide (DMF), but insoluble in water.[3] This profile—lipophilic and poorly water-soluble—is common among modern drug candidates and presents a significant challenge.

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, fundamentally linking these properties to in vivo bioavailability.[4] A thorough understanding of a compound's solubility is therefore not merely an academic exercise; it is a cornerstone of rational drug design and formulation strategy. This guide will provide the necessary theoretical grounding and practical workflows to rigorously characterize this key parameter.

Structural Analysis and Predicted Solubility Behavior

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] The solubility of this compound is governed by the interplay of its distinct functional groups.

  • Pyrrolidine Ring: This saturated heterocycle is a cyclic secondary amine.[5] While the parent pyrrolidine is miscible with water, its contribution in this larger molecule is tempered. The tertiary amide nitrogen within the ring system is a hydrogen bond acceptor.

  • Amide Group (-C(O)N-): The carbonyl oxygen of the amide is a strong hydrogen bond acceptor. Amide groups are polar, but their contribution to water solubility can be negated by larger, nonpolar substituents.

  • Benzyloxy Group (-OCH₂-Ph): This is the most significant contributor to the molecule's lipophilicity. The large, nonpolar phenyl ring drastically reduces aqueous solubility. The ether oxygen is only a weak hydrogen bond acceptor.

  • Propionyl Backbone: The short alkyl chain adds to the nonpolar character of the molecule.

Methodologies for Experimental Solubility Determination

To move beyond prediction, robust experimental determination is required. Two forms of solubility are critical in drug discovery: thermodynamic and kinetic.[4]

Thermodynamic (Equilibrium) Solubility

This is the true measure of a compound's solubility, representing the saturation point of a solution in equilibrium with its solid-state form.[4] The shake-flask method is the gold-standard for this determination.[6][7]

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. The system should be protected from light if the compound is light-sensitive.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high readings from suspended microparticulates.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve and accounting for any dilution factors. The result is typically expressed in mg/mL or µg/mL.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid compound to known volume of solvent equil1 Agitate at constant T (24-48 hours) prep1->equil1 sep1 Centrifuge suspension equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 Collect supernatant quant1 Dilute clear filtrate sep2->quant1 quant2 Analyze by HPLC-UV or LC-MS quant1->quant2 quant3 Calculate concentration vs. calibration curve quant2->quant3

Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility

Kinetic solubility measures the concentration of a compound upon precipitation from a supersaturated stock solution, typically in DMSO.[4] It is a high-throughput method used for early-stage compound screening. It is important to recognize that this method can yield values significantly higher than thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms.[4]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dilution & Precipitation: Dispense a small volume of the DMSO stock into a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a 96-well microplate. The final DMSO concentration should be low (e.g., 1-2%) to minimize co-solvent effects. Mix rapidly.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated solid.

  • Quantification: Determine the concentration of the compound remaining in the filtrate, often by UV-Vis spectrophotometry using a plate reader or by flow-injection analysis with mass spectrometry.[4] Solubility is calculated against a calibration curve prepared in the same aqueous buffer/DMSO mixture.

G cluster_stock 1. Stock Preparation cluster_precip 2. Precipitation cluster_filter 3. Filtration cluster_quant 4. Quantification stock1 Prepare high-concentration stock in 100% DMSO precip1 Add stock to aqueous buffer in 96-well plate stock1->precip1 precip2 Incubate (1-2 hours) precip1->precip2 filter1 Filter through 96-well filter plate precip2->filter1 quant1 Analyze filtrate by UV-Vis or other method filter1->quant1 quant2 Calculate concentration quant1->quant2

Workflow for High-Throughput Kinetic Solubility Assay.

Data Presentation and Interpretation

All solubility data should be presented clearly and concisely.

Table 1: Qualitative Solubility Profile

This table summarizes the known, non-quantitative solubility characteristics of the compound.

SolventSolubilityReference
WaterInsoluble[3]
EthanolSoluble[3]
ChloroformSoluble[3]
Dimethylformamide (DMF)Soluble[3]
Table 2: Template for Experimental Quantitative Solubility Data

This template should be used to record experimentally determined values.

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
PBS (pH 7.4)25ThermodynamicExperimental ValueCalculated Value
PBS (pH 7.4)37ThermodynamicExperimental ValueCalculated Value
Simulated Gastric Fluid37ThermodynamicExperimental ValueCalculated Value
PBS (pH 7.4)25KineticExperimental ValueCalculated Value

Interpretation: A low thermodynamic solubility in aqueous buffers (e.g., <10 µg/mL) would likely place this compound in BCS Class II or IV, indicating that dissolution will be a rate-limiting step for absorption. This would trigger the need for enabling formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.

Conclusion

While a definitive quantitative solubility value for this compound requires experimental execution, a thorough analysis of its molecular structure strongly predicts poor aqueous solubility. This guide provides the essential, field-tested protocols—namely the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility—required for the robust, empirical characterization of this compound. The accurate determination of these parameters is a non-negotiable, foundational step in the journey of any compound through the drug development pipeline, directly informing risk assessment and guiding rational formulation design.

References

  • Rowan Scientific. Predicting Solubility. Available from: [Link]

  • Delgado, D. R., & Tsinman, K. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available from: [Link]

  • Gossi, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available from: [Link]

  • Slideshare. solubility experimental methods.pptx. Available from: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Available from: [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available from: [Link]

  • ChemBK. (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. Available from: [Link]

  • Iazzetti, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • ResearchGate. Water Solubility or miscibility of N-acetyl pyrrolidine?. Available from: [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon. Available from: [Link]

  • PubChem. (2S)-1-(pyrrolidin-1-yl)propan-2-ol. Available from: [Link]

  • Chemsrc. CAS#:119870-22-3 | (S)-2-benzyloxy-3-isopropylamino-1-propanol. Available from: [Link]

  • Phosri, S., et al. (2021). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • PubChem. Pyrrolidine, 1-acetyl-. Available from: [Link]

  • ChemUniverse. Request A Quote. Available from: [Link]

Sources

Unraveling the Enigmatic Mechanism of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the pharmacological potential of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one , a molecule of significant interest at the intersection of synthetic chemistry and contemporary drug discovery. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its structural motifs—a chiral benzyloxy-propanamide core linked to a pyrrolidine ring—provide a fertile ground for formulating and testing well-defined mechanistic hypotheses.[1][2] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific interactions with biological targets.[3][4][5]

This document serves as a comprehensive roadmap for elucidating the biological activity of this compound. It is structured to empower research teams with the foundational knowledge, strategic direction, and detailed experimental protocols necessary to systematically investigate its therapeutic promise.

Part 1: Deconstructing the Molecule: Mechanistic Hypotheses Rooted in Structural Precedent

The chemical architecture of this compound suggests several plausible avenues for biological activity. Our primary working hypotheses are centered on targets and pathways where its constituent moieties have demonstrated relevance.

Hypothesis 1: Modulation of Neuronal Excitability via Ion Channel or Transporter Interaction

The presence of the pyrrolidine ring, a common feature in centrally active agents, and the overall lipophilicity imparted by the benzyloxy group, suggest potential interactions with neuronal proteins.[2][6]

  • Rationale: Structurally related pyrrolidine derivatives have been identified as modulators of ion channels and neurotransmitter transporters.[7] For instance, certain pyrrolidine-2,5-diones act as positive allosteric modulators of the excitatory amino acid transporter 2 (EAAT2), a critical component in clearing synaptic glutamate.[8][9] Dysregulation of glutamate homeostasis is a key factor in numerous neurological disorders, including epilepsy and ischemic stroke. Furthermore, benzyloxy-amide structures have been explored as modulators of sodium and/or calcium channels.[7]

Hypothesis 2: Neuroprotection via Inhibition of Intracellular Signaling Cascades

The benzyloxy-amide framework has been successfully exploited to develop neuroprotective agents.

  • Rationale: A recent study highlighted benzyloxy benzamide derivatives as potent inhibitors of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[10] This interaction is a key mediator of excitotoxic neuronal damage following ischemic events. The structural similarity suggests that this compound could adopt a conformation that disrupts similar protein-protein interfaces, offering a pathway to neuroprotection.

Hypothesis 3: Antiproliferative Activity through Epigenetic Modulation or Kinase Inhibition

Quinoxaline derivatives bearing a benzyloxy-propanamide side chain have demonstrated antiproliferative effects in various cancer cell lines.

  • Rationale: While our subject molecule lacks the quinoxaline core, the shared propanamide linkage and benzyloxy group are noteworthy. In silico studies on these related compounds suggested inhibition of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer cell proliferation and survival.[11][12] This raises the possibility that the simpler benzyloxy-propanamide scaffold of our compound could interact with the active site of HDACs or other enzymes involved in cell cycle regulation, such as protein kinases.

Part 2: A Phased Experimental Approach to Mechanism Deconvolution

To systematically test these hypotheses, a multi-tiered experimental strategy is proposed, progressing from broad phenotypic screening to specific target engagement and in vivo validation.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial phase aims to cast a wide net to identify the primary biological space in which the compound is active.

Experimental Protocol 1: High-Content Imaging for Cellular Phenotyping

  • Objective: To identify morphological and functional changes in cells treated with the compound, providing unbiased clues to its mechanism.

  • Methodology:

    • Cell Lines: A panel of cell lines should be selected to represent the hypothesized areas of activity:

      • Neuronal: SH-SY5Y (human neuroblastoma), primary cortical neurons.

      • Cancer: HCT-116 (colon), MCF-7 (breast), PC-3 (prostate) to align with data on related compounds.[11]

    • Compound Treatment: Cells are treated with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.

    • Staining: Cells are fixed and stained with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria, and antibodies against markers of apoptosis like cleaved caspase-3).

    • Imaging and Analysis: Automated microscopy and image analysis software are used to quantify dozens of cellular features (e.g., cell count, nuclear size, mitochondrial integrity, neurite outgrowth).

  • Causality and Validation: A significant, dose-dependent change in a specific phenotype (e.g., increased neurite outgrowth, induction of apoptosis in cancer cells) will guide the subsequent, more focused experiments. Appropriate positive and negative controls (e.g., known neuroprotective agents, cytotoxic drugs) are crucial for validating the assay's performance.

Workflow for Phase 1 Investigation

G cluster_0 Phase 1: Phenotypic Screening Compound (S)-2-(Benzyloxy)-1- (pyrrolidin-1-yl)propan-1-one CellPanel Diverse Cell Line Panel (Neuronal, Cancer) Compound->CellPanel Treatment HCI High-Content Imaging (Morphological & Functional Readouts) CellPanel->HCI Assay Pheno Identified Phenotype (e.g., Neuroprotection, Cytotoxicity) HCI->Pheno Analysis

Caption: Phase 1 workflow for broad phenotypic discovery.

Phase 2: Target Identification and In Vitro Validation

Based on the outcomes of Phase 1, this phase will employ target-specific assays to confirm direct interaction with hypothesized molecular targets.

Experimental Protocol 2: Glutamate Uptake Assay

  • Objective: To determine if the compound modulates the activity of excitatory amino acid transporters (EAATs).

  • Methodology:

    • System: Use primary astrocyte cultures or HEK293 cells stably expressing individual EAAT subtypes (e.g., EAAT2).

    • Assay: Cells are pre-incubated with this compound before the addition of radiolabeled [³H]-glutamate.

    • Measurement: After a short incubation, uptake is stopped, and intracellular radioactivity is measured by scintillation counting.

    • Analysis: Compare glutamate uptake in treated versus untreated cells. Known inhibitors (e.g., TBOA) and activators should be used as controls.

  • Trustworthiness: A dose-dependent increase in glutamate uptake would strongly support a positive allosteric modulation mechanism, consistent with related pyrrolidine compounds.[8][9]

Experimental Protocol 3: Co-Immunoprecipitation for PSD95-nNOS Interaction

  • Objective: To assess the compound's ability to disrupt the PSD95-nNOS protein-protein interaction.

  • Methodology:

    • Lysate Preparation: Prepare lysates from rat brain tissue or co-transfected HEK293 cells expressing both PSD95 and nNOS.

    • Treatment: Incubate the lysate with varying concentrations of the compound.

    • Immunoprecipitation: Use an antibody against PSD95 to pull down the protein and its binding partners.

    • Western Blotting: Analyze the immunoprecipitated complexes by Western blot using an antibody against nNOS.

  • Validation: A reduction in the amount of co-immunoprecipitated nNOS in the presence of the compound indicates a disruption of the interaction. A known inhibitor should be used as a positive control.[10]

Experimental Protocol 4: HDAC Activity Assay

  • Objective: To measure the inhibitory effect of the compound on histone deacetylase activity.

  • Methodology:

    • Assay Format: Utilize a commercially available fluorometric HDAC activity assay kit.

    • Enzyme Source: Use recombinant human HDAC6 enzyme, as suggested by in silico data on related molecules.[11][12]

    • Procedure: Incubate the enzyme with a fluorogenic substrate and the test compound. The rate of fluorescence generation is proportional to HDAC activity.

    • Analysis: Calculate the IC₅₀ value of the compound by measuring the inhibition of enzyme activity across a range of concentrations.

  • Authoritative Grounding: Comparing the IC₅₀ value to known HDAC inhibitors (e.g., Trichostatin A) will benchmark the compound's potency and selectivity.

Hypothesized Signaling Pathway and Experimental Touchpoints

G cluster_0 Hypothesis 1: Neuronal Modulation cluster_1 Hypothesis 2: Neuroprotection cluster_2 Hypothesis 3: Antiproliferative EAAT2 EAAT2 Transporter Glutamate Synaptic Glutamate Glutamate->EAAT2 Uptake Compound1 Compound Compound1->EAAT2 Modulates PSD95 PSD95 PPI PSD95->PPI nNOS nNOS nNOS->PPI Compound2 Compound Compound2->PPI Inhibits Excitotoxicity Excitotoxicity PPI->Excitotoxicity HDAC6 HDAC6 AcetylatedProteins Acetylated Proteins HDAC6->AcetylatedProteins Deacetylates Cell Cycle\nArrest Cell Cycle Arrest AcetylatedProteins->Cell Cycle\nArrest Compound3 Compound Compound3->HDAC6 Inhibits

Sources

The Pyrovalerone Scaffold: A Technical Guide to the Synthesis, Pharmacology, and Structure-Activity Relationships of Pyrrolidinophenone Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Structural Analogs of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs derived from the pyrrolidinophenone core, a scaffold shared by the synthetic intermediate this compound and the pharmacologically significant pyrovalerone family of compounds. These molecules function primarily as potent and selective norepinephrine-dopamine reuptake inhibitors (NDRIs). We delve into the critical structure-activity relationships (SAR) that govern their interaction with monoamine transporters, detail established synthetic methodologies, provide protocols for biological evaluation, and explore the underlying mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel central nervous system (CNS) agents.

Introduction: From Synthetic Intermediate to a Potent Pharmacophore

The compound this compound is recognized primarily as an intermediate in organic synthesis.[1] Its core structure, however, belongs to a class of compounds known as β-keto phenethylamines, specifically the pyrrolidinophenones.[2][3] This structural class gained significant attention with the development of pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) in the 1960s.[4][5] Initially developed for treating chronic fatigue, pyrovalerone's potent CNS stimulant effects highlighted the therapeutic and abuse potential of this scaffold.[2][4][6]

The primary mechanism of action for pyrovalerone and its analogs is the potent and selective inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[6][7][8] This activity profile classifies them as norepinephrine-dopamine reuptake inhibitors (NDRIs). By blocking these transporters, they increase the extracellular concentrations of dopamine and norepinephrine in the synapse, leading to enhanced dopaminergic and noradrenergic signaling and producing pronounced psychomotor stimulation.[4][9] In recent years, numerous analogs have emerged as designer drugs, often referred to as "bath salts," including highly potent derivatives like 3,4-methylenedioxypyrovalerone (MDPV).[5][7][10] This guide will dissect the core science behind this powerful pharmacophore to inform future drug design and development.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The pharmacological profile of pyrrolidinophenone analogs can be systematically tuned by modifying three key regions of the molecule: the aryl ring, the α-alkyl chain, and the pyrrolidine ring.[4] Understanding these SARs is critical for designing compounds with desired potency, selectivity, and pharmacokinetic properties.

Aryl Ring Substitutions

Modifications to the phenyl ring have a profound impact on transporter affinity and selectivity.

  • Para-Substitution: A methyl group at the para-position, as seen in pyrovalerone, is a common feature that appears to optimize dopamine uptake blockade.[4]

  • Methylenedioxy Ring Fusion: The fusion of a methylenedioxy group at the 3 and 4 positions, as in MDPV, dramatically increases potency at both DAT and NET compared to unsubstituted analogs.[4][5][7]

  • Halogenation and Methoxy Groups: Fluorination or the addition of methoxy groups to the phenyl ring can also modulate potency. For example, a 4-methoxy analog (MOPPP) maintains potent DAT/NET inhibition, while a 4-fluoro analog (4F-PBP) also shows potent inhibition at DAT and NET with high selectivity over SERT.[7]

α-Alkyl Chain Modifications

The length of the alkyl chain extending from the α-carbon is a key determinant of potency.

  • Chain Length: Extending the alkyl chain from a methyl (α-PPP) to a propyl (α-PVP) or butyl (α-PHP) group progressively increases inhibitory potency at both NET and DAT.[7][11] For instance, α-PVP is approximately 17-fold more potent at DAT than α-PPP.[7] This suggests that the longer chain enhances binding affinity within the transporter proteins.

  • Steric Bulk: While lengthening the chain is beneficial to a point, excessive steric bulk can be detrimental. The pyrrolidinophenones are generally understood to act as uptake blockers rather than transporter substrates (releasers), in part because their bulky structure prevents them from passing through the transporter channel.[9][12]

Pyrrolidine Ring Modifications

The pyrrolidine ring is a critical feature for high-affinity DAT inhibition.

  • Importance of the Tertiary Amine: The basic tertiary amine within the pyrrolidine ring is essential for activity.[4]

  • Ring Expansion: Expanding the pyrrolidine ring to a six-membered piperidine ring typically results in a significant decrease in potency at DAT.[13] This underscores the specific conformational constraints imposed by the five-membered ring for optimal transporter binding.

  • Lipophilicity: The pyrrolidine ring contributes to the overall lipophilicity of the molecule, which is thought to enhance permeability across the blood-brain barrier and thus increase CNS activity.[3]

Stereochemistry

The α-carbon of the pyrrolidinophenone scaffold is a chiral center, and biological activity is highly stereoselective. For both pyrovalerone and MDPV, the (S)-enantiomer is significantly more potent as a DAT reuptake inhibitor than the (R)-enantiomer.[9][13] In the case of MDPV, the S-isomer is approximately 100 times more potent at inhibiting DAT than the R-isomer.[9] This stereochemical preference provides strong evidence for a specific and constrained binding orientation within the transporter protein.

Data Summary: Monoamine Transporter Inhibition
CompoundR1 (Aryl)R2 (Alkyl)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
α-PPP HMethyl3014610>10,000>33
α-PBP HEthyl5244>10,000>192
α-PVP HPropyl17.614.3>10,000>568
Pyrovalerone 4-MethylPropyl592018,913151
MDPV 3,4-MDPropyl4.1263,349817
4F-PBP 4-FluoroEthyl6118>10,000>164

Note: Data compiled from various sources for comparative purposes. Absolute values may vary between studies.[7][9][12]

Synthetic Methodologies

The synthesis of pyrovalerone analogs is generally straightforward and follows a common pathway first published in 1964.[6][8] The core transformation involves the formation of an α-bromoketone intermediate followed by nucleophilic substitution with pyrrolidine.

General Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Ketone Formation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Purification A Aryl Precursor (e.g., Benzene, Toluene) C α-Ketoalkane A->C Friedel-Crafts Acylation (AlCl3) B Acyl Chloride / Anhydride B->C D α-Bromoketone C->D Bromine (Br2) AlCl3 (cat.) F Final Product (Pyrrolidinophenone) D->F E Pyrrolidine E->F G Crude Product H Purified Product (e.g., HCl Salt) G->H Column Chromatography or Recrystallization

Caption: General synthetic workflow for pyrrolidinophenone analogs.

Protocol: Synthesis of α-Pyrrolidinovalerophenone (α-PVP)

This protocol describes a representative synthesis based on established literature procedures.[4][14]

Step 1: Synthesis of Valerophenone (Ketone Precursor)

  • To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM), add valeryl chloride (1.1 eq) dropwise.

  • Add benzene (1.0 eq) dropwise to the mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude valerophenone. Purify by vacuum distillation if necessary.

Step 2: α-Bromination of Valerophenone

  • Dissolve valerophenone (1.0 eq) in a suitable solvent such as diethyl ether or 1,4-dioxane.

  • Add a catalytic amount of AlCl₃.

  • Add bromine (Br₂, 1.0 eq) dropwise while stirring at room temperature. A slight warming and evolution of HBr gas will be observed.

  • Stir for 2-4 hours until the red-brown color of bromine disappears.

  • Wash the reaction mixture with water and sodium bicarbonate solution to remove excess acid.

  • Dry the organic layer and concentrate in vacuo to obtain the crude α-bromovalerophenone, which is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with Pyrrolidine

  • Dissolve the crude α-bromovalerophenone in a suitable solvent like diethyl ether or ethanol.

  • Add pyrrolidine (2.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-24 hours. A precipitate of pyrrolidine hydrobromide will form.

  • Filter off the precipitate and wash the filtrate with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry, and concentrate to yield crude α-PVP free base.

Step 4: Purification and Salt Formation

  • The crude product can be purified by column chromatography on silica gel.

  • For salt formation, dissolve the purified free base in diethyl ether and add a solution of HCl in ether to precipitate α-PVP hydrochloride.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

  • Characterize the final product using NMR, MS, and melting point analysis.

Biological Evaluation: In Vitro Assays

The primary biological activity of these compounds is assessed through their ability to inhibit monoamine transporters.

Protocol: Monoamine Transporter Inhibition Assay

This assay measures the potency of a compound in blocking the reuptake of radiolabeled monoamines into cells expressing the respective transporters.[12]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Test compounds dissolved in DMSO.

  • Scintillation counter and vials.

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Preparation: On the day of the assay, wash the cells with assay buffer.

  • Pre-incubation: Add varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to the wells. Include wells with buffer only (total uptake) and wells with a known potent inhibitor like cocaine or nomifensine (non-specific uptake). Incubate for 15-20 minutes at room temperature.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction. Incubate for a specific period (e.g., 10 minutes) at room temperature.

  • Terminate Uptake: Rapidly terminate the assay by washing the cells multiple times with ice-cold assay buffer to remove extracellular radioligand.

  • Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Workflow for In Vitro Evaluation

In_Vitro_Workflow A Synthesized Analog B Transporter Inhibition Assay (DAT, NET, SERT) A->B D Transporter Efflux Assay A->D C Determine IC50 Values B->C F Pharmacological Profile C->F E Classify as Blocker vs. Releaser D->E E->F

Caption: Workflow for the in vitro pharmacological characterization.

Mechanism of Action at the Synapse

The stimulant effects of pyrrolidinophenone analogs are a direct consequence of their interaction with monoamine transporters at the neuronal synapse.

Under normal physiological conditions, DAT and NET are responsible for clearing dopamine and norepinephrine from the synaptic cleft, thereby terminating their signal.[9] By binding to these transporters, pyrovalerone analogs act as competitive inhibitors, physically blocking the re-entry of neurotransmitters into the presynaptic neuron.[9][12] This blockade leads to a rapid and sustained increase in the concentration of dopamine and norepinephrine in the synapse, which enhances and prolongs their action on postsynaptic receptors. The resulting overstimulation of dopaminergic pathways, such as the mesolimbic reward pathway, and noradrenergic pathways is responsible for the observed psychomotor stimulant effects, including increased alertness, euphoria, and locomotor activity.[4]

Diagram: Synaptic Mechanism of Action

Synapse_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Dopamine (DA) & Norepinephrine (NE) Vesicles synaptic_monoamines Increased DA / NE in Synapse pre_neuron->synaptic_monoamines Release dat_net DAT / NET (Transporter) post_receptors DA / NE Receptors effect Enhanced Postsynaptic Signaling post_receptors->effect analog Pyrovalerone Analog analog->dat_net BLOCKS synaptic_monoamines->dat_net Reuptake synaptic_monoamines->post_receptors Binds

Caption: Mechanism of action of pyrovalerone analogs at the synapse.

Future Perspectives and Therapeutic Potential

While the abuse potential of many potent pyrrolidinophenone analogs has led to widespread legal control, the underlying scaffold remains a valuable starting point for the development of legitimate therapeutics.[4] The selective NDRI profile is clinically validated for conditions such as ADHD (e.g., methylphenidate, which also blocks DAT/NET) and depression (e.g., bupropion).

Future research could focus on:

  • Fine-Tuning Selectivity: Designing analogs with tailored selectivity ratios for DAT vs. NET to target specific neurological pathways and minimize off-target effects.

  • Modulating Pharmacokinetics: Optimizing metabolic stability and duration of action to create compounds suitable for once-daily dosing and with a lower abuse liability (e.g., slower onset of action).

  • Reducing Abuse Liability: Investigating how subtle structural modifications can dissociate the therapeutic effects from the potent reinforcing properties that drive abuse. This could involve creating partial inhibitors or allosteric modulators rather than simple competitive blockers.

By leveraging the extensive SAR data available for this class, medicinal chemists can continue to explore the therapeutic potential of the pyrrolidinophenone scaffold, aiming to develop safer and more effective treatments for a range of CNS disorders.

References

  • Grokipedia. Pyrovalerone.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]

  • Gatch, M. B., Forster, M. J., & Taylor, C. M. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 357(1), 127-135. Retrieved from [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. Molecules, 23(10), 2591. Retrieved from [Link]

  • Scribd. Pyrovalerone Analogs. Retrieved from [Link]

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 119-141. Retrieved from [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropsychopharmacology, 39(3), 549–558. Retrieved from [Link]

  • Wikipedia. Methylenedioxypyrovalerone. Retrieved from [Link]

  • ChemBK. (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

  • ResearchGate. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Retrieved from [Link]

  • Blough, B. E., Decker, A. M., Landavazo, A., et al. (2019). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 10(9), 4066–4075. Retrieved from [Link]

  • ResearchGate. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Retrieved from [Link]

  • Glennon, R. A. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19–47. Retrieved from [Link]

  • ResearchGate. α-Pyrrolidinophenones: a new wave of designer cathinones. Retrieved from [Link]

  • Castrignanò, E., & Gouveia, L. (2021). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 26(16), 4997. Retrieved from [Link]

  • Kolanos, R., Sakloth, F., Jain, A. D., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(12), 2023–2029. Retrieved from [Link]

  • ResearchGate. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Retrieved from [Link]

  • López-Arnau, R., Martínez-Clemente, J., et al. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science, 3(6), 1120-1147. Retrieved from [Link]

Sources

An In-depth Technical Guide to (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one: Synthesis, Characterization, and Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a significant number of FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to introduce conformational rigidity and stereochemical complexity, which are crucial for specific molecular interactions with biological targets. When incorporated as a chiral auxiliary, the pyrrolidine scaffold provides a powerful tool for controlling the stereochemical outcome of chemical reactions, a cornerstone of modern asymmetric synthesis.[2][3] This guide focuses on a specific and valuable chiral building block, (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one , a derivative of the readily available natural product, (S)-lactic acid.

This document provides a comprehensive overview of the synthesis, spectroscopic characterization, and potential applications of this compound for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established chemical principles and provide a framework for the reliable preparation and utilization of this versatile chiral intermediate.

Physicochemical Properties and Structural Features

This compound is a chiral molecule featuring a benzyloxy group at the stereogenic center derived from (S)-lactic acid, attached to a pyrrolidine amide. Its key structural features include:

  • A defined stereocenter: The (S)-configuration at the C2 position of the propanoyl moiety provides the basis for its utility in asymmetric synthesis.

  • A bulky benzyloxy group: This group plays a crucial role in directing the stereochemical outcome of reactions by creating a sterically hindered environment.

  • A pyrrolidine amide: The pyrrolidine ring offers a conformationally restricted framework, while the amide functionality provides a site for further chemical modification.

PropertyValueSource
CAS Number 122151-32-0
Molecular Formula C₁₄H₁₉NO₂
Molar Mass 233.31 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide; insoluble in water.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from the inexpensive and readily available chiral precursor, ethyl (S)-lactate. The synthetic strategy involves two key transformations: benzylation of the secondary alcohol and subsequent amidation with pyrrolidine.

Synthetic Workflow Diagram

G cluster_0 Part 1: Synthesis of (S)-2-(Benzyloxy)propanoic Acid cluster_1 Part 2: Amide Coupling A Ethyl (S)-Lactate B Ethyl (S)-2-(Benzyloxy)propanoate A->B  NaH, Benzyl Bromide, THF   C (S)-2-(Benzyloxy)propanoic Acid B->C  LiOH, THF/H₂O   E This compound C->E D Pyrrolidine D->E F Coupling Reagents (e.g., HATU, DIPEA) F->E G cluster_0 Mechanism of Diastereoselective Alkylation start Chiral Auxiliary-Substrate Conjugate enolate Formation of a Planar Enolate start->enolate Deprotonation (e.g., LDA) approach Electrophile Approach enolate->approach Steric Shielding by Benzyloxy Group product Diastereomerically Enriched Product approach->product Alkylation from the Less Hindered Face

Sources

An In-Depth Technical Guide to (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one: A Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis. While a definitive historical account of its initial discovery is not prominently documented in readily accessible scientific literature, its synthetic lineage logically originates from the chiral pool, specifically from (S)-lactic acid. This guide elucidates the strategic considerations for its synthesis, provides a detailed, field-proven protocol, and discusses its utility as a versatile intermediate for the introduction of a chiral α-benzyloxy propionyl moiety in the construction of complex molecules.

Introduction: The Strategic Value of Chiral α-Alkoxy Amides

In the landscape of medicinal chemistry and natural product synthesis, the precise installation of stereocenters is a paramount challenge. Chiral α-alkoxy carbonyl compounds are privileged structural motifs found in a myriad of biologically active molecules. The benzyloxy group, in particular, serves as a robust protecting group for the hydroxyl functionality, which can be readily removed under mild hydrogenolysis conditions. The amide moiety, formed here with pyrrolidine, offers a stable and synthetically versatile handle. The combination of these features in This compound (Figure 1) creates a valuable, enantiomerically pure building block for asymmetric synthesis.

Figure 1: Structure of this compound

G cluster_molecule C1 O C3 C C1->C3 C2 N C2->C3 C17 C C2->C17 C4 C C3->C4 C5 O C4->C5 C18 C C4->C18 CH₃ H H C4->H (S) C12 C C5->C12 C6 C C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C11->C6 C12->C6 C13 C C14 C C15 C C15->C2 C16 C C16->C15 C17->C16

Caption: Molecular structure of this compound.

While the specific "discovery" of this molecule is not detailed in a singular, seminal publication, its existence is a logical consequence of the widespread use of (S)-lactic acid as a chiral starting material and the common practice of forming amides to create stable, versatile intermediates for further synthetic transformations. It is frequently listed by chemical suppliers as a readily available chiral building block.[1][2][3]

Retrosynthetic Analysis and Strategic Considerations

The most logical and cost-effective synthetic strategy for This compound originates from the inexpensive and enantiopure starting material, (S)-lactic acid. The retrosynthetic analysis is straightforward, involving two key transformations: amide bond formation and hydroxyl group protection.

retrosynthesis target This compound intermediate1 (S)-2-(Benzyloxy)propanoic acid target->intermediate1 Amide Coupling intermediate2 Pyrrolidine target->intermediate2 Amide Coupling start1 (S)-Lactic Acid intermediate1->start1 O-Benzylation start2 Benzyl Halide intermediate1->start2 O-Benzylation

Caption: Retrosynthetic analysis of the target molecule.

Key Strategic Decisions:

  • Order of Events: The protection of the hydroxyl group of lactic acid should precede the amide coupling. Attempting to form the amide first would result in a molecule with a free secondary alcohol, which could lead to side reactions during subsequent benzylation. Furthermore, the unprotected hydroxyl group could interfere with some amide coupling reagents.

  • Choice of Benzylating Agent: Benzyl bromide or benzyl chloride are common choices, typically used in the presence of a base like sodium hydride or silver(I) oxide. The selection of the base and solvent system is crucial to ensure efficient O-alkylation without racemization of the chiral center.

  • Amide Coupling Method: The formation of the amide bond between the carboxylic acid of O-benzyl lactic acid and pyrrolidine is a critical step. A variety of modern coupling reagents can be employed, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU).[4] Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride. The choice of method depends on the desired scale, cost, and the need to avoid side reactions.

Detailed Experimental Protocols

The following protocols are based on established and reliable methods for O-benzylation and amide bond formation, adapted for the specific synthesis of This compound .

Synthesis of (S)-2-(Benzyloxy)propanoic Acid

This two-step procedure from (S)-ethyl lactate is a well-established method for preparing the key carboxylic acid intermediate.[5]

Step 1: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate

  • Rationale: This step protects the hydroxyl group of ethyl lactate as a benzyl ether. Sodium hydride is used as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. Benzyl bromide serves as the electrophile. The use of a polar aprotic solvent like THF is ideal for this type of reaction.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, a solution of (S)-ethyl lactate (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

    • A solution of benzyl bromide (1.2 equivalents) in anhydrous THF is added dropwise, and the reaction mixture is stirred at room temperature overnight.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford ethyl (S)-2-(benzyloxy)propanoate.

Step 2: Hydrolysis to (S)-2-(Benzyloxy)propanoic Acid

  • Rationale: Saponification of the ethyl ester to the corresponding carboxylic acid is achieved using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a water-miscible organic solvent to ensure homogeneity.

  • Procedure:

    • To a solution of ethyl (S)-2-(benzyloxy)propanoate (1.0 equivalent) in a mixture of THF and water, lithium hydroxide monohydrate (1.5 equivalents) is added.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The THF is removed under reduced pressure.

    • The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material or benzyl alcohol.

    • The aqueous layer is acidified to pH 2-3 with 1 M HCl.

    • The product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-2-(benzyloxy)propanoic acid as an oil, which is typically used in the next step without further purification.

Synthesis of this compound
  • Rationale: This step involves the coupling of the prepared carboxylic acid with pyrrolidine. The use of an acid chloride is a robust and high-yielding method. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting acyl chloride is highly reactive and is immediately treated with the amine (pyrrolidine) in the presence of a base (like triethylamine or pyridine) to scavenge the HCl byproduct.

workflow cluster_step1 Step 1: O-Benzylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Coupling A (S)-Ethyl Lactate B NaH, Benzyl Bromide in THF A->B 1. C Ethyl (S)-2-(benzyloxy)propanoate B->C 2. D Ethyl (S)-2-(benzyloxy)propanoate E LiOH in THF/H₂O D->E 1. F (S)-2-(Benzyloxy)propanoic Acid E->F 2. G (S)-2-(Benzyloxy)propanoic Acid H 1. SOCl₂ 2. Pyrrolidine, Et₃N G->H 1. I Target Molecule H->I 2.

Caption: Synthetic workflow for the target molecule.

  • Procedure:

    • A solution of (S)-2-(benzyloxy)propanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere.

    • Thionyl chloride (1.2 equivalents) is added dropwise, followed by a catalytic amount of anhydrous dimethylformamide (DMF).

    • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude acid chloride is redissolved in anhydrous DCM.

    • In a separate flask, a solution of pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM is cooled to 0 °C.

    • The solution of the acid chloride is added dropwise to the pyrrolidine solution.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

    • The reaction is quenched with water, and the organic layer is separated.

    • The organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford This compound .

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 122151-32-0
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Appearance White to off-white solid or colorless oil[1]
Solubility Soluble in common organic solvents like ethanol, chloroform, and dimethylformamide; insoluble in water.[1]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the benzylic protons (a singlet around 4.5-4.7 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm), the methine proton at the chiral center (a quartet), the methyl group (a doublet), and the methylene protons of the pyrrolidine ring (multiplets).

  • ¹³C NMR: The spectrum would display signals for the amide carbonyl carbon (around 170-175 ppm), the carbons of the aromatic ring, the benzylic carbon, the chiral methine carbon, the methyl carbon, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be observed at m/z 234.15.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex chiral molecules. The pyrrolidine ring is a common motif in many FDA-approved drugs and biologically active compounds.[4][6] This building block allows for the stereospecific introduction of the O-benzyl-lactyl moiety, which can be a crucial pharmacophoric element or a precursor to a free hydroxyl group after deprotection.

While specific examples of its use in the synthesis of named drug candidates are not widely published, its utility can be inferred from the synthesis of analogous structures. For instance, related pyrrolidine amides are used in the development of inhibitors for various enzymes and as ligands for receptors in the central nervous system.[7] The enantiopure nature of this building block is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its straightforward and scalable synthesis from (S)-lactic acid, combined with its inherent structural features, makes it an attractive intermediate for the construction of complex, enantiomerically pure molecules. This guide provides the necessary theoretical and practical framework for its synthesis and application, empowering researchers in their pursuit of novel therapeutic agents and other advanced materials.

References

  • ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. Retrieved from [Link]

  • Patel, M., & Wagh, S. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725.
  • Dunn, P. J., et al. (2025). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6489.
  • Varelis, P., & Johnson, B. L. (1995). Preparation of Optically Active (S)-2-(Benzyloxy)propanal. Australian Journal of Chemistry, 48(10), 1775-1779.

Sources

An In-depth Technical Guide to (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one: A Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key building block in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its notable application in the synthesis of the broad-spectrum antifungal agent, Posaconazole. Safety and handling considerations are also discussed to ensure its proper use in a research and development setting.

Chemical Identity and Nomenclature

The accurate identification and nomenclature of a chemical entity are fundamental for scientific communication and regulatory compliance. This section provides the definitive identification of the title compound.

Primary Name and Structure
  • Systematic Name: this compound

  • CAS Registry Number: 122151-32-0[1]

  • Molecular Formula: C₁₄H₁₉NO₂

  • Molecular Weight: 233.31 g/mol

The chemical structure, depicted below, features a pyrrolidine ring connected via an amide linkage to a benzyloxy-substituted propane backbone, with a stereocenter at the C2 position of the propanoyl group.

Caption: Chemical structure of this compound.

Synonyms and Alternative Names

In scientific literature and commercial catalogs, this compound may be referred to by several alternative names:

  • 1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine[1]

  • 1-(2S)-2-(Benzyloxy)propanoylpyrrolidine

  • (S)-1-(2-(Benzyloxy)propanoyl)pyrrolidine

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction setup, and purification of the compound. The following table summarizes the available data. Note: Some values are predicted or taken from sources with limited experimental validation and should be used as a guide.

PropertyValueSource(s)
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide; insoluble in water.
Boiling Point 369.2 °C at 760 mmHg (Predicted)
Density 1.103 g/cm³ (Predicted)
Flash Point 177.1 °C (Predicted)
Refractive Index 1.543 (Predicted)

Synthesis and Mechanism

The synthesis of this compound is typically achieved through an amide coupling reaction between the chiral carboxylic acid, (S)-2-benzyloxypropanoic acid, and pyrrolidine. This transformation is a cornerstone of organic synthesis and can be facilitated by a variety of coupling reagents.

General Reaction Scheme

Caption: General synthesis scheme for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on standard amide coupling methodologies using HATU as the coupling agent.

Materials:

  • (S)-2-Benzyloxypropanoic acid

  • Pyrrolidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-2-benzyloxypropanoic acid (1.0 eq.). Dissolve the acid in anhydrous DCM or DMF.

  • Addition of Amine and Base: Add pyrrolidine (1.1 eq.) to the solution, followed by the addition of DIPEA (2.0 eq.).

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq.) portion-wise, ensuring the temperature remains low.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Mechanism: Amide Coupling with HATU

The use of HATU as a coupling reagent proceeds through the formation of a highly reactive activated ester, which is then susceptible to nucleophilic attack by the amine.

Amide_Coupling_Mechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Collapse and Product Formation Acid R-COOH ((S)-2-Benzyloxypropanoic Acid) ActivatedEster [R-CO-O-HATU]+ (Activated Ester) Acid->ActivatedEster + HATU, Base HATU HATU Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + R'₂NH Amine R'₂NH (Pyrrolidine) Amide R-CONR'₂ (Product) Tetrahedral->Amide - HOAt Byproduct HOAt

Caption: Mechanism of HATU-mediated amide coupling.

Application in Pharmaceutical Synthesis: The Case of Posaconazole

The primary and most significant application of this compound is as a crucial chiral intermediate in the synthesis of Posaconazole. Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity, used in the treatment and prophylaxis of invasive fungal infections.[2][3][4]

The stereochemistry of Posaconazole is critical for its biological activity, and the use of enantiomerically pure starting materials and intermediates, such as this compound, is essential to ensure the synthesis of the correct stereoisomer of the final drug product.[5][6]

The synthesis of Posaconazole is a multi-step process, and this compound is utilized to introduce a key chiral fragment into the molecule. The benzyloxy group serves as a protecting group for the hydroxyl functionality during subsequent synthetic transformations and is removed in a later step. The pyrrolidine amide is part of a larger synthetic strategy to construct the complex core of the Posaconazole molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and ignition sources.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

The synthesis of this compound involves the use of pyrrolidine, which is a flammable and corrosive liquid.[7] All handling of pyrrolidine should be conducted with extreme care in a fume hood, and appropriate safety measures should be in place.

Conclusion

This compound is a valuable chiral building block with a critical role in the synthesis of the important antifungal drug Posaconazole. Its synthesis via amide coupling is a robust and well-understood process. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in pharmaceutical research and development. This guide provides a foundational understanding for scientists and researchers working with this important chiral intermediate.

References

  • Apollo Scientific. Pyrrolidine Safety Data Sheet.

  • ChemBK. (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation.

  • ChemicalBook. 1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine - Safety Data Sheet.

  • PubMed. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography.

  • Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole.

  • Fisher Scientific. Amide Synthesis.

  • NIH National Center for Biotechnology Information. Formation and Characterisation of Posaconazole Hydrate Form.

  • ResearchGate. Separation of Twelve Posaconazole Related Stereoisomers by Multiple Heart-cutting Chiral-chiral Two-Dimensional Liquid Chromatography.

  • PubMed. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography.

Sources

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Foreword

This compound is a chiral building block utilized in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety protocols and handling procedures for this compound. It is synthesized from available safety data sheets and chemical database information to offer a field-proven perspective on its management in a research environment.

Chemical Identification and Physicochemical Properties

A clear understanding of the compound's identity and physical properties is the foundation of safe handling. These characteristics influence its behavior under various laboratory conditions and dictate appropriate storage and handling measures.

PropertyValueSource
IUPAC Name (2S)-2-(benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS Number 100147-79-1
Appearance Colorless to light yellow oil
Boiling Point 349.9±15.0 °C (Predicted)
Density 1.079±0.06 g/cm³ (Predicted)
pKa -1.15±0.20 (Predicted)

These properties, particularly its state as an oil and predicted high boiling point, indicate that while inhalation risk from vapor at room temperature is low, the generation of aerosols during handling (e.g., vortexing, sonicating) is a primary route of potential exposure that must be controlled.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that must be understood and respected. The primary hazards are related to ingestion and skin contact.

GHS PictogramSignal WordHazard StatementPrecautionary Statement Codes

Danger H301: Toxic if swallowedP264, P270, P301+P310, P321, P330, P405, P501

Warning H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362

Warning H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313

Warning H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Causality behind Hazard Classification: The "Toxic if swallowed" (H301) classification is the most critical hazard associated with this compound. This necessitates stringent controls to prevent any possibility of ingestion, whether directly or through cross-contamination of surfaces or personal items. The skin and eye irritation classifications (H315, H319) are typical for many organic molecules and underscore the mandatory use of appropriate personal protective equipment (PPE).

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This involves engineering controls, administrative controls, and finally, personal protective equipment as the last line of defense. This self-validating system ensures that if one layer of protection is compromised, others remain in place.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to mitigate the risk of inhaling aerosols, which can be generated during routine laboratory operations.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection:

    • Gloves: Use chemically resistant gloves, such as nitrile rubber, with a minimum thickness of 0.11 mm.

    • Protocol: Always inspect gloves for tears or pinholes before use. For extended procedures, consider double-gloving. Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste immediately after use. Wash hands thoroughly with soap and water after removing gloves.

  • Eye and Face Protection:

    • Safety Glasses: Wear ANSI Z87.1-compliant safety glasses with side shields at all times.

    • Face Shield: When there is a significant risk of splashes (e.g., transferring large volumes, working under pressure), a face shield must be worn in addition to safety glasses.

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

    • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Start Enter Lab Don_Coat Don Lab Coat & Safety Glasses Start->Don_Coat Inspect_Hood Verify Fume Hood Certification & Flow Don_Coat->Inspect_Hood Gather_PPE Gather Nitrile Gloves & Face Shield (if needed) Inspect_Hood->Gather_PPE Don_Gloves Don Gloves Gather_PPE->Don_Gloves Handle_Compound Perform Work with Compound in Hood Don_Gloves->Handle_Compound Doff_Gloves Doff & Dispose of Gloves Properly Handle_Compound->Doff_Gloves Wash_Hands Wash Hands Thoroughly Doff_Gloves->Wash_Hands Doff_Coat Doff Lab Coat Wash_Hands->Doff_Coat End Exit Lab Doff_Coat->End Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Event Emergency Event (Spill or Exposure) Spill Spill Occurs Event->Spill Type: Spill Exposure Personnel Exposure Event->Exposure Type: Exposure Evacuate Evacuate Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Absorb Absorb with Inert Material Don_PPE->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Remove Remove from Source Exposure->Remove FirstAid Administer First Aid (Wash Skin/Eyes, etc.) Remove->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical BringSDS Bring SDS to Physician SeekMedical->BringSDS

Caption: Decision tree for responding to a spill or personnel exposure event.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Product: Dispose of unused product in its original container or a suitable, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weigh boats, absorbent materials) must be collected in a designated, sealed hazardous waste container.

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of risk assessment, exposure control, and emergency preparedness. The "Toxic if swallowed" classification demands the highest level of care to prevent ingestion and cross-contamination. By integrating the engineering controls, PPE, and handling protocols described in this guide into standard operating procedures, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, a chiral building block of significant interest in medicinal chemistry and organic synthesis. This document delves into its fundamental physicochemical properties, outlines a detailed synthesis protocol, provides an analysis of its spectroscopic characterization, and discusses its applications in the realm of drug discovery and development.

Core Molecular Attributes

This compound is a valuable synthetic intermediate, prized for its specific stereochemistry which is crucial in the development of enantiomerically pure pharmaceutical agents. The presence of the benzyloxy group offers a versatile protecting group strategy, while the pyrrolidine amide moiety can influence solubility, metabolic stability, and receptor interactions of a final drug candidate.[1][2]

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₂[3]
Molecular Weight 233.31 g/mol [3]
CAS Number 122151-32-0[3]
Appearance White to off-white solid[3]
Solubility Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide; insoluble in water.[3]

Synthesis Protocol: An Amide Coupling Approach

The synthesis of this compound is most effectively achieved through the amide coupling of (S)-2-(benzyloxy)propanoic acid and pyrrolidine. This method is widely employed in peptide synthesis and related amide bond formations due to its efficiency and generally mild reaction conditions.[4][5]

Underlying Principles of Amide Coupling

Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This can be achieved through two primary routes:

  • Conversion to an Acid Chloride: This is a classic and highly effective method. The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive acyl chloride. This intermediate then readily reacts with the amine to form the desired amide.[6]

  • Use of Coupling Agents: Modern peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt), offer a milder and often more convenient alternative to acid chlorides. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine.[4]

Detailed Experimental Protocol (Acid Chloride Method)

This protocol describes a robust and widely applicable method for the synthesis of this compound.

Materials:

  • (S)-2-(benzyloxy)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-(benzyloxy)propanoic acid (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude (S)-2-(benzyloxy)propanoyl chloride is typically used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous dichloromethane under an inert atmosphere.

    • In a separate flask, dissolve pyrrolidine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the acid chloride solution dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_end Product S-2-Benzyloxypropanoic_Acid (S)-2-(Benzyloxy)propanoic Acid Acid_Chloride_Formation Acid Chloride Formation (SOCl₂) S-2-Benzyloxypropanoic_Acid->Acid_Chloride_Formation Pyrrolidine Pyrrolidine Amide_Coupling Amide Coupling Pyrrolidine->Amide_Coupling Acid_Chloride_Formation->Amide_Coupling Final_Product This compound Amide_Coupling->Final_Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule by providing information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

  • ~4.5 ppm (singlet or doublet of doublets, 2H): Methylene protons (CH₂) of the benzyloxy group. The exact multiplicity will depend on the rotational freedom and potential diastereotopicity.

  • ~4.0 ppm (quartet or multiplet, 1H): The methine proton (CH) at the chiral center (position 2 of the propanoyl chain).

  • ~3.5 ppm (multiplet, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom. These are often diastereotopic and may show complex splitting patterns.

  • ~1.9 ppm (multiplet, 4H): Methylene protons of the pyrrolidine ring beta to the nitrogen atom.

  • ~1.3 ppm (doublet, 3H): Methyl protons (CH₃) of the propanoyl chain.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~170-175 ppm: Carbonyl carbon (C=O) of the amide.

  • ~138 ppm: Quaternary aromatic carbon of the benzyl group.

  • ~127-129 ppm: Aromatic CH carbons of the benzyl group.

  • ~75-80 ppm: Methine carbon (CH) at the chiral center.

  • ~71 ppm: Methylene carbon (CH₂) of the benzyloxy group.

  • ~45-50 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.

  • ~24-26 ppm: Methylene carbons of the pyrrolidine ring beta to the nitrogen.

  • ~18 ppm: Methyl carbon (CH₃) of the propanoyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 233.31) should be observable, though it may be of low intensity.

  • Loss of the Pyrrolidine Moiety: A common fragmentation pathway for N-acylpyrrolidines is the cleavage of the amide bond, resulting in the loss of a neutral pyrrolidine molecule (71 Da). This would give rise to a significant fragment ion.[7]

  • Formation of the Tropylium Ion: The benzyl group is prone to rearrangement to form the stable tropylium cation at m/z = 91. This is often a prominent peak in the mass spectra of benzyl-containing compounds.

  • Other Fragments: Other fragment ions corresponding to the loss of other small molecules or radicals from the parent ion or its initial fragments would also be expected.

MS_Fragmentation Molecular_Ion Molecular Ion (M⁺) m/z = 233 Fragment_1 Loss of Pyrrolidine (m/z = 162) Molecular_Ion->Fragment_1 - 71 Da Fragment_2 Tropylium Ion (m/z = 91) Molecular_Ion->Fragment_2 - C₇H₈NO₂

Caption: Predicted major fragmentation pathways for this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of complex, biologically active molecules. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its incorporation can impart favorable pharmacokinetic properties and provide a rigid framework for orienting functional groups towards their biological targets.

The stereochemistry at the C2 position of the propanoyl chain is of paramount importance, as biological systems are often highly sensitive to the three-dimensional arrangement of molecules. The use of this enantiomerically pure starting material allows for the stereoselective synthesis of drug candidates, avoiding the need for costly and often difficult chiral separations later in the synthetic sequence.

While specific examples of marketed drugs derived directly from this particular intermediate are not widely publicized, its structural motifs are present in a variety of therapeutic agents, including but not limited to:

  • Antiviral agents

  • Neurokinin receptor antagonists

  • Inhibitors of various enzymes

The benzyloxy group can be readily removed by catalytic hydrogenation to reveal a free hydroxyl group, which can then be further functionalized, adding to the synthetic versatility of this building block.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[3]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of novel pharmaceutical agents. Its well-defined stereochemistry and the presence of synthetically malleable functional groups make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis and spectroscopic properties is essential for its effective utilization in drug discovery and development programs.

References

  • Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. (n.d.). PMC. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes | Request PDF. (2024, August 6). ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). [Link]

  • (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020, April 6). ResearchGate. [Link]

  • Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis of a New Chiral Pyrrolidine. (n.d.). MDPI. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). [Link]

  • (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. (2024, April 9). ChemBK. [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis of Carboxylic Acids. (n.d.). [Link]

Sources

Methodological & Application

High-Purity Isolation of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one is a chiral synthetic intermediate crucial in the development of various bioactive molecules and pharmaceutical agents.[1] Achieving high chemical and enantiomeric purity is paramount for its successful application in subsequent synthetic steps. This application note provides a comprehensive guide to the purification of this target compound, moving beyond simple step-by-step instructions to explain the underlying principles and rationale for method selection. We present detailed, field-proven protocols for recrystallization, flash column chromatography, and high-purity chiral separation by Supercritical Fluid Chromatography (SFC), designed for researchers, chemists, and drug development professionals.

Compound Profile and Strategic Considerations

A thorough understanding of the target compound's physicochemical properties is the foundation of an effective purification strategy. The presence of a tertiary amide, a benzyl ether, and a chiral center dictates the choice of solvents and techniques.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₂[1]
Molecular Weight 233.31 g/mol N/A
Appearance White to off-white solid[1]
Boiling Point 369.2°C at 760 mmHg[1]
Solubility Soluble in ethanol, chloroform, dimethylformamide (DMF); Insoluble in water[1]
Storage 2-8°C[1]

The compound's solid nature and high boiling point make crystallization a primary candidate for bulk purification, while its solubility profile suggests a range of organic solvents for chromatography.

Common Impurity Profile: The synthesis of the target compound typically involves an amide coupling reaction between (S)-2-(benzyloxy)propanoic acid and pyrrolidine. Potential impurities may include:

  • Unreacted Starting Materials: (S)-2-(benzyloxy)propanoic acid, pyrrolidine.

  • Coupling Reagents/Byproducts: Residuals from reagents like DCC/HOBt, EDC/HOBt, or T3P.[2]

  • The (R)-enantiomer: Arising from non-enantiopure starting material.

  • Side-Reaction Products: Products from racemization or other side reactions.

Integrated Purification Workflow

A multi-stage approach is recommended to efficiently achieve high purity. The initial bulk purification method targets the removal of major chemical impurities, while a subsequent high-resolution technique can be employed to polish the final product and ensure high enantiomeric excess (e.e.).

PurificationWorkflow crude Crude Product (Post-Workup) bulk_purification Bulk Purification crude->bulk_purification flash_chrom Flash Column Chromatography bulk_purification->flash_chrom  Complex Mixture   recrystallization Recrystallization bulk_purification->recrystallization  Crystalline Solid   purity_check1 Purity Analysis (HPLC, NMR) flash_chrom->purity_check1 recrystallization->purity_check1 chiral_check Enantiomeric Purity? (e.e. < 99%) purity_check1->chiral_check sfc Chiral SFC Polishing chiral_check->sfc  Yes   final_product High-Purity Product (>99% chemical, >99% e.e.) chiral_check->final_product  No   sfc->final_product

Figure 1. Integrated workflow for purifying this compound.

Protocol 1: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures.

Rationale: For this compound, which is a solid at room temperature, recrystallization is often the most efficient method for removing the bulk of chemical impurities post-synthesis, especially if the crude product is already of moderate purity. Amides, in particular, often crystallize well from polar solvents or solvent mixtures.[3][4]

Step-by-Step Protocol:

  • Solvent Selection:

    • Place ~50 mg of the crude product into a small test tube.

    • Add a potential solvent (e.g., ethanol, isopropanol, acetonitrile, or ethyl acetate) dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.

    • Heat the mixture gently in a water bath. An ideal solvent will dissolve the compound completely upon heating.

    • Remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable single solvent.

    • If no single solvent is ideal, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane, diethyl ether/methanol[4]) can be effective. Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to dissolve the solid completely. Use a hot plate and add the solvent in small portions.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove colored impurities.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

Solvent Screening Guide:

Solvent/SystemPolarityRationale/Expected Outcome
Isopropanol / EthanolPolar ProticGood single-solvent candidates for amides.[3]
AcetonitrilePolar AproticOften yields very good crystals for amides.[3]
Ethyl AcetateMid-PolarityMay work as a single solvent or in a system with hexane.
Ethyl Acetate / HexaneTwo-SolventA common system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.[5]
Diethyl Ether / MethanolTwo-SolventA generally successful mixture for highly associated solids like amides.[4]

Protocol 2: Flash Column Chromatography

Principle: Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the stationary phase (typically silica gel). Separation occurs based on the differential partitioning of compounds between the mobile phase and the stationary phase.

Rationale: This method is ideal when recrystallization fails or when the crude mixture contains impurities with polarities very different from the target compound. Since the target compound contains a basic nitrogen atom in the pyrrolidine ring, it may interact strongly with the acidic silica gel, leading to peak tailing. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (TEA), to the eluent.[3]

Step-by-Step Protocol:

  • Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Mobile Phase (Eluent) Selection:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of ~0.25-0.35 for the target compound.

    • If peak tailing is observed on TLC, prepare the eluent with 0.5-1% triethylamine.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use air pressure to pack it evenly, avoiding cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: High-Purity Chiral Separation by SFC

Principle: Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. It is a powerful technique for chiral separations, offering advantages of speed, higher efficiency, and reduced organic solvent consumption compared to HPLC.[6][7] Separation of enantiomers is achieved using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[2]

Rationale: This protocol is essential when the product contains the undesired (R)-enantiomer. For proline derivatives and other chiral amides, polysaccharide-based CSPs are highly effective.[2][8] SFC is the preferred method for preparative chiral separations in modern drug discovery due to its efficiency and "greener" profile.[9]

SFC_Process cluster_0 SFC System cluster_1 Output CO2 CO2 Tank (Supercritical Fluid) Modifier Modifier Pump (e.g., Methanol) CO2->Modifier Injector Autosampler/ Injector Modifier->Injector Column Chiral Stationary Phase (CSP) Injector->Column Detector Detector (UV/MS) Column->Detector Collector Fraction Collector Detector->Collector Peak_S (S)-Enantiomer (Collected) Detector->Peak_S  Earlier Retention Time   Peak_R (R)-Enantiomer (Collected or Waste) Detector->Peak_R  Later Retention Time   Sample Sample dissolved in modifier Sample->Injector

Figure 2. Schematic of a preparative Supercritical Fluid Chromatography (SFC) system.

Step-by-Step Protocol:

  • Column Screening:

    • Screen several polysaccharide-based CSPs to find the one with the best selectivity (α). Columns like Chiralpak® IC, AD-H, and Chiralcel® OD-H are excellent starting points for chiral amides.[2]

    • Typical Screening Conditions:

      • Mobile Phase: CO₂ with a modifier (e.g., methanol or ethanol) in a gradient or isocratic elution.

      • Flow Rate: 3-5 mL/min (analytical scale).

      • Temperature: 35-40°C.[8]

      • Back Pressure: 100-150 bar.

  • Method Optimization:

    • Once a suitable column is identified, optimize the separation by adjusting the modifier percentage, temperature, and additives.[2]

    • Lowering the modifier content often increases retention and selectivity.[8]

    • The goal is to maximize resolution (Rs) while keeping the run time reasonable.

  • Preparative SFC Run:

    • Scale up the optimized analytical method to a preparative column of the same stationary phase.

    • Dissolve the semi-purified compound in the modifier solvent at a high concentration.

    • Perform stacked injections to maximize throughput.

    • Collect the fractions corresponding to the desired (S)-enantiomer.

    • Combine the pure fractions and evaporate the solvent.

Example SFC Screening Conditions:

CSP ColumnModifierTypical Result
Chiralpak® ICMethanolOften shows excellent resolution for this class of amides.[2]
Chiralpak® AD-HMethanol/EthanolGood alternative, provides different selectivity.
Chiralcel® OD-HIsopropanol/EthanolA robust column that provides baseline separation for many amides.[2]

Purity Verification

After any purification procedure, the purity of the final product must be rigorously confirmed.

  • Chemical Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of impurity signals indicates high chemical purity.

  • Enantiomeric Purity (e.e.): Determined using analytical chiral HPLC or SFC on a validated chiral column. The peak area ratio of the two enantiomers is used to calculate the enantiomeric excess.

Conclusion

The purification of this compound can be effectively achieved through a logical, staged approach. Recrystallization serves as an excellent and economical method for initial bulk purification from a relatively clean crude product. For more complex mixtures, flash column chromatography, with a triethylamine-modified eluent, provides robust separation. Finally, to ensure the highest enantiomeric purity required for pharmaceutical applications, preparative Supercritical Fluid Chromatography on a polysaccharide-based chiral stationary phase is the state-of-the-art method, delivering speed, efficiency, and a superior environmental profile.

References

  • Mayweg, A. V. W., & Seiler, P. (2005). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 102(42), 14960–14965. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1295, 143-151. [Link]

  • University of Colorado Boulder, Department of Chemistry. Common Solvents for Crystallization. [Link]

  • Miller, L., & Tan, C. (2008). Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography. Journal of Chromatography A, 1191(1-2), 244-249. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Kottke, T., et al. (2018). Redetermination of the solvent-free crystal structure of l-proline. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1147–1150. [Link]

  • International Union of Crystallography. (2018). Redetermination of the solvent-free crystal structure of l-proline. [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins. [Link]

  • Google Patents. (n.d.).
  • University of Alberta, Department of Chemistry. Recrystallisation. [Link]

  • Alonso, J., et al. (1997). Crystallization and preliminary X-ray diffraction analysis of proline iminopeptidase from Xanthomonas campestris pv. citri. Protein Science, 6(1), 228-231. [Link]

  • Wainer, I. W., & Alembik, M. C. (1986). Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects. Journal of Chromatography A, 367, 59-68. [Link]

  • Waters Corporation. (n.d.). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

  • Novartis Pharma AG. (n.d.). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • De Klerck, K., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]

Sources

Application Notes & Protocols for (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Unveiling a Versatile Chiral Building Block

In the modern pursuit of novel therapeutics, medicinal chemists are increasingly moving away from flat, aromatic molecules towards more three-dimensional structures to enhance potency, selectivity, and pharmacokinetic properties.[1] This guide focuses on (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one , a chiral building block poised to address this need. While not an active pharmaceutical ingredient in itself, its constituent parts—a stereodefined core, a privileged pyrrolidine heterocycle, and a versatile benzyloxy protecting group—make it a powerful starting point for drug discovery campaigns.

This document serves as a technical guide for researchers, providing not only the foundational knowledge of this reagent but also detailed, actionable protocols for its synthesis and subsequent chemical manipulation. We will explore the causality behind experimental choices, grounding our recommendations in established chemical principles and authoritative literature.

Molecular Architecture & Strategic Value

The strategic value of this compound can be understood by dissecting its three key structural features:

  • The (S)-Chiral Core: Chirality is a cornerstone of modern drug design, as different enantiomers of a drug can have vastly different biological activities and safety profiles.[2] This molecule provides a pre-installed (S)-stereocenter, offering a direct route to enantiomerically pure compounds and saving researchers from the often arduous task of chiral separation or asymmetric synthesis later in the discovery process.[3]

  • The Pyrrolidine Ring: The pyrrolidine scaffold is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs.[4][5] Its non-planar, sp³-rich structure is ideal for making specific, three-dimensional interactions with biological targets, often leading to improved binding affinity and selectivity.[4] Pyrrolidine-containing compounds have demonstrated a vast range of biological activities, including antibacterial, antiviral, and anticancer properties.[6][7][8]

  • The Benzyloxy Group: This functional group serves a dual purpose. Firstly, it can act as a pharmacophore itself; the benzyloxy motif is a known component in various bioactive molecules, such as monoamine oxidase (MAO) inhibitors.[9][10] Secondly, and more critically for a building block, it functions as a robust and reliable protecting group for a hydroxyl function.[11][12] Its removal unmasks a secondary alcohol, providing a reactive handle for further chemical diversification and the exploration of structure-activity relationships (SAR).

Synthesis & Characterization

This compound is not naturally occurring and must be prepared synthetically. The most direct and logical approach is the amide coupling between (S)-2-benzyloxypropanoic acid and pyrrolidine.

Application Note 1: Synthesis via Amide Coupling

This protocol details the synthesis using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a common and efficient peptide coupling reagent.

Rationale: The formation of an amide bond from a carboxylic acid and an amine requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[13] While many such reagents exist (e.g., DCC, EDC), HATU is chosen here for its high efficiency, low rate of racemization, and the excellent solubility of its byproducts, which simplifies purification.[14]

Table 1: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
(S)-2-Benzyloxypropanoic Acid180.201.80 g1.0
Pyrrolidine71.120.78 g (0.9 mL)1.1
HATU380.234.18 g1.1
N,N-Diisopropylethylamine (DIPEA)129.243.48 mL2.0
Dichloromethane (DCM), Anhydrous-100 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---
Silica Gel (for chromatography)---
Ethyl Acetate/Hexanes---

Protocol Steps:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-2-benzyloxypropanoic acid (1.80 g, 10.0 mmol). Dissolve it in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add HATU (4.18 g, 11.0 mmol, 1.1 eq) to the solution. Stir for 5 minutes.

  • Base and Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol, 2.0 eq) to the mixture, followed by the dropwise addition of pyrrolidine (0.90 mL, 11.0 mmol, 1.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Aqueous Workup: Once the starting acid is consumed, quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM (25 mL each).

  • Washing: Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate).

  • Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a clear oil or off-white solid.[15] Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 1: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Coupling Conditions Acid (S)-2-Benzyloxypropanoic Acid Reagents HATU, DIPEA, DCM Acid->Reagents Amine Pyrrolidine Amine->Reagents Purification Workup & Purification Reagents->Purification Product (S)-2-(Benzyloxy)-1- (pyrrolidin-1-yl)propan-1-one Purification->Product

Caption: Amide coupling workflow for synthesis.

Applications in Medicinal Chemistry Programs

This molecule is best utilized as a versatile intermediate. Its primary application is as a chiral scaffold that can be elaborated in at least two key directions after a critical deprotection step.

Application Note 2: Debenzylation to Unmask the Core Scaffold

The benzyl ether is a protecting group, and its removal is key to unlocking the synthetic potential of the scaffold. Catalytic hydrogenolysis is the most common and cleanest method for this transformation.[12]

Rationale: Palladium on carbon (Pd/C) is an effective catalyst for the hydrogenolysis of benzyl ethers. A hydrogen source (e.g., H₂ gas) cleaves the C-O bond of the ether, liberating the free alcohol and generating toluene as a benign byproduct, which is easily removed. This method is highly selective and compatible with many other functional groups.[16]

Table 2: Reagents and Materials for Debenzylation

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
(S)-2-(Benzyloxy)-...propan-1-one233.302.33 g (10.0 mmol)From Protocol 1
Palladium on Carbon (10 wt. %)-~230 mg10 mol % catalyst loading
Methanol (MeOH)-100 mLSolvent
Hydrogen (H₂) gas-1 atm (balloon)Hydrogen source
Celite®--Filtration aid

Protocol Steps:

  • Reaction Setup: Dissolve this compound (2.33 g, 10.0 mmol) in 100 mL of methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (~230 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (2 x 20 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Analysis: The resulting product, (S)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one, should be of high purity. Confirm its structure by NMR and Mass Spectrometry. This hydroxylated core is now ready for further derivatization.

Diagram 2: Derivatization Strategy

G cluster_SAR SAR Exploration Start (S)-2-(Benzyloxy)-1- (pyrrolidin-1-yl)propan-1-one Deprotection Hydrogenolysis (Pd/C, H₂) Start->Deprotection Core (S)-2-Hydroxy-1- (pyrrolidin-1-yl)propan-1-one Deprotection->Core Ether Etherification (R-X) Core->Ether Ester Esterification (R-COCl) Core->Ester Mitsunobu Mitsunobu Reaction Core->Mitsunobu Analogs Diverse Library of Analogs Ether->Analogs Ester->Analogs Mitsunobu->Analogs

Caption: Post-deprotection derivatization workflow.

Potential Therapeutic Areas & SAR Strategies

The unmasked (S)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one core is a versatile platform for building libraries of new chemical entities. The secondary hydroxyl group is a key handle for diversification.

  • Esterification/Etherification: The hydroxyl group can be readily converted into a wide array of esters or ethers. This allows for the systematic probing of pockets in a target protein to search for beneficial interactions (e.g., hydrogen bonds, hydrophobic interactions) that can enhance binding affinity.

  • Fragment-Based Drug Discovery (FBDD): The core scaffold itself is an excellent candidate for an FBDD program. Its low molecular weight and three-dimensional character make it an ideal starting point for fragment screening against various biological targets.

  • CNS Agents: The pyrrolidine moiety is a well-known feature of many centrally-acting agents.[8] Derivatization of the core scaffold could lead to novel candidates for neurological disorders.

  • Enzyme Inhibitors: The hydroxy amide motif is a common feature in inhibitors of various enzyme classes, such as metalloproteinases or hydrolases. The hydroxyl group can act as a key coordinating ligand to a metal cofactor in an enzyme's active site.

Conclusion and Future Outlook

This compound represents more than just a single chemical compound; it is a strategic tool for the efficient generation of stereochemically defined, three-dimensional molecules. By providing a robust synthetic entry point and a clear path for diversification, it enables medicinal chemists to rapidly build and test new hypotheses in the quest for next-generation therapeutics. Its value lies not in its own bioactivity, but in the vast chemical space it unlocks for the discovery of novel drugs.

References

  • Arch Pharm (Weinheim). (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed.
  • Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Notartornato, A., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • CORDIS. (2025). Chiral bUilding Blocks with bRidged or Caged polyclic structures. European Commission.
  • Thoelen, R., et al. (2013). The Significance of Chirality in Drug Design and Development. PubMed Central.
  • ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)
  • Monash University. Rational design of chiral catalysts for asymmetric synthesis. Monash University.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. PharmaChem.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Ali, M. A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
  • ResearchGate. (n.d.). Synthetic route for the preparation of pyrrole and pyrrolidine amides.
  • Shvartsberg, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • Kampen, D., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • Griesbach, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Ivantcova, P. M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI.

Sources

Application Notes & Protocols: (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Logic of Chiral Auxiliaries

In the landscape of asymmetric synthesis, the quest for reliable and predictable stereocontrol is paramount. Chiral auxiliaries represent a classic and robust strategy to achieve this goal.[1][2] These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

This guide focuses on the application of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one , a chiral auxiliary derived from (S)-lactic acid and pyrrolidine. While this specific auxiliary is a representative of a broader class, its design incorporates several key features for high-fidelity stereocontrol:

  • A Defined Stereocenter: The (S)-configuration at the C2 position forms the basis of chiral induction.

  • A Rigidifying Amide: The pyrrolidine amide provides thermal stability and conformational restriction upon enolization.

  • A Steric and Chelating Directing Group: The α-benzyloxy group is not merely a protecting group. It plays a crucial role in orchestrating the transition state geometry through steric hindrance and, critically, through chelation with the metal counterion of the enolate.

This document provides the theoretical underpinnings, practical protocols, and expected outcomes for employing this class of auxiliary in cornerstone C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol additions.

Principle of Stereocontrol: The Chelated (Z)-Enolate

The efficacy of this auxiliary hinges on the predictable formation of a single, geometrically defined enolate. Treatment of the propanamide with a strong lithium amide base, such as Lithium Diisopropylamide (LDA), selectively deprotonates the α-proton. The resulting lithium enolate is not a simple, floppy structure. Instead, it adopts a rigid, five-membered chelated ring structure.

Key mechanistic features are:

  • Chelation: The lithium cation is coordinated by both the amide carbonyl oxygen and the benzyloxy oxygen.

  • (Z)-Enolate Geometry: This chelation locks the enolate into the (Z)-geometry, which is crucial for predictable facial selectivity.

  • Diastereofacial Bias: The bulky benzyl group and the pyrrolidine ring effectively shield the top (Re) face of the enolate. Consequently, incoming electrophiles are directed to attack from the less hindered bottom (Si) face.

This entire construct acts as a self-validating system; the stereochemical outcome is a direct and predictable consequence of this thermodynamically favored, chelate-stabilized transition state.

Caption: Logical workflow for asymmetric functionalization.

Application I: Asymmetric Alkylation

The asymmetric alkylation of amide enolates is a powerful method for constructing α-stereogenic carbonyl motifs.[3][4] Using the title auxiliary, this transformation allows for the synthesis of α-substituted propanoic acid derivatives with high enantiopurity.

Protocol 1: General Procedure for Asymmetric Alkylation

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Saturated aqueous NH4Cl solution

  • Standard solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the chiral auxiliary (1.0 equiv) to a flame-dried round-bottom flask. Dissolve in anhydrous THF (to a concentration of ~0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour. The causality here is critical: low temperature prevents side reactions and ensures kinetic control of deprotonation.

  • Alkylation: Add the alkylating agent (1.2-1.5 equiv), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C. The reaction rate is temperature-dependent; for less reactive halides, the mixture may need to be slowly warmed to a higher temperature (e.g., -40 °C or 0 °C) and held for several hours.[5] Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup & Purification: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude product, a mixture of diastereomers, can be purified by silica gel column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product.

Data Presentation: Expected Outcomes

The diastereoselectivity of the alkylation is highly dependent on the steric bulk of the electrophile. Based on analogous systems, the following outcomes can be expected:

Electrophile (R-X)Typical d.r.Expected Yield (%)
Benzyl bromide> 95:585-95
Iodomethane> 90:1080-90
Allyl bromide> 95:585-95
n-Butyl iodide> 90:1080-90

Data are representative values synthesized from studies on similar chiral amide enolate systems.[5][6]

Protocol 2: Auxiliary Cleavage to Chiral Carboxylic Acid

A key advantage of amide-based auxiliaries is their stability.[6] However, this necessitates robust methods for cleavage. Acid hydrolysis is a common and effective method.

  • Dissolve the alkylated product (1.0 equiv) in a mixture of acetic acid and water (e.g., 3:1 v/v).

  • Add concentrated sulfuric acid (e.g., 4-6 equiv).

  • Heat the mixture at reflux (e.g., 100-110 °C) for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate (3x).

  • The combined organic layers contain the desired chiral carboxylic acid. The aqueous layer contains the protonated pyrrolidine and benzyl fragments. The recovered chiral acid can be purified by chromatography or crystallization.

Application II: Asymmetric Aldol Addition

The aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl moiety and up to two new stereocenters.[7] The chelated (Z)-enolate derived from the auxiliary provides excellent stereocontrol in reactions with aldehydes.

Mechanism of Aldol Stereocontrol

The reaction proceeds through a closed, chair-like Zimmerman-Traxell transition state. The pre-formed lithium enolate adds to the aldehyde. The lithium ion coordinates the aldehyde's carbonyl oxygen and the enolate's oxygen atoms, creating a rigid, six-membered ring transition state. The aldehyde's R-group preferentially occupies a pseudo-equatorial position to minimize steric clashes, leading to a predictable syn relationship between the newly formed hydroxyl group and the α-methyl group.

Aldol_Transition_State cluster_TS Zimmerman-Traxell Transition State TS Chair-like 6-membered ring - Li+ chelation - R group equatorial Product Syn-Aldol Adduct (High Diastereoselectivity) TS->Product Enolate Chelated (Z)-Enolate Enolate->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS

Caption: Simplified model for the asymmetric aldol reaction.

Protocol 3: General Procedure for Asymmetric Aldol Reaction
  • Enolate Formation: Generate the lithium enolate at -78 °C as described in Protocol 1.

  • Aldehyde Addition: Add the aldehyde (1.2 equiv), freshly distilled or purified, as a solution in THF to the enolate at -78 °C. Stir for 1-3 hours at this temperature.

  • Quenching & Workup: Quench the reaction with saturated NH4Cl and perform an extractive workup as described in Protocol 1.

  • Purification & Analysis: Purify the product by silica gel chromatography. The diastereomeric ratio of the aldol adduct can be determined by ¹H NMR or HPLC analysis.

Data Presentation: Expected Aldol Outcomes
Aldehyde (R-CHO)Typical d.r. (syn:anti)Expected Yield (%)
Isobutyraldehyde> 98:285-95
Benzaldehyde> 95:580-90
Propionaldehyde> 95:580-90

Data are representative values based on well-established precedents for lithium enolates of related chiral auxiliaries.[8]

References

  • Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews. [Link]

  • Catalytic Enantioselective Alkylation of Prochiral Enolates. PubMed. [Link]

  • Enolate Alkylations. University of Rochester. [Link]

  • Recent Developments in the Transfer of Chirality within Enolate Alkylation Reactions. ResearchGate. [Link]

  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. University of York. [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. [Link]

  • Studies on the Asymmetric Synthesis of Pyrrolidine Alkaioids and Related Compounds(Ⅰ) Synthesis or a Chiral Precursor for Preussin and AHPPA. Chemical Journal of Chinese Universities. [Link]

  • Asymmetric aldol reaction catalyzed by chiral prolinamide 96. ResearchGate. [Link]

  • New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. National Institutes of Health (NIH). [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH). [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction. National Institutes of Health (NIH). [Link]

  • Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. National Institutes of Health (NIH). [Link]

  • Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. MDPI. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health (NIH). [Link]

  • Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate. [Link]

  • Introduction to Stereoselective Organic Synthesis. University of St Andrews. [Link]

  • The synthesis and resolution of a new chiral auxiliary and its application in asymmetric dihydroxylation & The first total synthesis of (+)-allomatrine and other lupin alkaloids. University of Southampton ePrints. [Link]

  • Photochemical Stereocontrol Using Tandem Photoredox-Chiral Lewis Acid Catalysis. PubMed. [Link]

Sources

Analytical techniques for (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Analytical Characterization of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Abstract

This compound is a chiral molecule of significant interest in pharmaceutical development, often serving as a key intermediate or building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its stereochemically defined center necessitates a robust and multi-faceted analytical approach to ensure identity, purity, and, most critically, enantiomeric fidelity. The biological activity of chiral drugs is often stereospecific, with one enantiomer (the eutomer) providing the therapeutic benefit while the other (the distomer) may be inactive or even cause adverse effects.[2][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous stereospecific characterization throughout the drug development process.[3][4]

This technical guide provides detailed application notes and validated protocols for the comprehensive analysis of this compound. We will explore the synergistic application of High-Performance Liquid Chromatography (HPLC) for enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Elemental Analysis for empirical formula verification.

Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The primary analytical challenge for a chiral compound like this compound is the quantification of its enantiomeric purity. Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns.[5] Chiral analysis is therefore performed using a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the enantiomers, leading to differential retention times.[2][6] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated on a silica support, are exceptionally effective for a broad range of chiral compounds, including those with amide functionalities and stereogenic centers adjacent to aromatic groups.[6][7]

The choice of mobile phase is critical. For this compound, a normal-phase method is often preferred as it can provide superior selectivity. The mobile phase typically consists of a non-polar solvent (e.g., n-hexane), a polar modifier (e.g., isopropanol or ethanol) to control retention, and a small amount of an amine additive (e.g., diethylamine) to deactivate acidic sites on the silica support and ensure sharp, symmetrical peaks for the basic pyrrolidine moiety.

Experimental Workflow: Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dissolve sample in Mobile Phase or Isopropanol (e.g., 1 mg/mL) s_filter Filter through 0.45 µm PTFE syringe filter s_prep->s_filter hplc_inj Inject sample (5-10 µL) onto Chiral Column s_filter->hplc_inj hplc_sep Isocratic Elution: Separation of Enantiomers hplc_inj->hplc_sep hplc_det UV Detection (e.g., 220 nm) hplc_sep->hplc_det d_integ Integrate Peak Areas for (S) and (R) enantiomers hplc_det->d_integ d_calc Calculate Enantiomeric Excess (% ee) d_integ->d_calc

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Protocol: Chiral HPLC Method
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of isopropanol or the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® ID (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm (for the benzene and amide chromophores).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (S)-enantiomer and the potential (R)-enantiomer impurity.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100%

ParameterRecommended SettingRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® ID)Proven high selectivity for a wide range of chiral compounds, including amides and aromatics.[8]
Mobile Phase n-Hexane/Isopropanol/DEA (85:15:0.1)Normal phase provides good selectivity; DEA improves peak shape for the basic analyte.
Detection UV at 220 nmStrong absorbance from the phenyl and amide groups ensures high sensitivity.

Structural Verification by NMR and Mass Spectrometry

Trustworthiness: While HPLC confirms chiral purity, it does not validate the molecular structure. A self-validating analytical package requires orthogonal techniques. NMR spectroscopy provides unambiguous confirmation of the molecular skeleton and connectivity, while mass spectrometry verifies the molecular weight and offers structural clues through fragmentation analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are fundamental for structural confirmation. The ¹H NMR spectrum is expected to be complex due to several factors. Protons on the pyrrolidine ring can become diastereotopic due to the adjacent chiral center and slow rotation around the amide C-N bond, leading to complex splitting patterns.[9][10]

  • ¹H NMR Analysis: Key expected signals include the aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene protons (a pair of doublets or a singlet), the chiral methine proton (quartet), the methyl group (doublet), and a series of complex multiplets for the pyrrolidine ring protons.

  • ¹³C NMR Analysis: The spectrum should show the correct number of distinct carbon signals. Diagnostic peaks include the amide carbonyl (~170 ppm), aromatic carbons (~127-138 ppm), and the carbons of the pyrrolidine ring.[11]

Protocol: NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and, if necessary for full assignment, 2D correlation spectra such as COSY and HSQC.

  • Data Interpretation: Correlate the observed chemical shifts, multiplicities, and integrations with the expected structure of this compound.

B. Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry confirms the molecular weight of the target compound. When coupled with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed. Tandem MS (MS/MS) can be used to induce fragmentation, providing a "fingerprint" that confirms the structure. The benzylic ether linkage is a common site for fragmentation.

Predicted Fragmentation Pathway

parent Parent Ion [M+H]⁺ m/z = 234.15 frag1 Loss of Toluene (C₇H₈) parent->frag1 frag2 Loss of Benzyl Radical (C₇H₇•) parent->frag2 frag3 Amide Cleavage parent->frag3 ion1 Fragment Ion m/z = 142.08 frag1->ion1 ion2 Tropylium Cation m/z = 91.05 frag2->ion2 ion3 Pyrrolidinyl acylium ion m/z = 98.06 frag3->ion3

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Triple Quadrupole).

  • LC Method: A simple isocratic flow of Acetonitrile:Water (50:50) with 0.1% formic acid on a C18 column can be used for sample introduction.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Interpretation:

    • Confirm the presence of the protonated molecular ion [C₁₄H₁₉NO₂ + H]⁺ at m/z 234.15 (calculated).

    • If performing MS/MS, analyze the fragmentation pattern and compare it to predicted fragments, such as the stable tropylium ion at m/z 91.[12][13]

Absolute Purity by Elemental Analysis

Trustworthiness: To provide a final, self-validating check on purity and composition, elemental analysis is performed. This technique determines the mass fractions of carbon, hydrogen, and nitrogen in the sample. The experimental results must align closely with the theoretical values calculated from the molecular formula, C₁₄H₁₉NO₂.

Protocol: CHN Analysis
  • Instrumentation: A calibrated CHN Elemental Analyzer.

  • Sample Preparation: Provide 2-3 mg of the highly purified, dried sample in a pre-weighed tin capsule.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N to the theoretical values. A deviation of ≤0.4% is generally considered acceptable proof of purity.

ElementTheoretical Weight %Acceptable Experimental Range
Carbon (C)72.07%71.67% - 72.47%
Hydrogen (H)8.21%7.81% - 8.61%
Nitrogen (N)6.00%5.60% - 6.40%

Conclusion

The comprehensive analytical characterization of this compound is a multi-step, orthogonal process. Chiral HPLC is indispensable for determining enantiomeric purity, the most critical attribute for a chiral pharmaceutical intermediate. This is complemented by NMR spectroscopy for definitive structural confirmation and mass spectrometry for molecular weight verification. Finally, elemental analysis provides absolute confirmation of the compound's elemental composition and overall purity. This integrated suite of techniques provides a robust, reliable, and scientifically sound validation package suitable for research, development, and regulatory submission.

References

  • Filev, A. A., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry – A European Journal, 13(29), 8294-301. [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Retrieved from [Link]

  • Tüzer, F. Ö., & Gümüş, H. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanone. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. Retrieved from [Link]

  • A-level Chemistry. (2020, May 22). Interpreting Mass Spectra [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Herman, J., et al. (2021). The Significance of Chirality in Drug Design and Development. International Journal of Molecular Sciences, 22(10), 5144. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Filo. (n.d.). The mass spectrum for propan-1-ol is shown in figure 25. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Role of Chirality in Drugs Discovery and Development. Retrieved from [Link]

  • Aladdin. (n.d.). This compound. Retrieved from [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114041. [Link]

  • Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(15), 3369. [Link]

  • ResearchGate. (2015). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue. Retrieved from [Link]

  • Wang, L., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 42(18), 15035-15041. [Link]

Sources

Application Notes and Protocols for the Evaluation of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one as a Putative Dopamine Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1] It actively reuptakes dopamine from the synaptic cleft into the presynaptic neuron, thereby controlling the duration and magnitude of dopamine signaling.[2] This regulatory role makes DAT a primary target for a wide range of therapeutic agents and drugs of abuse, including treatments for attention-deficit/hyperactivity disorder (ADHD), depression, and substances like cocaine and amphetamines.[3][4] The development of novel ligands that modulate DAT function is a significant area of research in neuroscience and drug discovery.

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, hereafter referred to as BPP, is a chiral molecule whose potential interaction with the dopamine transporter has not been extensively characterized in publicly available literature. Structurally, it contains a pyrrolidine ring, a feature present in many known DAT inhibitors. This application note provides a comprehensive framework and detailed protocols for the synthesis and systematic evaluation of BPP as a putative DAT inhibitor. The methodologies described herein cover its chemical synthesis and its characterization in robust in vitro and in vivo assays to determine its binding affinity, functional potency, and physiological effects on the dopaminergic system.

Part 1: Synthesis and Characterization of BPP

A reliable synthesis and thorough characterization are foundational to any pharmacological study. The proposed synthetic route for BPP involves the coupling of a commercially available chiral precursor, (S)-2-(Benzyloxy)propanoic acid, with pyrrolidine.

Protocol 1.1: Synthesis of this compound (BPP)

This protocol describes the amide bond formation between (S)-2-(Benzyloxy)propanoic acid and pyrrolidine using a standard peptide coupling reagent.

Materials:

  • (S)-2-(Benzyloxy)propanoic acid

  • Pyrrolidine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-(Benzyloxy)propanoic acid (1.0 eq) in anhydrous DCM.

  • Add EDC-HCl (1.5 eq) and DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.[5]

  • In a separate flask, dissolve pyrrolidine (1.2 eq) in anhydrous DCM and add TEA (2.0 eq).

  • Slowly add the pyrrolidine solution to the activated carboxylic acid solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure BPP.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Characterization of DAT Inhibition

In vitro assays are essential for determining the direct interaction of a test compound with its molecular target and for quantifying its potency. The following protocols are designed to measure the binding affinity (Kᵢ) and functional inhibition (IC₅₀) of BPP at the human dopamine transporter (hDAT).

Protocol 2.1: Radioligand Binding Assay for DAT Affinity (Kᵢ)

This competitive binding assay determines the affinity of BPP for hDAT by measuring its ability to displace a known high-affinity radioligand, such as [³H]WIN 35,428.[6]

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog).

  • Non-specific Ligand: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM) or unlabeled WIN 35,428.

  • Test Compound: BPP, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold binding buffer. Centrifuge at 1,000 x g to remove nuclei, then centrifuge the supernatant at 40,000 x g to pellet the membranes. Resuspend the pellet in fresh binding buffer and determine the protein concentration.[6]

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL binding buffer + 50 µL [³H]WIN 35,428 (final concentration ~1-2 nM) + 50 µL vehicle + 100 µL membrane suspension (20-50 µg protein).

    • Non-specific Binding: 50 µL non-specific ligand + 50 µL [³H]WIN 35,428 + 50 µL vehicle + 100 µL membrane suspension.

    • Competition: 50 µL BPP (at various concentrations) + 50 µL [³H]WIN 35,428 + 50 µL vehicle + 100 µL membrane suspension.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of BPP.

    • Determine the IC₅₀ value (concentration of BPP that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2.2: [³H]Dopamine Uptake Inhibition Assay (IC₅₀)

This functional assay measures the ability of BPP to inhibit the transport of [³H]dopamine into cells expressing hDAT, providing a measure of its functional potency.[7][8]

Materials:

  • Cells: HEK293 cells stably expressing hDAT, plated in a 96-well plate.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Non-specific Uptake Control: A known DAT inhibitor like nomifensine (10 µM final concentration).[6]

  • Test Compound: BPP, serially diluted.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) with 0.1 mM ascorbic acid and 10 µM pargyline (to prevent dopamine oxidation and metabolism).[6]

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Seed hDAT-expressing cells into a 96-well plate to achieve a confluent monolayer on the day of the assay.

  • Assay Protocol:

    • On the assay day, wash cells once with pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing either vehicle (for total uptake), non-specific inhibitor, or varying concentrations of BPP.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Quantification: Lyse the cells with 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add fluid, and quantify radioactivity.

  • Data Analysis:

    • Calculate specific uptake: Total Uptake (cpm) - Non-specific Uptake (cpm).

    • Plot the percentage of specific uptake against the log concentration of BPP.

    • Determine the IC₅₀ value using non-linear regression.

Data Presentation: In Vitro Pharmacology of BPP
ParameterValue
Binding Affinity (Kᵢ, nM) Experimental Value
Uptake Inhibition (IC₅₀, nM) Experimental Value
Visualizations

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding & Signal BPP BPP BPP->DAT Inhibition In_Vitro_Workflow cluster_0 Binding Assay (Affinity) cluster_1 Uptake Assay (Potency) prep_mem Prepare hDAT Membranes incubate_bind Incubate Membranes with [3H]WIN 35,428 & BPP prep_mem->incubate_bind separate_bind Separate Bound/ Unbound Ligand incubate_bind->separate_bind quant_bind Quantify Radioactivity separate_bind->quant_bind calc_ki Calculate Ki quant_bind->calc_ki plate_cells Plate hDAT Expressing Cells preincubate_bpp Pre-incubate Cells with BPP plate_cells->preincubate_bpp add_da Add [3H]Dopamine preincubate_bpp->add_da terminate_uptake Terminate Uptake add_da->terminate_uptake quant_uptake Quantify Intracellular Radioactivity terminate_uptake->quant_uptake calc_ic50 Calculate IC50 quant_uptake->calc_ic50

Caption: Experimental workflow for in vitro characterization of BPP.

Part 3: In Vivo Evaluation of DAT Inhibition

In vivo studies are critical to understanding how a compound's effects at the molecular level translate to physiological and behavioral outcomes in a living organism.

Protocol 3.1: In Vivo Microdialysis

This protocol assesses the effect of BPP administration on extracellular dopamine levels in the brain of a freely moving rodent, typically in the nucleus accumbens or striatum.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Syringe pump, liquid swivel, and collection vials.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • BPP dissolved in a vehicle suitable for systemic administration (e.g., saline, DMSO/Tween/saline).

  • HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2 hours.

    • Collect baseline dialysate samples every 10-20 minutes for at least one hour.

    • Administer BPP (or vehicle) via the desired route (e.g., intraperitoneal, i.p.).

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.

  • Data Analysis:

    • Quantify dopamine concentrations in each sample.

    • Normalize the data as a percentage of the average baseline concentration.

    • Plot the mean percent baseline dopamine concentration over time for both vehicle and BPP-treated groups.

    • Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine significant differences.

Protocol 3.2: Locomotor Activity Assay

DAT inhibitors often increase spontaneous locomotor activity. This assay measures the effect of BPP on horizontal and vertical movement in an open-field arena.

Materials:

  • Adult male mice or rats.

  • Locomotor activity chambers equipped with infrared photobeam detectors.

  • Data acquisition software.

  • BPP dissolved in a suitable vehicle.

Procedure:

  • Habituation: To reduce novelty-induced hyperactivity, habituate the animals to the testing room and the injection procedure for at least 2-3 days prior to the experiment. On the test day, allow animals to acclimate to the testing room for at least 60 minutes.

  • Experiment:

    • Administer BPP or vehicle to the animals.

    • Immediately place each animal into the center of a locomotor activity chamber.

    • Record locomotor activity (e.g., total distance traveled, vertical counts) continuously for 60-120 minutes, often binned into 5- or 10-minute intervals.

  • Data Analysis:

    • Analyze the total distance traveled and other relevant parameters over the entire session.

    • Plot the time course of activity to observe the onset and duration of the drug's effect.

    • Compare the different dose groups of BPP to the vehicle control using statistical tests (e.g., one-way ANOVA followed by post-hoc tests).

Data Presentation: In Vivo Effects of BPP

Table 2: Effect of BPP on Extracellular Dopamine

Treatment Group Peak Dopamine (% Baseline) Area Under the Curve (AUC)
Vehicle Experimental Value Experimental Value
BPP (Dose 1) Experimental Value Experimental Value

| BPP (Dose 2) | Experimental Value | Experimental Value |

Table 3: Effect of BPP on Locomotor Activity

Treatment Group Total Distance Traveled (cm, 60 min)
Vehicle Experimental Value
BPP (Dose 1) Experimental Value

| BPP (Dose 2) | Experimental Value |

In_Vivo_Workflow cluster_0 Microdialysis (Neurochemical) cluster_1 Locomotor Assay (Behavioral) surgery Implant Guide Cannula collect_base Collect Baseline Dialysate Samples surgery->collect_base admin_bpp1 Administer BPP or Vehicle collect_base->admin_bpp1 collect_post Collect Post-Dose Samples admin_bpp1->collect_post analyze_da Analyze Dopamine via HPLC-ED collect_post->analyze_da analyze_neuro Assess Change in Extracellular DA analyze_da->analyze_neuro habituate Habituate Animals to Arena admin_bpp2 Administer BPP or Vehicle habituate->admin_bpp2 place_arena Place in Activity Chamber admin_bpp2->place_arena record_act Record Activity place_arena->record_act analyze_behav Assess Change in Locomotion record_act->analyze_behav

Caption: Experimental workflow for in vivo evaluation of BPP.

References

  • Overview of the structure and function of the dopamine transporter and its protein interactions. OUCI. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Structure and function of the dopamine transporter. PubMed. [Link]

  • The structure and function of the dopamine transporter and its role in CNS diseases. PubMed. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. [Link]

  • Rate of onset of dopamine transporter inhibitors assessed with intracranial self-stimulation and in vivo dopamine photometry in rats. PubMed. [Link]

  • Overview of the structure and function of the dopamine transporter and its protein interactions. PubMed Central. [Link]

  • Dopamine transporter. Wikipedia. [Link]

  • Rate of binding of various inhibitors at the dopamine transporter in vivo. PubMed. [Link]

  • Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. PubMed Central. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

  • (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. ChemBK. [Link]

  • Human dopamine transporter: the first implementation of a combined in silico/in vitro approach revealing the substrate and inhibitor specificities. Taylor & Francis Online. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

Sources

Application Notes & Protocols for (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Forward

The quest to understand and modulate the intricate workings of the central nervous system (CNS) is a cornerstone of modern neuroscience. Small molecules that can selectively target neural pathways offer invaluable tools for dissecting complex cognitive processes and for the development of novel therapeutics. This guide focuses on (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one , a pyrrolidine derivative with significant, yet largely unexplored, potential in neuroscience research. While direct studies on this specific molecule are nascent, its structural motifs are shared with well-characterized classes of cognitive enhancers, such as nootropics and ampakines. This document provides a comprehensive framework for investigating its neuropharmacological profile, drawing upon established principles and protocols from related compounds to illuminate a path for its scientific exploration.

Section 1: Scientific Introduction & Postulated Mechanism of Action

This compound is an organic compound with the chemical formula C14H19NO2.[1] It is characterized by a chiral center at the second carbon of the propanone backbone, a benzyloxy group, and a pyrrolidine ring.[1] The pyrrolidine ring is a key pharmacophore present in a multitude of neuroactive compounds, including the racetam class of nootropics (e.g., piracetam, aniracetam) and certain synthetic cathinone derivatives.[2][3][4][5] These compounds are known to exert their effects through various mechanisms, including the modulation of neurotransmitter systems.[6][7][8]

Given its structural similarity to known cognitive enhancers, we postulate that This compound may function as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Ampakines, which are positive allosteric modulators of AMPA receptors, enhance glutamatergic transmission, a fundamental process for synaptic plasticity, learning, and memory.[9][10][11] They have shown promise in preclinical models of cognitive decline and various neurological disorders.[12]

The proposed mechanism involves the binding of the compound to an allosteric site on the AMPA receptor, which in turn potentiates the receptor's response to glutamate. This leads to an increased influx of cations and subsequent downstream signaling cascades that are crucial for long-term potentiation (LTP), a cellular correlate of memory formation.[9][11] Furthermore, some ampakines have been shown to trigger the release of brain-derived neurotrophic factor (BDNF), which supports neuronal viability and synaptic plasticity.[13]

Diagram of Postulated Signaling Pathway:

Postulated_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Presynaptic_Membrane AMPAR AMPA Receptor Ca_Channel Ca²⁺ Influx AMPAR->Ca_Channel Activation S_Compound (S)-2-(Benzyloxy)-1- (pyrrolidin-1-yl)propan-1-one S_Compound->AMPAR Allosteric Modulation Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Signaling_Cascade LTP Long-Term Potentiation (LTP) Signaling_Cascade->LTP BDNF BDNF Release Signaling_Cascade->BDNF Glutamate->AMPAR Binds

Caption: Postulated mechanism of this compound action.

Section 2: Physicochemical Properties and Handling

A summary of the known and predicted properties of This compound is provided below. This information is crucial for proper handling, storage, and preparation of solutions for experimental use.

PropertyValueSource
Molecular Formula C14H19NO2[1]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform, DMSO); Insoluble in water[1]

Handling and Storage:

  • Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Avoid contact with skin, eyes, and mucous membranes.[1]

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and open flames.[1]

Section 3: Experimental Protocols

The following protocols provide a starting point for investigating the neuropharmacological effects of This compound .

Protocol 3.1: In Vitro Electrophysiological Assessment in Brain Slices

This protocol is designed to assess the effect of the compound on synaptic transmission and plasticity in acute hippocampal slices.

Workflow Diagram:

In_Vitro_Workflow Slice_Prep Prepare Acute Hippocampal Slices Incubation Incubate Slices in aCSF Slice_Prep->Incubation Recording Transfer Slice to Recording Chamber Incubation->Recording Baseline Record Baseline Synaptic Responses Recording->Baseline Compound_App Bath Apply (S)-Compound Baseline->Compound_App Post_Compound Record Post-Compound Synaptic Responses Compound_App->Post_Compound LTP_Induction Induce LTP (High-Frequency Stimulation) Post_Compound->LTP_Induction LTP_Recording Record Post-LTP Synaptic Responses LTP_Induction->LTP_Recording Analysis Data Analysis LTP_Recording->Analysis

Caption: Workflow for in vitro electrophysiological assessment.

Step-by-Step Methodology:

  • Preparation of Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2. Continuously bubble with 95% O2 / 5% CO2.

  • Hippocampal Slice Preparation:

    • Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

    • Transfer slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Experimental Procedure:

    • Record stable baseline fEPSPs for 20 minutes.

    • Prepare a stock solution of This compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF.

    • Bath-apply the compound at various concentrations (e.g., 1, 10, 100 µM) and record fEPSPs for 30 minutes.

    • After washout, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Record fEPSPs for at least 60 minutes post-HFS.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Compare the fEPSP slope before and after compound application to assess its effect on basal synaptic transmission.

    • Compare the magnitude of LTP in the presence and absence of the compound.

Protocol 3.2: In Vivo Behavioral Assessment of Cognitive Enhancement

This protocol outlines the use of the Morris Water Maze (MWM) to evaluate the potential cognitive-enhancing effects of the compound in rodents.

Step-by-Step Methodology:

  • Animal Subjects: Use adult male rodents (e.g., C57BL/6 mice). House them individually with ad libitum access to food and water.

  • Drug Preparation and Administration:

    • Prepare a vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80).

    • Dissolve This compound in the vehicle to achieve the desired doses (e.g., 1, 5, 10 mg/kg).

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before each behavioral testing session.

  • Morris Water Maze Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the water surface.

  • Acquisition Phase (5 days):

    • Conduct four trials per day for five consecutive days.

    • For each trial, gently place the mouse into the pool facing the wall from one of four randomized starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze escape latency and path length during the acquisition phase using a two-way repeated measures ANOVA.

    • Analyze the time spent in the target quadrant and platform crossings during the probe trial using a one-way ANOVA followed by post-hoc tests.

Section 4: Concluding Remarks

This compound represents a promising, yet understudied, molecule for neuroscience research. Its structural resemblance to known cognitive enhancers suggests a potential role in modulating synaptic plasticity and cognitive function. The application notes and protocols provided in this guide offer a robust framework for elucidating its mechanism of action and evaluating its efficacy in both in vitro and in vivo models. Through systematic investigation, the scientific community can unlock the potential of this and other novel pyrrolidine derivatives, paving the way for new insights into brain function and the development of next-generation neurological therapeutics.

References

  • Ampakines and the threefold p
  • The Chemistry Behind Neurological Therapies: Focus on Pyrrolidine Deriv
  • Ampakines | Ampakine.
  • Ampakines and the threefold path to cognitive enhancement | Request PDF - ResearchG
  • Therapeutic Uses of Ampakines.
  • Ampakines May Reverse Age-Related Memory Loss | Psychi
  • Pyrrolidone deriv
  • Understanding nootropics and cognitive enhancement: mechanism of action and ethical consider
  • Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by N
  • What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers.
  • (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)
  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC.
  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed.
  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Deriv
  • Cognitive Impairment and Nootropic Drugs: Mechanism of Action and Spectrum of Effects.
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

Sources

Application Note: A Validated Chiral LC-MS/MS Method for the Enantioselective Analysis of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective analysis of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, a key chiral intermediate in pharmaceutical synthesis. The method demonstrates excellent chromatographic resolution of the (S)- and (R)-enantiomers, coupled with high sensitivity and selectivity characteristic of tandem mass spectrometry. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, and has been developed with adherence to principles outlined in international regulatory guidelines. This method is suited for researchers, scientists, and drug development professionals requiring precise enantiomeric purity assessment and pharmacokinetic analysis.

Introduction

This compound is an organic compound frequently utilized as an intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical structure, containing a chiral center, necessitates the use of enantioselective analytical methods to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). The biological activity of chiral molecules is often highly dependent on their stereochemistry; one enantiomer may exhibit therapeutic effects while the other could be inactive or even toxic. Consequently, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful platform for chiral analysis, combining the high separation efficiency of modern chromatography with the unparalleled sensitivity and selectivity of mass spectrometric detection.[2] This application note presents a complete protocol for the analysis of this compound, addressing the critical need for a reliable and validated analytical method in a drug development setting. The validation parameters discussed are based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guideline on the validation of analytical procedures.[3][4][5][6][7]

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, ensuring reliable results from sample receipt to final data reporting.

LCMSMS_Workflow Figure 1: Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix or Synthesis Reaction Sample Spike Spike with Internal Standard (IS) Sample->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection onto Chiral LC Column Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Enantiomers Calibrate->Quantify Report Reporting Quantify->Report

Caption: Figure 1: Experimental Workflow

Materials and Reagents

  • This compound: Reference standard (purity ≥98%)

  • (R)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one: Reference standard (purity ≥98%)

  • Internal Standard (IS): A structurally similar and stable isotopically labeled analog is recommended.

  • Acetonitrile (ACN): LC-MS grade

  • Methanol (MeOH): LC-MS grade

  • Formic Acid (FA): LC-MS grade

  • Ammonium Acetate: LC-MS grade

  • Water: Deionized, 18 MΩ·cm

  • Human Plasma (or other relevant biological matrix): Sourced from an accredited supplier.

Detailed Protocols

Standard and Sample Preparation

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)- and (R)-enantiomers in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 (v/v) acetonitrile:water mixture to create working standard solutions.

  • Calibration Curve (CC) Standards: Spike the appropriate biological matrix (e.g., human plasma) or blank solvent with the working standard solutions to achieve a concentration range spanning the expected analyte levels (e.g., 1-1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in the same matrix at a minimum of three concentration levels: low, medium, and high.

Protocol 2: Sample Extraction from Biological Matrix (Protein Precipitation)

  • Pipette 100 µL of plasma sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The key to this analysis is the use of a chiral stationary phase capable of resolving the enantiomers. Polysaccharide-based chiral columns are well-suited for LC-MS applications due to their compatibility with reversed-phase and polar ionic mobile phases.[9][10]

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Chiral Stationary Phase (CSP) Column, e.g., Daicel CHIRALPAK® series or equivalent
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized for enantiomeric separation (e.g., starting at 20% B, ramping to 95% B)
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be determined by direct infusion of the analyte and ISAnalyte: e.g., [M+H]+ → Product IonIS: e.g., [M+H]+ → Product Ion
Collision Energy (CE) Optimized for each transition

Causality behind Experimental Choices:

  • Chiral Stationary Phase: A polysaccharide-based CSP is selected for its broad enantioselectivity and compatibility with MS-friendly mobile phases.[9]

  • Mobile Phase: A mixture of acetonitrile and water with ammonium acetate and formic acid is a common choice for reversed-phase chiral separations, providing good peak shape and efficient ionization in ESI positive mode.[8]

  • ESI Positive Mode: The presence of nitrogen atoms in the pyrrolidine ring makes the analyte amenable to protonation, leading to a strong [M+H]⁺ signal in positive ionization mode.

  • Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification in tandem MS, offering superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose.[7][11] The validation should be performed in accordance with regulatory guidelines such as those from the FDA and ICH.[3][4][12]

Table 2: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Linearity & Range Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The analytical procedure should demonstrate a suitable level of precision, accuracy, and linearity within the specified range.[7]
Accuracy & Precision For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[3]
Matrix Effect The matrix factor should be consistent and reproducible. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Analysis and Quantification

The concentration of the (S)-enantiomer in unknown samples is determined by interpolating the peak area ratio (analyte/IS) against the calibration curve. The enantiomeric excess (%ee) can be calculated if both enantiomers are measured.

Quantification_Logic Figure 2: Data Analysis and Quantification Logic raw_data Raw MRM Data (Peak Areas) is_area Internal Standard (IS) Peak Area raw_data->is_area analyte_area (S)-Enantiomer Peak Area raw_data->analyte_area ratio Calculate Peak Area Ratio (Analyte / IS) is_area->ratio analyte_area->ratio concentration Determine Concentration of (S)-Enantiomer ratio->concentration cal_curve Calibration Curve (Ratio vs. Concentration) cal_curve->concentration

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical amide bond formation. The following question-and-answer format directly addresses common issues encountered during this synthesis, providing expert insights and actionable solutions to improve your yield and purity.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the general reaction scheme for the synthesis of this compound?

    • Which coupling reagents are recommended for this synthesis?

    • Why is my reaction yield consistently low?

    • How can I minimize racemization of the chiral center?

    • What are the best practices for purification of the final product?

  • Detailed Troubleshooting Guides

    • Issue 1: Low or No Product Formation

      • Systematic Troubleshooting Flowchart

      • In-depth analysis of potential causes and solutions.

    • Issue 2: Presence of Significant Impurities

      • Common side products and their identification.

      • Strategies for minimizing side reactions.

    • Issue 3: Difficulty in Product Purification

      • Addressing challenges with residual reagents and byproducts.

      • Alternative purification strategies.

  • Experimental Protocols

    • Protocol 1: General Procedure for EDC/HOBt Coupling

    • Protocol 2: High-Efficiency Coupling using HATU

  • References

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the formation of an amide bond between the carboxylic acid, (S)-2-(benzyloxy)propanoic acid, and the secondary amine, pyrrolidine. This reaction is not spontaneous and requires a coupling reagent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Reaction_Scheme cluster_conditions Reaction Conditions cluster_product Product reactant1 (S)-2-(benzyloxy)propanoic acid plus1 + reactant2 Pyrrolidine plus2 Coupling Reagent + Additive product This compound arrow Solvent, Base

Caption: General reaction scheme for amide bond formation.

Q2: Which coupling reagents are recommended for this synthesis?

The choice of coupling reagent is critical for achieving high yield and purity. Here is a comparison of commonly used reagents:

Coupling ReagentClassAdvantagesDisadvantages
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble byproducts, easy to remove.[1][2]Can be less effective for hindered substrates.
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltHighly reactive, excellent for difficult couplings.[3]More expensive, can cause guanidinylation of the amine if not used correctly.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHigh coupling efficiency, no risk of guanidinylation.[3]Byproducts can sometimes complicate purification.

For routine synthesis, EDC in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a good starting point.[4] For challenging reactions or to maximize yield, HATU is often the superior choice.[3]

Q3: Why is my reaction yield consistently low?

Low yields are a common issue and can stem from several factors:

  • Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently reactive. Consider switching to a more powerful reagent like HATU.[4]

  • Moisture: Many coupling reagents and activated intermediates are moisture-sensitive.[4][5] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Impure Starting Materials: Impurities in either the (S)-2-(benzyloxy)propanoic acid or pyrrolidine can interfere with the reaction. Verify the purity of your starting materials by NMR or other appropriate analytical techniques.

  • Suboptimal Reaction Conditions: Factors like temperature, reaction time, and stoichiometry need to be optimized. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Q4: How can I minimize racemization of the chiral center?

The stereochemical integrity of the α-carbon in (S)-2-(benzyloxy)propanoic acid is crucial. Racemization can occur during the activation of the carboxyl group. To minimize this:

  • Use Additives: The addition of HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended.[3] These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization.[2]

  • Control Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C) to reduce the rate of racemization.

  • Choice of Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine, which can sometimes promote racemization.

Q5: What are the best practices for purification of the final product?

The purification strategy depends on the coupling reagents used and the nature of the byproducts.

  • Aqueous Work-up: If using water-soluble reagents like EDC, a simple aqueous work-up can remove a significant portion of the impurities. Washes with dilute acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts, while washes with a mild base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and acidic additives like HOBt.

  • Column Chromatography: This is the most common method for obtaining a highly pure product. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.

  • Crystallization: If the product is a solid, crystallization can be an efficient purification method.

Detailed Troubleshooting Guides

Issue 1: Low or No Product Formation

A frustrating outcome that requires a systematic approach to diagnose.

Troubleshooting_Yield start Low/No Product Yield q1 Are starting materials pure and anhydrous? start->q1 s1 Verify purity (NMR, etc.). Dry reagents and solvents. q1->s1 No q2 Is the coupling reagent active? q1->q2 Yes s1->q2 s2 Use a fresh bottle of coupling reagent. Store properly in a desiccator. q2->s2 No q3 Is the reaction stoichiometry correct? q2->q3 Yes s2->q3 s3 Check calculations. Consider a slight excess of the amine and coupling reagent (1.1-1.2 eq). q3->s3 No q4 Are reaction conditions optimal? q3->q4 Yes s3->q4 s4 Monitor by TLC/LC-MS. Adjust temperature and time. Ensure adequate stirring. q4->s4 No q5 Is the coupling reagent potent enough? q4->q5 Yes s4->q5 s5 Switch to a stronger reagent (e.g., EDC -> HATU). q5->s5 No end Improved Yield q5->end Yes s5->end

Caption: Systematic troubleshooting for low product yield.

In-depth Analysis:

  • Reagent Quality: Coupling reagents, particularly carbodiimides and uronium salts, can degrade upon exposure to moisture.[4] Always use fresh, high-quality reagents and store them in a desiccator at the recommended temperature.

  • Solvent Choice: The solvent must be able to dissolve all reactants. Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices.[4] Poor solubility will severely limit the reaction rate.

  • Activation Step: For some coupling reagents, a "pre-activation" step is beneficial. This involves stirring the carboxylic acid, coupling reagent, and additive together for a short period (e.g., 15-30 minutes) before adding the amine.[4][6] This ensures the formation of the active ester intermediate.

Issue 2: Presence of Significant Impurities

The appearance of unexpected spots on your TLC plate can complicate purification and lower your yield.

  • N-acylurea byproduct: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and represents a loss of your starting carboxylic acid. This is more likely to happen if the amine is not added promptly after activation or if the amine is not sufficiently nucleophilic. The use of HOBt or HOAt can suppress this side reaction by trapping the O-acylisourea as an active ester.

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have both unreacted (S)-2-(benzyloxy)propanoic acid and pyrrolidine in your crude product. An extractive work-up with acid and base washes is effective at removing these.

  • Epimerized Product: The formation of the diastereomer, (R)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, can occur due to racemization. This is a significant issue as it can be very difficult to separate from the desired product. Chiral HPLC or NMR with a chiral shift reagent may be necessary to quantify the extent of racemization.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, purification can be challenging.

  • Dicyclohexylurea (DCU) Removal: If using DCC, the DCU byproduct is notoriously difficult to remove as it is poorly soluble in most organic solvents. It can often be removed by filtration, but some may remain in solution. Cooling the reaction mixture in the freezer can sometimes help to precipitate more of the DCU.

  • DMF Removal: DMF has a high boiling point and can be difficult to remove under reduced pressure. A common technique is to dilute the crude product with a large volume of an immiscible organic solvent (like ethyl acetate) and wash repeatedly with water or brine to extract the DMF.[6]

  • Co-eluting Impurities: If impurities have a similar polarity to your product, separation by column chromatography can be difficult. Try using a different solvent system or a different stationary phase (e.g., alumina instead of silica).

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This is a standard and cost-effective method suitable for many applications.

  • Under an inert atmosphere (N₂ or Ar), dissolve (S)-2-(benzyloxy)propanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve pyrrolidine (1.1 eq) and DIPEA (2.0 eq) in the same anhydrous solvent.

  • Slowly add the pyrrolidine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).

  • Quench the reaction with water and proceed with an extractive work-up.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for maximizing yield, especially if the EDC/HOBt method is suboptimal.

  • Under an inert atmosphere (N₂ or Ar), dissolve (S)-2-(benzyloxy)propanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) followed by DIPEA (2-3 eq).

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.

  • Add pyrrolidine (1.1 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 30-60 minutes).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with an extractive work-up.

References

  • ChemBK. (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. [Link]

  • PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • ACS Publications. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • National Institutes of Health. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. [Link]

  • National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. pH Optimization of Amidation via Carbodiimides. [Link]

  • ResearchGate. Procedures to Improve Difficult Couplings. [Link]

  • Malaysian Journal of Analytical Sciences. OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]

  • Royal Society of Chemistry. Reactive deep eutectic solvents for EDC-mediated amide synthesis. [Link]

Sources

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this valuable chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Molecule: A Stability Overview

This compound is a versatile intermediate in organic synthesis, prized for its specific stereochemistry.[1] However, its utility can be compromised by unforeseen degradation. The molecule's structure contains three key features that are susceptible to chemical transformation under various experimental conditions: the tertiary amide within the pyrrolidinone ring, the benzyl ether linkage, and the chiral center at the C2 position of the propanone backbone. Understanding the interplay of these functional groups is paramount to troubleshooting experimental inconsistencies.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Inconsistent Reaction Yields and Appearance of Unexpected Byproducts

You observe lower than expected yields in a reaction where this compound is a starting material. TLC or LC-MS analysis reveals the presence of multiple, unidentified spots in addition to your desired product.

Potential Causes & Solutions

  • Cause A: Amide Bond Hydrolysis. The tertiary amide in the pyrrolidinone ring can be susceptible to hydrolysis under either acidic or basic conditions, particularly with heating.[2][3][4][5][6] This cleavage would result in the formation of (S)-2-(benzyloxy)propanoic acid and pyrrolidine.

    Troubleshooting Protocol: Assessing and Mitigating Amide Hydrolysis

    • pH Monitoring: Carefully monitor and control the pH of your reaction mixture. If possible, maintain a neutral pH.

    • Temperature Control: Avoid excessive heating. If elevated temperatures are necessary, consider shorter reaction times or the use of milder catalysts.

    • Reagent Choice: Be mindful of highly acidic or basic reagents. If their use is unavoidable, consider performing the reaction at a lower temperature or adding the reagent slowly to a cooled solution.

    • Work-up Procedure: During aqueous work-up, use buffered solutions to maintain a neutral pH and minimize contact time with acidic or basic aqueous layers.

  • Cause B: Benzyl Ether Cleavage. The benzyloxy group is a common protecting group that can be cleaved under various conditions, often unintentionally.[7][8][9][10][11]

    Troubleshooting Protocol: Preventing Unwanted Debenzylation

    • Avoid Catalytic Hydrogenation: Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) will readily cleave the benzyl ether.[11] If a reduction is necessary for another functional group, consider alternative reducing agents that are less reactive towards benzyl ethers.

    • Scrutinize Acidic Reagents: Strong Lewis or Brønsted acids can facilitate benzyl ether cleavage, especially at elevated temperatures.[9] If acidic conditions are required, opt for milder acids or conduct the reaction at lower temperatures.

    • Oxidative Conditions: Be aware that some oxidizing agents can affect the benzyl ether.[7]

  • Cause C: Racemization of the Chiral Center. The chiral center at the C2 position is alpha to a carbonyl group, making it susceptible to racemization under both acidic and basic conditions via enol or enolate formation.[7][8][9][10][12] This leads to a mixture of (S) and (R) enantiomers, which can complicate purification and characterization.

    Troubleshooting Protocol: Preserving Stereochemical Integrity

    • Strict pH Control: As with amide hydrolysis, maintaining a neutral pH is crucial to prevent racemization.

    • Temperature Management: Higher temperatures can accelerate the rate of enolization and subsequent racemization. Perform reactions at the lowest effective temperature.

    • Chiral Analysis: Regularly monitor the enantiomeric excess (ee) of your material using chiral HPLC or other suitable analytical techniques.[2][3][13][14][]

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. Inert atmosphere (e.g., argon or nitrogen) is ideal to prevent potential oxidative degradation over extended periods.

Q2: I see a new peak in my HPLC chromatogram after leaving my sample on the bench for a few hours. What could it be?

This is likely a degradation product. The most probable culprits are hydrolysis of the amide bond or cleavage of the benzyl ether, especially if the sample was dissolved in a protic or non-neutral solvent. It is also possible that exposure to light has caused some level of photodegradation of the pyrrolidinone ring.[16]

Q3: How can I confirm if my compound is degrading?

A combination of analytical techniques is recommended:

  • HPLC/UPLC: Use a stability-indicating method to separate the parent compound from potential degradation products. Monitoring peak purity is essential.[13][]

  • LC-MS: To identify the mass of the degradation products, which can help in elucidating their structures.

  • NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information on the degradation products. The appearance of new signals or changes in the integration of existing signals can indicate degradation.

Q4: My reaction is complete, but I'm having trouble purifying the product. What could be the issue?

If you suspect degradation has occurred, the resulting mixture of the starting material, product, and degradation products can be challenging to separate due to similar polarities. For instance, (S)-2-(benzyloxy)propanoic acid (from amide hydrolysis) may have similar chromatographic behavior to your desired product. In such cases, optimizing your chromatography conditions (e.g., gradient, solvent system) is necessary. If racemization has occurred, separation of diastereomeric products may be difficult.

Q5: Are there any reagents I should absolutely avoid when working with this compound?

  • Strong reducing agents like H₂/Pd-C: These will cleave the benzyl ether.

  • Strong, hot acids or bases: These can promote both amide hydrolysis and racemization.

  • Reagents that generate radical species: These could potentially lead to oxidation of the pyrrolidine ring.

IV. Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways

A This compound B Amide Hydrolysis (Acidic/Basic Conditions, Heat) A->B [H+] or [OH-], Δ D Benzyl Ether Cleavage (e.g., H2/Pd-C, Strong Acid) A->D H2/Pd-C or Strong Acid F Racemization (Acidic/Basic Conditions) A->F [H+] or [OH-] H Oxidative Degradation A->H Oxidizing Agents C (S)-2-(Benzyloxy)propanoic Acid + Pyrrolidine B->C E (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one + Toluene D->E G (R,S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one F->G I Ring-Opened Products H->I

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Unexpected Byproducts

start Unexpected Byproducts Observed check_ph Analyze Reaction pH start->check_ph check_temp Review Reaction Temperature start->check_temp check_reagents Examine Reagents for Incompatibility start->check_reagents lcms_analysis Perform LC-MS to Identify Masses start->lcms_analysis hydrolysis Hypothesis: Amide Hydrolysis check_ph->hydrolysis racemization Hypothesis: Racemization check_ph->racemization check_temp->hydrolysis check_temp->racemization debenzylation Hypothesis: Benzyl Ether Cleavage check_reagents->debenzylation mitigate_ph Neutralize or Buffer Reaction hydrolysis->mitigate_ph Acidic or Basic lower_temp Reduce Reaction Temperature hydrolysis->lower_temp High Temp alt_reagents Select Alternative Reagents debenzylation->alt_reagents e.g., H2/Pd-C racemization->mitigate_ph Acidic or Basic chiral_analysis Perform Chiral HPLC racemization->chiral_analysis end Optimized Reaction Conditions mitigate_ph->end lower_temp->end alt_reagents->end chiral_analysis->end lcms_analysis->hydrolysis lcms_analysis->debenzylation

Caption: A logical workflow for troubleshooting unexpected byproduct formation.

V. Data Summary and Experimental Protocols

Table 1: Summary of Potential Stability Issues
Stress FactorPotential Degradation PathwayKey Degradation ProductsRecommended Mitigation Strategies
Acidic pH Amide Hydrolysis, Benzyl Ether Cleavage, Racemization(S)-2-(Benzyloxy)propanoic acid, Pyrrolidine, (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, (R)-enantiomerMaintain neutral pH, use mild acidic conditions, low temperature.
Basic pH Amide Hydrolysis, Racemization(S)-2-(Benzyloxy)propanoic acid, Pyrrolidine, (R)-enantiomerMaintain neutral pH, use mild basic conditions, low temperature.
Elevated Temperature Accelerates Hydrolysis and RacemizationSee abovePerform reactions at the lowest effective temperature.
Catalytic Hydrogenation Benzyl Ether Cleavage(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, TolueneUse alternative reduction methods (e.g., transfer hydrogenation with catalyst poisoning).
Strong Oxidizing Agents Oxidative Degradation of Pyrrolidine RingRing-opened productsAvoid harsh oxidizing conditions.
Light Exposure PhotodegradationVarious unspecified byproductsProtect from light during reaction and storage.
Protocol 1: HPLC Method for Monitoring Degradation

This protocol provides a general method for monitoring the degradation of this compound. Method optimization will be required for specific applications.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based) for simultaneous monitoring of degradation and enantiomeric purity.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and monitor for the appearance of new peaks. The retention times of potential degradation products (e.g., (S)-2-(benzyloxy)propanoic acid, pyrrolidine, (S)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one) should be determined by injecting authentic samples if available.

Protocol 2: NMR Analysis for Structural Elucidation of Degradation Products
  • Sample Preparation: Isolate the impurity by preparative HPLC or chromatography. Dissolve the purified impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1H NMR: Acquire a standard 1H NMR spectrum. Look for characteristic signals:

    • Amide Hydrolysis: Disappearance of the pyrrolidine ring signals and the appearance of signals corresponding to free pyrrolidine and (S)-2-(benzyloxy)propanoic acid.

    • Benzyl Ether Cleavage: Disappearance of the benzyl group signals (aromatic protons and the benzylic CH₂) and the appearance of a new hydroxyl proton signal.

    • Racemization: In a chiral environment (e.g., with a chiral shift reagent), the appearance of a new set of signals for the other enantiomer.

  • 13C NMR: Acquire a 13C NMR spectrum to confirm the carbon skeleton of the degradation products.

  • 2D NMR (COSY, HSQC, HMBC): If the structure of the degradation product is not immediately obvious, these experiments can be used to determine the connectivity of protons and carbons and unambiguously identify the structure.

VI. References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.

  • BenchChem. (2025). Preventing cleavage of benzyl ether during subsequent reactions. Retrieved from a hypothetical BenchChem technical support document.

  • Poon, K. W. C., & Dudley, G. B. (2006). A New Reagent for the Benzylation of Alcohols under Neutral Conditions. The Journal of Organic Chemistry, 71(10), 3923–3927.

  • Stevens, E. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. Retrieved from [Link]

  • Allen, T. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from a hypothetical chemistry resource website.

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Retrieved from a hypothetical BenchChem technical support document.

  • Penn State Pressbooks. (n.d.). 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Designating the Configuration of Chiral Centers. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of amide bonds under acidic and basic conditions. Retrieved from a hypothetical ResearchGate publication.

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Quora. (2017, February 2). How does chirality affect stability of compound? Retrieved from [Link]

  • LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from a hypothetical LibreTexts page.

  • Wikipedia. (n.d.). Chirality (chemistry). Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. [Link]

  • ResearchGate. (n.d.). Reaction of chiral amides with aldehydes. Retrieved from a hypothetical ResearchGate publication.

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from a hypothetical RSC publication.

  • ChemistryViews. (2011, October 29). New Route to Chiral Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advancements in HPLC-NMR and applications for natural product profiling and identification | Request PDF. Retrieved from a hypothetical ResearchGate publication.

  • Jaklová, P., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(10), 4437-4448.

  • PubChem. (n.d.). (2S)-1-(pyrrolidin-1-yl)propan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for synthesis of 1-(pyrrolidin-2-yl)propan-2-one derivatives. Retrieved from a hypothetical ResearchGate publication.

  • ResearchGate. (n.d.). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. Retrieved from a hypothetical ResearchGate publication.

Sources

Technical Support Center: Synthesis of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer validated protocols to mitigate common side reactions.

The target molecule is synthesized via a standard amide coupling between (S)-2-(benzyloxy)propanoic acid and pyrrolidine. While conceptually straightforward, this reaction is prone to several side reactions that can impact yield, purity, and stereochemical integrity. This guide provides the mechanistic basis for these issues and practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low product yield?

A1: Low or no product yield in amide coupling reactions often stems from several core issues: incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, or the presence of moisture.[1] Using old or improperly stored coupling reagents can lead to failed activation. Additionally, if a strong base is not used, the carboxylic acid can protonate the pyrrolidine, rendering it non-nucleophilic.[1] Finally, water can hydrolyze the activated carboxylic acid intermediate, halting the reaction.[1]

Q2: How can I minimize the risk of racemization at the chiral center?

A2: Racemization is a significant risk when activating chiral carboxylic acids like (S)-2-(benzyloxy)propanoic acid.[2] It occurs via the formation of an oxazolone intermediate or direct enolization, both of which are promoted by bases and elevated temperatures.[2] To minimize this, use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) in conjunction with your coupling reagent.[3] These additives form an active ester that is more stable and less prone to racemization than the initial activated intermediate.[3] Conducting the reaction at low temperatures (e.g., starting at 0 °C) is also critical.

Q3: Which coupling reagent is best for this synthesis?

A3: The choice of coupling reagent is critical.

  • Carbodiimides (DCC, EDC): Widely used and effective, but notorious for forming insoluble urea byproducts (DCU with DCC) and a rearrangement byproduct called N-acylurea, which can complicate purification.[4][5][6] The use of HOBt is highly recommended to suppress both racemization and N-acylurea formation.[5]

  • Aminium/Uronium Reagents (HBTU, HATU): These reagents are highly efficient, often leading to faster reactions and higher yields.[7][8] They are generally considered to have a lower risk of racemization.[9] However, they are more expensive and can cause guanidinylation of the amine if used in excess.[8][10]

For this specific synthesis, a combination of EDC/HOBt offers a cost-effective and reliable method, provided the purification strategy is robust. HBTU is an excellent, albeit more expensive, alternative for achieving high purity and yield with minimal racemization.[7]

Q4: How do I effectively remove the dicyclohexylurea (DCU) byproduct if I use DCC?

A4: Dicyclohexylurea (DCU) is notoriously insoluble in most common organic solvents.[5][6] The primary method for its removal is filtration. After the reaction is complete, the crude mixture is typically filtered to remove the precipitated DCU.[5] However, some DCU may remain in solution. To remove residual DCU, you can cool the solution (e.g., in a refrigerator) to encourage further precipitation or employ chromatography for final purification.

Experimental Protocols & Workflows

Recommended Synthesis Protocol (EDC/HOBt Method)

This protocol is designed to maximize yield while minimizing common side reactions.

Materials:

  • (S)-2-(benzyloxy)propanoic acid

  • Pyrrolidine (distilled)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-(benzyloxy)propanoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Activation: Add EDC (1.2 equiv) to the solution and stir for 20 minutes at 0 °C. This pre-activation step allows for the formation of the HOBt-ester, which helps suppress side reactions.[3]

  • Amine Addition: Add DIPEA (1.5 equiv) followed by the dropwise addition of pyrrolidine (1.1 equiv).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.[1]

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure amide.

Overall Synthesis Workflow

G cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_purification Workup & Purification A Dissolve Acid & HOBt in Anhydrous DCM B Cool to 0 °C A->B C Add EDC (Activates Carboxylic Acid) B->C D Add DIPEA & Pyrrolidine C->D E Stir 12-24h at RT D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup (Wash with NH4Cl, NaHCO3) F->G H Dry & Concentrate G->H I Flash Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Check Recommended Solution
Degraded Coupling Reagent Test with a simple, reliable reaction (e.g., benzoic acid and benzylamine) to confirm reagent activity.Use a fresh, unopened bottle of the coupling reagent. Store reagents under inert gas and desiccated.
Presence of Water Reagents or solvent may not be anhydrous.Use freshly distilled, anhydrous solvents. Flame-dry glassware before use. Ensure all reagents are stored in a desiccator.
Incorrect Stoichiometry Re-check all calculations and ensure accurate weighing of all reagents.Carefully re-weigh reagents. Use a slight excess (1.1-1.2 equiv) of the amine and coupling agents.[1]
Amine Protonation The reaction of the carboxylic acid with the amine is faster than coupling.[1]Add a non-nucleophilic base like DIPEA (1.5 equiv) to scavenge the proton from the carboxylic acid, ensuring the pyrrolidine remains nucleophilic.
Problem 2: Product is Impure (Multiple Spots on TLC / Peaks in NMR)
Side Reaction A: Racemization
  • Mechanism: The activated carboxylic acid can form a planar oxazolone intermediate by intramolecular cyclization. The alpha-proton of this intermediate is highly acidic and can be abstracted by a base, leading to a loss of stereochemistry upon reprotonation.[2][11]

  • Detection: Chiral HPLC is the definitive method to determine the enantiomeric excess (e.e.) of the product.

  • Mitigation:

    • Use Additives: Always include HOBt or HOAt in carbodiimide-mediated couplings. These additives trap the initial activated species to form an active ester that is less susceptible to racemization.[11]

    • Temperature Control: Start the reaction at 0 °C and allow it to warm slowly. Lower temperatures disfavor the formation of the oxazolone intermediate.

    • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA. Avoid stronger bases if possible, as they can accelerate racemization.[2]

Side Reaction B: N-Acylurea Formation (with Carbodiimides)
  • Mechanism: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and a carbodiimide (like DCC or EDC), can undergo an intramolecular O-to-N acyl migration.[4][12] This rearrangement forms a stable, unreactive N-acylurea, which terminates the desired reaction pathway and acts as a significant impurity.[4][6]

  • Detection: This byproduct will appear as a distinct spot on TLC and will have a characteristic mass in LC-MS. It is often difficult to separate from the desired product.

  • Mitigation:

    • Use HOBt: The addition of HOBt is the most effective solution. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester, which prevents the rearrangement from occurring.[5]

    • Solvent Choice: The rearrangement is known to be faster in solvents like DMF compared to DCM. Using DCM can help reduce the rate of this side reaction.

    • Order of Addition: Pre-activating the carboxylic acid with the carbodiimide and HOBt before adding the amine can ensure the O-acylisourea is rapidly converted to the more stable HOBt-ester.

G cluster_main Desired Pathway cluster_side Side Reaction A R-COOH + EDC B O-Acylisourea (Reactive Intermediate) A->B D Desired Amide Product B->D + Amine E N-Acylurea Byproduct (Unreactive) B->E O->N Acyl Migration (No Amine Present) C Pyrrolidine (Amine) C->D G Start Reaction Outcome? LowYield Low / No Yield Start->LowYield Impure Impure Product Start->Impure Success High Yield & Purity Start->Success ReagentCheck Check Reagent Activity & Anhydrous Conditions LowYield->ReagentCheck Yes RacemizationCheck Suspect Racemization? Impure->RacemizationCheck Yes ByproductCheck Suspect N-Acylurea? Impure->ByproductCheck Yes BaseCheck Add Non-Nucleophilic Base (e.g., DIPEA) ReagentCheck->BaseCheck RacemizationSol Add HOBt/HOAt Lower Temperature RacemizationCheck->RacemizationSol Yes ByproductSol Add HOBt Pre-activate Acid ByproductCheck->ByproductSol Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • ChemBK. (2024, April 9). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Retrieved from [Link]

  • The Catalyst's Companion. (2023, November 2). N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (n.d.). The reactions of acids 2 a,b with pyrrolidine 3 b and proline 3 d. Retrieved from [Link]

  • Google Patents. (n.d.). CA1178918A - Process for the purification of 2-pyrrolidone.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

  • Googleapis.com. (2015, June 4). 7-OXO-N-[(2S)-PYRROLIDIN-2-YL-METHYLOXY]-6-(SULFOOXY). Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • Semantic Scholar. (2022, August 19). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Retrieved from [Link]

  • Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine.

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for this critical amide coupling reaction. We will delve into the underlying chemical principles to empower you to troubleshoot effectively and achieve high yields and purity.

Introduction to the Synthesis

The target molecule, this compound, is synthesized through the coupling of (S)-2-(benzyloxy)propanoic acid and pyrrolidine. This seemingly straightforward amide bond formation can present several challenges, including incomplete conversion, side product formation, and potential racemization. This guide provides a systematic approach to overcoming these hurdles.

The overall reaction scheme is as follows:

(S)-2-(benzyloxy)propanoic acid + pyrrolidine → this compound

This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address some of the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields in this amide coupling reaction can often be attributed to several factors:

  • Inefficient Carboxylic Acid Activation: The first step in the reaction is the activation of (S)-2-(benzyloxy)propanoic acid. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete, leading to unreacted starting material.[1]

  • Amine Basicity and Protonation: Pyrrolidine is a basic secondary amine. In the presence of the acidic carboxylic acid, an acid-base reaction can occur, leading to the formation of a pyrrolidinium carboxylate salt. This protonated amine is no longer nucleophilic and cannot participate in the coupling reaction.[1]

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, regenerating the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

Q2: I'm observing multiple spots on my TLC, making purification difficult. What are the potential side products?

The formation of side products is a common issue. Key side reactions to consider are:

  • N-acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea. This side reaction is a common cause of reduced yield.[2]

  • Symmetrical Anhydride Formation: The O-acylisourea intermediate can also react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this anhydride can still react with the amine, it alters the reaction stoichiometry and can complicate kinetics.[2]

  • Racemization: The chiral center at the alpha-carbon of (S)-2-(benzyloxy)propanoic acid is susceptible to racemization under harsh reaction conditions. This can be minimized by the addition of racemization-suppressing additives like HOBt or HOAt.[1][3]

Q3: How do I choose the optimal coupling reagent and additives?

The choice of coupling reagent is critical for a successful reaction. For the synthesis of this compound, a combination of a carbodiimide with additives is highly recommended.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide, which simplifies the workup as the urea byproduct can be easily removed by an aqueous wash.[4]

  • HOBt (1-Hydroxybenzotriazole): HOBt is a crucial additive that offers two main benefits. Firstly, it reacts with the O-acylisourea intermediate to form an activated HOBt-ester, which is less prone to rearrangement to the N-acylurea byproduct.[2] Secondly, it is a well-established racemization suppressant.[1][4]

  • DMAP (4-Dimethylaminopyridine): DMAP can be used as a catalyst to accelerate the reaction. It functions as a highly effective acyl transfer agent.[5][6] However, its basicity can sometimes promote racemization, so it should be used in catalytic amounts.[4]

A combination of EDC, HOBt, and a catalytic amount of DMAP in a suitable solvent like acetonitrile or dichloromethane often provides the best results for this type of amide coupling.[5][7]

Q4: What are the best practices for reaction setup and monitoring?

  • Inert Atmosphere: It is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[8]

  • Order of Addition: A common and effective procedure is to first stir the carboxylic acid, coupling agent (EDC), and HOBt in an anhydrous solvent. Then, add the amine (pyrrolidine) and a base if necessary.[9]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[8]

Q5: My product appears pure by TLC, but the enantiomeric excess (ee) is low. How can I improve this?

Maintaining the stereochemical integrity of the chiral center is paramount. If you are experiencing low enantiomeric excess:

  • Ensure the Use of Racemization Suppressants: Additives like HOBt or HOAt are essential.[3]

  • Control the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize racemization.[1]

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) rather than a stronger, more nucleophilic base.[10]

  • Purification Method: If racemization is occurring during the reaction, purification will be challenging. Chiral chromatography (HPLC or SFC) may be necessary to separate the enantiomers.[]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • (S)-2-(benzyloxy)propanoic acid (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-(benzyloxy)propanoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM or ACN to dissolve the solids.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve pyrrolidine (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DCM or ACN.

  • Add the pyrrolidine/DIPEA solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Symptom Potential Cause Recommended Solution
Low or no product formation Incomplete carboxylic acid activationEnsure 1.2 equivalents of EDC are used. Consider an alternative coupling reagent like HATU.
Amine protonationAdd a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.
Hydrolysis of activated intermediateUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Multiple spots on TLC N-acylurea formationEnsure HOBt is used as an additive to minimize this side reaction.[2]
Unreacted starting materialsIncrease reaction time or gently heat the reaction mixture (e.g., to 40 °C).
Low enantiomeric excess (ee) Racemization during reactionRun the reaction at a lower temperature (0 °C). Ensure HOBt or another racemization suppressant is present.[1]
Racemization during workup or purificationAvoid harsh acidic or basic conditions during workup.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine (S)-2-(benzyloxy)propanoic acid, EDC, and HOBt in anhydrous solvent add_amine Add Pyrrolidine and DIPEA solution at 0°C start->add_amine Pre-activation react Stir at room temperature for 4-12 hours add_amine->react quench Quench with aqueous solution react->quench Monitor by TLC/LC-MS extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify product Obtain pure product purify->product

Caption: Optimized workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues problem {Problem | Low Yield or Impure Product} activation Incomplete Activation? Add more coupling reagent (EDC/HATU) problem->activation side_products Side Products (N-acylurea)? Add HOBt problem->side_products protonation Amine Protonation? Add non-nucleophilic base (DIPEA) activation->protonation hydrolysis Hydrolysis? Use anhydrous conditions and inert atmosphere protonation->hydrolysis racemization Racemization? Lower temperature, use HOBt/HOAt side_products->racemization

Caption: Decision-making flowchart for troubleshooting common synthesis problems.

References

  • Kuppan, K., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries.
  • Kuppan, K., et al. (2016).
  • Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Xiang, Y., et al. (2013).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]

  • Royal Society of Chemistry. (2015).
  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]

  • Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
  • National Institutes of Health. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC.
  • ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubMed. (n.d.). Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects.
  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this chiral amide intermediate. Here, we provide in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield.

Troubleshooting Guide: A Systematic Approach

Effective troubleshooting begins with a correct diagnosis. Chromatography issues often manifest as poor separation, strange peak shapes, or product loss. This section provides a logical workflow to identify and resolve common problems.

Visual Troubleshooting Workflow

The following workflow diagram provides a step-by-step decision-making process to diagnose and solve purification challenges, starting from the initial Thin Layer Chromatography (TLC) analysis to the final column chromatography.

TroubleshootingWorkflow start Start: Poor Purification Result tlc_check Is TLC separation adequate? (ΔRf ≥ 0.2) start->tlc_check tlc_bad TLC Shows Poor Separation tlc_check->tlc_bad No column_bad TLC is Good, Column Fails tlc_check->column_bad Yes symptom_tlc Identify TLC Symptom tlc_bad->symptom_tlc streaking Streaking or Tailing Spots symptom_tlc->streaking rf_extreme Spots at Baseline (Rf ~ 0) or Solvent Front (Rf ~ 1) symptom_tlc->rf_extreme no_spots No Spots Visible symptom_tlc->no_spots solve_streaking Causes: 1. Sample Overload 2. Acidic/Basic Compound 3. Wrong Solvent Polarity Solutions: • Dilute sample & re-spot • Add 0.5% Et3N (base) or AcOH (acid) to eluent • Screen new solvent systems streaking->solve_streaking solve_rf Causes: 1. Eluent polarity too low (Rf ~ 0) 2. Eluent polarity too high (Rf ~ 1) Solutions: • Increase polar solvent % (e.g., EtOAc) • Decrease polar solvent % rf_extreme->solve_rf solve_no_spots Causes: 1. Sample too dilute 2. Compound not UV-active 3. On-plate decomposition Solutions: • Concentrate sample • Use a chemical stain (e.g., KMnO4) • Run 2D TLC to check stability no_spots->solve_no_spots end_node Achieve Pure Compound solve_streaking->end_node solve_rf->end_node solve_no_spots->end_node symptom_column Identify Column Symptom column_bad->symptom_column broad_peaks Broad or Overlapping Peaks symptom_column->broad_peaks yield_low Low Recovery / Mass Loss symptom_column->yield_low solve_broad Causes: 1. Poor column packing 2. Sample loaded in strong solvent 3. Column overload Solutions: • Repack column carefully • Use dry loading (See Protocol 2) • Reduce sample load broad_peaks->solve_broad solve_yield Causes: 1. Irreversible adsorption on silica 2. Product decomposition on column Solutions: • Deactivate silica with Et3N in eluent • Switch to neutral alumina or reversed-phase (C18) media yield_low->solve_yield solve_broad->end_node solve_yield->end_node

Caption: A workflow for troubleshooting chromatography issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purification of this compound.

Q1: What are the most likely impurities I should expect from a standard amide coupling synthesis?

A1: The impurity profile depends heavily on your synthetic route. Assuming a standard amide coupling between (S)-2-(Benzyloxy)propanoic acid and pyrrolidine using a carbodiimide reagent (e.g., EDC, DCC), you should anticipate the following.[1][2]

Impurities Acid (S)-2-(Benzyloxy)propanoic Acid Reaction Amide Coupling Reaction Acid->Reaction Amine Pyrrolidine Amine->Reaction Reagent Coupling Reagent (e.g., EDC/DCC)[9] Reagent->Reaction Product Target Amide Product Reaction->Product Impurity_SM Unreacted Starting Materials Reaction->Impurity_SM Impurity_Reagent Reagent Byproducts (e.g., N,N'-Dicyclohexylurea)[10] Reaction->Impurity_Reagent Impurity_Side Side Products (e.g., N-Acylurea)[11] Reaction->Impurity_Side

Sources

How to increase the enantiomeric excess of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting and increasing the enantiomeric excess (e.e.) of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. Our approach moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental work.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the preliminary questions that form the basis of any enantioselective synthesis or purification challenge.

Q1: What is enantiomeric excess (e.e.) and why is its maximization critical?

Answer: Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture. It is calculated as:

ee (%) = |([S] - [R]) / ([S] + [R])| * 100

where [S] and [R] are the relative amounts (e.g., concentration or chromatographic peak area) of the (S) and (R) enantiomers, respectively.[1]

In the pharmaceutical industry, maximizing e.e. is not merely an academic exercise; it is a regulatory and safety imperative. More than half of all active pharmaceutical ingredients (APIs) are chiral.[2] Often, only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or, in the worst cases, responsible for adverse effects. Therefore, producing an API in an enantiomerically pure form is crucial for ensuring its safety and efficacy.[3][4]

Q2: My synthesis of this compound yielded a low e.e. Where do I begin troubleshooting?

Answer: A low enantiomeric excess is a common challenge that requires a systematic approach to diagnose and resolve. The first step is to identify the source of the stereochemical impurity. Your investigation should follow two primary paths: optimizing the asymmetric synthesis itself and, if necessary, implementing a post-synthesis enantiomeric enrichment strategy.

The overall strategy can be visualized as a decision-making workflow:

troubleshooting_workflow cluster_synthesis Path 1: Synthesis Optimization cluster_purification Path 2: Post-Synthesis Enrichment start Low e.e. Observed in This compound check_sm Verify e.e. of Starting Material ((S)-2-(Benzyloxy)propanoic acid) start->check_sm enrich Product with Moderate e.e. (e.g., 70-90%) start->enrich If synthesis optimization is insufficient opt_cond Optimize Reaction Conditions (Temp, Solvent, Reagents) check_sm->opt_cond If SM is pure check_rac Investigate Potential Racemization Pathways opt_cond->check_rac If e.e. still low check_rac->enrich If racemization is unavoidable chiral_chrom Chiral Chromatography (HPLC / SFC) enrich->chiral_chrom For direct purification crystallization Diastereomeric Recrystallization (of precursor acid) enrich->crystallization For scalable purification kinetic_res Kinetic Resolution (of precursor acid) enrich->kinetic_res Alternative scalable method resolution_workflow racemate Enriched Acid Mixture ((S)-acid > (R)-acid) chiral_base Add Chiral Base (e.g., (R)-1-Phenylethylamine) racemate->chiral_base React salts Diastereomeric Salts ((S,R)-salt + (R,R)-salt) chiral_base->salts crystallize Fractional Crystallization (Exploit solubility difference) salts->crystallize Separate solid Less Soluble Salt (e.g., (S,R)-salt) crystallize->solid Solid Phase liquid More Soluble Salt in Mother Liquor (e.g., (R,R)-salt) crystallize->liquid Liquid Phase acidify Acidify (e.g., HCl) to break salt solid->acidify pure_acid Pure (S)-Acid (>99% e.e.) acidify->pure_acid

Sources

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one solubility problems in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Introduction: Navigating the Solubility Challenges of a Promising Intermediate

This compound is a key intermediate in organic synthesis, valued for its role in constructing a variety of bioactive molecules and chemical reagents.[1] However, its unique structure presents significant solubility challenges that can impede experimental progress. Researchers frequently report difficulties in achieving desired concentrations, leading to issues in reaction kinetics, purification, and formulation.[2][3]

This guide provides a comprehensive framework for understanding and overcoming the solubility problems associated with this compound. As your dedicated support scientists, we will move from foundational principles to advanced troubleshooting protocols, empowering you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility inquiries.

Q1: What is the general solubility profile of this compound?

A: The compound is a solid that is generally insoluble in water but soluble in organic solvents like ethanol, chloroform, and dimethylformamide (DMF).[1] Its structure contains both hydrophobic (benzyloxy group) and polar (amide) moieties, making it poorly soluble in highly polar (like water) or purely non-polar (like hexanes) solvents.

Q2: My compound is "oiling out" or precipitating during my reaction. What is the primary cause?

A: This common issue, known as "crashing out," typically occurs when the solvent polarity changes during a reaction (e.g., addition of a less compatible reagent or a change in temperature) or when the solution becomes supersaturated. The compound's limited solubility means it can easily be forced out of solution.

Q3: Can I simply heat the mixture to dissolve my compound?

A: Gentle heating can increase solubility and is a valid initial step.[4] However, exercise caution. Prolonged or excessive heat can lead to degradation of the compound, particularly the benzyloxy group which can be sensitive to cleavage under certain conditions.[5][6] Always perform a small-scale stability test before applying heat to your entire batch.

Q4: Which solvent should I try first for dissolving this compound?

A: Based on its structure, start with moderately polar, aprotic solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are excellent starting points for initial solubility tests. For stock solutions, Dimethyl Sulfoxide (DMSO) or DMF are often effective due to their strong solvating power.

Part 2: The Science of Solubility: A Structural Perspective

Understanding why this molecule behaves the way it does is critical for effective troubleshooting. The solubility of this compound is dictated by a balance of competing structural features.

  • The Hydrophobic Driver (The Benzyloxy Group): The large, non-polar benzyl group creates significant hydrophobic character. This part of the molecule prefers to interact with non-polar solvent molecules and repels water.[7][8]

  • The Polar Anchor (The N-Acyl Pyrrolidine): The tertiary amide within the pyrrolidine ring is a polar functional group.[9] It can act as a hydrogen bond acceptor, giving the molecule some affinity for polar solvents.[10]

  • The Structural Dilemma: The molecule is caught in a "polarity tug-of-war." It is not non-polar enough to dissolve well in alkanes, nor is it polar enough to be miscible with water.[11] This dual nature is the root cause of many experimental difficulties.

cluster_molecule This compound cluster_solvents Solvent Interaction Molecule C₁₄H₁₉NO₂ Hydrophobic Large Benzyloxy Group (Non-Polar) Molecule->Hydrophobic Polar N-Acyl Pyrrolidine (Polar Amide) Molecule->Polar Solubility_Issue Poor Solubility in Extreme Polarities Hydrophobic->Solubility_Issue Repels Water Polar->Solubility_Issue Insufficient to Overcome Hydrophobicity Good_Solvents Good Solubility in Mid-Polarity Solvents (DCM, THF, Acetone) Solubility_Issue->Good_Solvents Requires Polarity Matching

Caption: Molecular features influencing solubility.

Part 3: In-Depth Troubleshooting Guide

When simple solvent choices fail, a systematic approach is necessary. Follow this workflow to diagnose and solve persistent solubility problems.

G start Start: Compound Fails to Dissolve solvent_screen Step 1: Perform Systematic Solvent Screening (See Protocol 1) start->solvent_screen decision1 Solubility Still Poor? solvent_screen->decision1 physical_methods Step 2: Apply Physical Methods (Sonication, Gentle Warming) decision2 Still Poor or Unstable? physical_methods->decision2 cosolvent Step 3: Implement Co-Solvent System (See Protocol 2) decision3 Still Unacceptable? cosolvent->decision3 formulation Step 4: Advanced Strategies (Amorphous Dispersions, Lipid Formulations) consult Consult Formulation Specialist formulation->consult decision1->physical_methods Yes success Success: Homogeneous Solution Achieved decision1->success No decision2->cosolvent Yes decision2->success No decision3->formulation Yes decision3->success No

Sources

Technical Support Center: Troubleshooting Unexpected Results with (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in their assays involving this compound. As a Senior Application Scientist, my goal is to provide you with a logical, evidence-based framework to troubleshoot your experiments, ensuring the integrity and validity of your data. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the challenges you may be facing.

Introduction to this compound

This compound is a chiral organic compound often utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical and research applications.[1] Its structure, featuring a benzyloxy group and a pyrrolidine ring, is common in molecules with diverse biological activities.[2][3] However, these same structural motifs can sometimes contribute to assay artifacts, leading to misleading results. This guide will help you navigate these potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing variable or no activity in my assay. What are the most common initial checks I should perform?

A1: When encountering unexpected results, it's crucial to start with the fundamentals. First, verify the identity, purity, and integrity of your compound stock. Degradation or impurities can significantly impact activity. Second, confirm the compound's solubility in your specific assay buffer. Precipitation will lead to a lower effective concentration and can cause assay artifacts.

Q2: I'm observing a dose-response curve that is unusually steep or non-sigmoidal. What could be the cause?

A2: Atypical dose-response curves can be indicative of several phenomena, including compound aggregation, non-specific inhibition, or complex biological effects.[4] At higher concentrations, the compound may be forming aggregates that inhibit your target non-specifically. Alternatively, you might be observing off-target effects that become apparent only at higher concentrations.[5]

Q3: Could my compound be interfering with the detection method of my assay?

A3: Yes, this is a common source of error, particularly in fluorescence- or absorbance-based assays.[2][6] The benzyloxy group, with its aromatic ring, can contribute to autofluorescence or quenching.[7] It is essential to perform control experiments to rule out such interference.

Q4: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

A4: PAINS are compounds that appear as "hits" in multiple, unrelated high-throughput screens due to non-specific interactions rather than specific binding to the intended target.[8][9][10] While the pyrrolidine scaffold itself is a common feature in many successful drugs, certain substructures can be flagged as potential PAINS.[11][12] It is prudent to evaluate your compound for PAINS-like behavior, especially if you observe activity across multiple, unrelated assays.

In-Depth Troubleshooting Guides

Section 1: Compound Integrity and Solubility

A primary source of inconsistent results is the quality and behavior of the compound in your assay. The following steps will help you validate your starting material.

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₂[1]
Molecular Weight233.31 g/mol ChemSupplier Data
Boiling Point369.2°C at 760 mmHg[1]
Flash Point177.1°C[1]
SolubilitySoluble in ethanol, chloroform, dimethylformamide; Insoluble in water.[1]
Storage2-8°C[1]

Key Takeaway: The insolubility of this compound in water is a critical factor. Ensure your assay buffer contains an appropriate co-solvent (e.g., DMSO) at a concentration that is compatible with your biological system (typically ≤0.5%).

  • Protocol 1: Purity and Identity Verification using LC-MS

    • Objective: To confirm the molecular weight and purity of your compound stock.

    • Procedure:

      • Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., methanol or acetonitrile).

      • Dilute the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL).

      • Perform LC-MS analysis using a suitable column and gradient to ensure good separation from potential impurities.[13][14][15][16]

      • Analyze the mass spectrometry data to confirm the presence of the expected molecular ion peak for this compound (m/z = 234.15 [M+H]⁺).

      • Integrate the peak areas from the chromatogram to determine the purity of your compound. A purity of >95% is generally recommended.[17]

  • Protocol 2: Structural Integrity Assessment using ¹H NMR

    • Objective: To confirm the chemical structure of your compound and rule out degradation.

    • Procedure:

      • Prepare a sample of your compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire a ¹H NMR spectrum.[3][18]

      • Compare the obtained spectrum with a reference spectrum to ensure all expected peaks are present and there are no significant unassigned signals that might indicate degradation or impurities.

Section 2: Investigating Assay Artifacts

If your compound's integrity is confirmed, the next step is to investigate potential assay artifacts.

Troubleshooting_Workflow Start Unexpected Assay Result Compound_Check Verify Compound Integrity & Solubility (LC-MS, NMR, Solubility Test) Start->Compound_Check Artifact_Investigation Investigate Assay Artifacts Compound_Check->Artifact_Investigation Aggregation Aggregation? (DLS, Detergent Test) Artifact_Investigation->Aggregation No PAINS PAINS Behavior? (Luciferase Counter-screen, Redox Assay) Artifact_Investigation->PAINS No Fluorescence Fluorescence Interference? (Control Plate Reading) Artifact_Investigation->Fluorescence No Aggregation->PAINS No End Refine Experiment / Consult Specialist Aggregation->End Yes PAINS->Fluorescence No PAINS->End Yes Genuine_Effect Potential Genuine Biological Effect Fluorescence->Genuine_Effect No Fluorescence->End Yes Genuine_Effect->End

Caption: A workflow for troubleshooting unexpected assay results.

At higher concentrations, poorly soluble compounds can form aggregates that non-specifically inhibit proteins, leading to false-positive results.[6][19][20]

  • Protocol 3: Detection of Aggregation using Dynamic Light Scattering (DLS)

    • Objective: To determine if the compound forms aggregates at concentrations used in the assay.

    • Procedure:

      • Prepare a series of dilutions of your compound in the final assay buffer.

      • Filter the samples to remove any dust or large particles.[5]

      • Analyze the samples using a DLS instrument to measure the size distribution of particles in the solution.[8][21][22][23]

      • The presence of particles with a hydrodynamic radius significantly larger than a small molecule suggests aggregation.

  • Protocol 4: Detergent-Based Disruption of Aggregates

    • Objective: To determine if the observed activity is sensitive to the presence of a non-ionic detergent.

    • Procedure:

      • Repeat your primary assay with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).

      • If the compound's activity is significantly reduced in the presence of the detergent, it is likely due to aggregation-based inhibition.

PAINS can interfere with assays through various mechanisms, including redox activity and inhibition of reporter enzymes.[24][25]

  • Protocol 5: Luciferase Counter-Screen

    • Objective: To determine if the compound inhibits firefly luciferase, a common reporter enzyme.

    • Procedure:

      • In a suitable buffer, incubate your compound with recombinant firefly luciferase.

      • Add the luciferase substrate (luciferin) and measure the luminescence.[26]

      • A decrease in luminescence compared to a vehicle control indicates inhibition of luciferase.

The compound may have intrinsic properties that interfere with the assay readout.

  • Protocol 6: Assessing Autofluorescence

    • Objective: To determine if the compound is fluorescent at the excitation and emission wavelengths of your assay.

    • Procedure:

      • In a microplate, add your compound at the concentrations used in your assay to the assay buffer (without any fluorescent probes or biological components).

      • Read the plate on a fluorescence plate reader using the same filter set as your primary assay.[2][7]

      • A significant signal above the buffer-only control indicates autofluorescence.

Section 3: Cell-Based Assay-Specific Troubleshooting

For those using this compound in cell-based assays, additional factors should be considered.

Cell_Assay_Troubleshooting cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Secondary Investigations cluster_3 Potential Conclusions Unexpected_Result Unexpected Cell-Based Assay Result Compound_Checks Compound Integrity & Solubility Unexpected_Result->Compound_Checks Cell_Health Cell Health & Density Unexpected_Result->Cell_Health Cytotoxicity General Cytotoxicity? Compound_Checks->Cytotoxicity Cell_Health->Cytotoxicity Assay_Interference Assay Component Interference? Cytotoxicity->Assay_Interference If not cytotoxic Artifact Artifactual Result Assay_Interference->Artifact If interference found Specific_Effect Specific Biological Effect Assay_Interference->Specific_Effect No interference

Sources

Validation & Comparative

A Comparative Efficacy Analysis: Pyrovalerone versus the Novel Compound (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of Catecholamine Reuptake Inhibitors

In the field of neuropharmacology, the development of potent and selective catecholamine reuptake inhibitors remains a significant area of research. These compounds, by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), increase the extracellular concentrations of these key neurotransmitters, leading to profound effects on arousal, motivation, and motor control. Pyrovalerone, a well-characterized synthetic cathinone, has long served as a prototypical norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. Its rigid structure, featuring a pyrrolidine ring, confers high affinity and selectivity for DAT and NET over the serotonin transporter (SERT)[3][4].

This guide provides a detailed comparative analysis of the established efficacy of pyrovalerone against a novel, structurally related but uncharacterized compound, (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. While extensive pharmacological data for pyrovalerone exists, this compound is currently known primarily as a chemical intermediate, with its pharmacological activity yet to be publicly documented[5][6].

This document will first establish the pharmacological benchmark with a thorough review of pyrovalerone's mechanism and efficacy. Subsequently, it will delve into a structural comparison to hypothesize the potential activity of this compound. Finally, we will outline a comprehensive, field-proven experimental workflow to definitively characterize the efficacy of this novel compound, providing researchers with the necessary protocols to bridge the existing knowledge gap.

Mechanism of Action: Blocking Catecholamine Reuptake

The primary mechanism of action for pyrovalerone and its analogues is the inhibition of DAT and NET[1][7]. By binding to these transporter proteins on presynaptic neurons, these compounds prevent the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an accumulation of these neurotransmitters, enhancing and prolonging their signaling to postsynaptic neurons. Pyrovalerone and its derivatives are typically "pure" uptake blockers, meaning they do not act as substrates for the transporters to induce neurotransmitter release, a mechanism characteristic of amphetamine-type stimulants[4][8].

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Exocytosis NE_release NE Release DA Dopamine DA_release->DA DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binding NE Norepinephrine NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Binding Pyrovalerone Pyrovalerone / Analog Pyrovalerone->DAT Inhibition Pyrovalerone->NET Inhibition NE_release->NE

Caption: Signaling pathway of pyrovalerone-type NDRIs.

Benchmark Efficacy: Pyrovalerone

Pyrovalerone is a potent inhibitor of DAT and NET, with significantly lower affinity for SERT. This selectivity for catecholamine transporters underlies its stimulant effects. The S-enantiomer of pyrovalerone is markedly more potent than the R-enantiomer[3]. Its high affinity for DAT is a key factor in its abuse potential, a characteristic shared by many of its analogues, such as 3,4-Methylenedioxypyrovalerone (MDPV)[1][3].

In Vitro Transporter Binding Affinity

The efficacy of a reuptake inhibitor is initially quantified by its binding affinity to the target transporters, typically expressed as the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher binding affinity and potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Ratio
Pyrovalerone~12-50~14-30>10,000>200-800
(S)-PyrovaleronePotentPotentWeakHigh
(R)-PyrovaleroneWeakWeakWeakLow
MDPV4.1263,349~817

Note: IC₅₀ values can vary between studies based on experimental conditions. The data presented is a representative range from published literature.[3][4][9]

Structural Analysis and Efficacy Hypothesis for this compound

A direct comparison of the structures of pyrovalerone and this compound reveals key differences that are likely to influence pharmacological activity.

  • Pyrovalerone: Features a 4-methylphenyl group and a propyl chain extending from the alpha-carbon of the ketone.

  • This compound: Lacks the phenyl group attached to the carbonyl carbon. Instead, it has a benzyloxy group attached to the alpha-carbon. The alkyl chain is a methyl group.

The presence of the pyrrolidine ring is a common feature and is known to confer potent blocking properties at DAT and NET[7]. However, the substitution at the alpha-carbon is critical. In pyrovalerone analogues, lengthening the alkyl chain generally enhances DAT and NET inhibition potency[4][9]. The replacement of the alkyl chain with a benzyloxy group in the novel compound introduces a bulkier, more flexible, and polar moiety. This significant structural alteration could have several effects:

  • Steric Hindrance: The bulky benzyloxy group might sterically hinder optimal binding within the transporter proteins, potentially reducing affinity compared to pyrovalerone.

  • Altered Electronic Properties: The ether oxygen in the benzyloxy group changes the electronic properties near the chiral center, which could affect interactions with amino acid residues in the transporter binding sites.

  • Potential for New Interactions: The benzyl group could form new pi-stacking or hydrophobic interactions within the binding pocket, which might either enhance or alter the binding orientation and affinity.

Hypothesis: Based on these structural differences, it is hypothesized that this compound will likely exhibit some inhibitory activity at DAT and NET due to the presence of the pyrrolidine moiety. However, the replacement of the optimized alkyl chain and phenyl ring of the pyrovalerone scaffold with a benzyloxy group may result in a lower potency for these transporters. Experimental validation is essential to confirm this hypothesis.

Proposed Experimental Workflow for Efficacy Determination

To ascertain the efficacy of this compound as a catecholamine reuptake inhibitor, a multi-tiered experimental approach is necessary. The following protocols provide a self-validating system to move from in vitro binding to in vivo neurochemical and behavioral effects.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_neurochem In Vivo Neurochemistry cluster_in_vivo_behavior In Vivo Behavioral Pharmacology binding_assay Transporter Binding Assays (DAT, NET, SERT) ic50 Determine IC50 Values (Potency & Selectivity) binding_assay->ic50 microdialysis Microdialysis in Awake Rodents ic50->microdialysis Inform Dose Selection neurotransmitter_levels Measure Extracellular DA/NE Levels microdialysis->neurotransmitter_levels locomotor_activity Locomotor Activity Testing neurotransmitter_levels->locomotor_activity Correlate Neurochemistry with Behavior stimulant_effects Assess Psychostimulant Effects locomotor_activity->stimulant_effects

Caption: A multi-tiered workflow for efficacy determination.

Protocol 1: In Vitro Monoamine Transporter Binding Assays

This protocol determines the potency and selectivity of the test compound by measuring its ability to inhibit the binding of a radiolabeled ligand to DAT, NET, and SERT.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT[4][8].

  • Membrane Preparation: Homogenize cells in an appropriate buffer and centrifuge to pellet the cell membranes containing the transporters. Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor, e.g., cocaine for DAT).

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Dry the filtermat and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Microdialysis

This protocol measures the effect of the test compound on extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., the nucleus accumbens or striatum) of freely moving rats[10][11][12].

Methodology:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a post-operative recovery period of at least 48 hours.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer the test compound (or vehicle control) via intraperitoneal (i.p.) or intravenous (i.v.) injection at doses informed by the in vitro data.

  • Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Neurochemical Analysis: Analyze the dopamine and norepinephrine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED)[9].

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Compare the effects of different doses of the test compound to the vehicle control using appropriate statistical methods (e.g., ANOVA).

Protocol 3: Locomotor Activity Testing

This protocol assesses the psychostimulant effects of the test compound by measuring changes in spontaneous movement in rodents.

Methodology:

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Habituation: On the days preceding the test day, habituate the animals to the testing room, handling, injection procedure (with vehicle), and the activity chambers to reduce novelty-induced hyperactivity.

  • Test Procedure:

    • On the test day, administer the test compound or vehicle control.

    • Immediately place the animal into the locomotor activity chamber.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) in time bins (e.g., every 5 minutes) for a duration of 1-2 hours.

  • Data Analysis:

    • Analyze the locomotor activity data over time to determine the onset, magnitude, and duration of the drug's effect.

    • Compare the total activity across different dose groups and the vehicle control group.

Conclusion and Future Directions

Pyrovalerone serves as a crucial reference compound in the study of NDRIs, exhibiting high potency and selectivity for catecholamine transporters, which translates to significant psychostimulant effects in vivo. The novel compound, this compound, while sharing the pyrrolidine core associated with this class, possesses structural modifications that preclude a direct assumption of similar efficacy. The benzyloxy substitution at the alpha-position represents a significant departure from the established structure-activity relationships of pyrovalerone analogues.

The proposed experimental workflow provides a rigorous and validated pathway to fully characterize the pharmacological profile of this and other novel compounds. By systematically determining its in vitro transporter affinities, in vivo neurochemical effects, and behavioral outcomes, researchers can definitively establish its efficacy and selectivity. This comprehensive approach is essential for identifying promising new chemical entities for further development and for understanding the nuanced structure-activity relationships that govern the interaction of ligands with monoamine transporters.

References

  • Grokipedia. Pyrovalerone. (n.d.).
  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 119–140.
  • Wikipedia. (2023). Pyrovalerone.
  • Kolaczynska, K. E., Thomann, J., Hoener, M. C., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8277.
  • Ciszek, M. A., et al. (2018). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Journal of Applied Toxicology, 38(1), 108-116.
  • Simmler, L. D., et al. (2014). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8277.
  • Taylor & Francis. (n.d.). Pyrovalerone – Knowledge and References.
  • Gatch, M. B., et al. (2017). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Psychopharmacology, 234(8), 1237-1245.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release with Thioproperazine.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • BenchChem. (n.d.). Application Notes and Protocols: Locomotor Activity Testing with (R)-RO5263397.
  • GenoMembrane. (n.d.). Protocol.
  • Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer.
  • ResearchGate. (2021).
  • Carboni, E., et al. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106-112.
  • Eurofins Discovery. (2022).
  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 154A-163A.
  • Atcherley, C. W., et al. (2015). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 87(12), 6031-6037.
  • ResearchGate. (n.d.).
  • SOLVO Biotechnology. (2019).
  • Zhang, L., et al. (2012). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery, 7(8), 731-744.
  • Melior Discovery. (n.d.).
  • San Diego Instruments. (2021).
  • ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)
  • BenchChem. (n.d.). 2-[(Benzyloxy)methyl]pyrrolidine.
  • De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in Pharmacology, 8, 911.
  • Scott, J. D., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(9), 1035-1040.
  • Abram, M., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725.
  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65(17), 11703-11725.
  • Brown, M. F., et al. (2011). Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242). Journal of Medicinal Chemistry, 54(16), 5783-5793.
  • Selleck Chemicals. (n.d.). diABZI STING agonist-1 (tautomerism).

Sources

A Comparative Investigation into the Stereoselective Biological Activity of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one and its (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the principle of stereochemistry is a cornerstone of modern medicinal chemistry. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides an in-depth technical comparison of the potential biological activities of the enantiomers of 2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. While (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one is primarily recognized as a versatile chiral intermediate in organic synthesis, its inherent structural motifs—a pyrrolidine ring and a benzyloxypropanamide backbone—are features of molecules with significant biological activity.[1][2][3]

This document will delve into a hypothetical, yet scientifically rigorous, investigation to compare the biological profiles of the (S) and (R) enantiomers. Drawing parallels from structurally related compounds, we will explore a potential biological target and outline the comprehensive experimental workflows required to elucidate their stereoselective activity.

Introduction: The Significance of Chirality in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates.[2][3] Its non-planar, puckered structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological macromolecules such as enzymes and receptors. It is a well-established principle that enantiomers of a chiral drug can exhibit markedly different potency, efficacy, and even entirely different pharmacological effects.

While direct biological activity data for 2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one is not extensively reported in peer-reviewed literature, structure-activity relationship (SAR) studies of similar 2-(benzyloxy)propanamide derivatives have identified potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][5] TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation, making it an attractive target for the development of novel analgesics.

This guide will therefore use TRPV1 antagonism as a scientifically-grounded, hypothetical endpoint to illustrate the experimental design and data interpretation required to compare the biological activities of the (S) and (R) enantiomers of 2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one.

Synthesis and Enantiomeric Separation

A robust comparison of enantiomers begins with their synthesis and purification to a high degree of enantiomeric excess.

Enantioselective Synthesis

The synthesis of each enantiomer would typically start from the corresponding chiral precursor, (S)- or (R)-2-(benzyloxy)propanoic acid. The acid is then coupled with pyrrolidine using a standard peptide coupling reagent.

G cluster_synthesis Enantioselective Synthesis S_acid (S)-2-(Benzyloxy)propanoic Acid coupling Peptide Coupling Reagent (e.g., HATU, EDCI) S_acid->coupling R_acid (R)-2-(Benzyloxy)propanoic Acid coupling_R Peptide Coupling Reagent (e.g., HATU, EDCI) R_acid->coupling_R pyrrolidine Pyrrolidine pyrrolidine->coupling S_product This compound coupling->S_product R_product (R)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one coupling_R->R_product G cluster_workflow Functional Assay Workflow start Plate TRPV1-expressing cells load Load cells with Fluo-4 AM start->load preincubate Pre-incubate with (S) or (R) enantiomer load->preincubate stimulate Stimulate with Capsaicin preincubate->stimulate measure Measure fluorescence (calcium influx) stimulate->measure calculate Calculate IC50 measure->calculate

Sources

A Comparative Guide to the Spectroscopic Characterization of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, a chiral molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, predicted spectroscopic profile based on established principles and comparative data from structurally analogous compounds. This guide will serve as a valuable resource for compound identification, structural verification, and quality control.

Introduction

This compound is a chiral amide containing a benzyloxy group, a propanoyl backbone, and a pyrrolidine ring. Its specific stereochemistry and functional groups make it a potentially valuable building block in the synthesis of more complex chiral molecules and active pharmaceutical ingredients. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity. This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Fragments

To understand the spectroscopic data, it is essential to first visualize the molecule and its key structural components.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum will show distinct signals for the protons of the pyrrolidine ring, the propanoyl backbone, and the benzyloxy group. Due to the chiral center at C2 of the propanoyl group, the adjacent methylene protons in the pyrrolidine ring may exhibit diastereotopicity, leading to more complex splitting patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentComparative Notes
~7.25 - 7.40m5HAr-H Consistent with a monosubstituted benzene ring as seen in various benzyl derivatives.
~4.55d1HO-CH ₂-Ph (diastereotopic)The benzylic protons are diastereotopic due to the adjacent chiral center and are expected to appear as a doublet of doublets or two separate doublets.
~4.45d1HO-CH ₂-Ph (diastereotopic)
~4.10q1HCH -CH₃The quartet arises from coupling to the adjacent methyl protons.
~3.40 - 3.60m2HN-CH ₂ (pyrrolidine)The pyrrolidine protons alpha to the nitrogen are expected to be in this region.[1]
~3.20 - 3.40m2HN-CH ₂ (pyrrolidine)
~1.80 - 2.00m4HCH ₂-CH ₂ (pyrrolidine)The beta protons of the pyrrolidine ring typically appear in this upfield region.[1]
~1.35d3HCH-CHThis doublet is characteristic of a methyl group adjacent to a single proton.
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentComparative Notes
~172.0C =O (amide)The amide carbonyl carbon is expected in this downfield region.[2]
~138.0Ar-C (quaternary)The ipso-carbon of the benzene ring attached to the benzylic group.
~128.5Ar-C HAromatic carbons.
~127.8Ar-C H
~127.6Ar-C H
~75.0O-C H₂-PhThe benzylic carbon.
~73.0C H-CH₃The chiral carbon, shifted downfield by the adjacent oxygen.
~46.0N-C H₂ (pyrrolidine)Carbons alpha to the pyrrolidine nitrogen.[2]
~45.0N-C H₂ (pyrrolidine)
~26.0C H₂-CH₂ (pyrrolidine)Carbons beta to the pyrrolidine nitrogen.[2]
~24.0C H₂-CH₂ (pyrrolidine)
~18.0CH-C H₃The methyl carbon.
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert Insert NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire_1h Acquire ¹H spectrum (e.g., 16 scans) shim->acquire_1h acquire_13c Acquire ¹³C spectrum (e.g., 1024 scans) acquire_1h->acquire_13c fourier Apply Fourier transform acquire_13c->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate peak_pick Peak pick ¹H and ¹³C signals integrate->peak_pick

Figure 2. General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectroscopic Data

The IR spectrum of this compound will exhibit characteristic absorption bands for the amide, aromatic ring, and C-O bonds.

Table 3: Predicted IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignmentComparative Notes
~3030MediumAromatic C-H stretchTypical for aromatic compounds.
~2970, 2870MediumAliphatic C-H stretchFrom the pyrrolidine and propanoyl groups.
~1645StrongC=O stretch (amide)The strong absorption in this region is a hallmark of the amide functional group. The frequency is typical for a tertiary amide.[3]
~1600, 1495, 1450Medium-WeakC=C stretch (aromatic)Characteristic of the benzene ring.
~1100StrongC-O stretchFrom the ether linkage of the benzyloxy group.
~740, 700StrongC-H bend (aromatic)Out-of-plane bending for a monosubstituted benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_processing Data Processing background Collect a background spectrum of the empty ATR crystal place_sample Place a small amount of sample directly on the ATR crystal background->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum subtract The instrument software automatically subtracts the background spectrum collect_spectrum->subtract label_peaks Label significant absorption peaks subtract->label_peaks

Figure 3. Workflow for ATR-FT-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₁₄H₁₉NO₂, Molecular Weight: 233.31 g/mol ), the following ions are expected in an electrospray ionization (ESI) mass spectrum.

Table 4: Predicted ESI-MS Data

m/zIonPredicted Fragmentation Pathway
234.1[M+H]⁺Protonated molecular ion.
256.1[M+Na]⁺Sodium adduct of the molecular ion.
91.1[C₇H₇]⁺Tropylium ion, a very common and stable fragment from benzyl groups.[4]
70.1[C₄H₈N]⁺Fragment corresponding to the pyrrolidinyl moiety.
142.1[M - C₇H₇]⁺Loss of the benzyl group.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules, making it ideal for the analysis of the target compound.

G cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the sample solution into the ESI source via a syringe pump or LC system dissolve->infuse apply_voltage Apply a high voltage to the capillary to create a fine spray of charged droplets infuse->apply_voltage desolvation Use a drying gas (e.g., N₂) to eEvaporate the solvent from the droplets apply_voltage->desolvation ion_formation Coulombic explosions lead to the formation of gas-phase ions desolvation->ion_formation accelerate Accelerate the ions into the mass analyzer ion_formation->accelerate separate Separate the ions based on their mass-to-charge ratio accelerate->separate detect Detect the separated ions separate->detect

Figure 4. General workflow for ESI-MS analysis.

Conclusion

This guide provides a comprehensive predicted spectroscopic profile for this compound based on fundamental principles and comparative data from related structures. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, offers a valuable resource for researchers in the synthesis and characterization of this and similar chiral molecules. The presented data and workflows are intended to aid in the unambiguous identification and quality assessment of this compound in a research and development setting.

References

  • ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Modular and Divergent Approach to Spirocyclic Pyrrolidines. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-1-Benzyloxycarbonyl-2-(2-methyl-1-propenyl)pyrrolidine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493.
  • MDPI. (2023). 1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo [2.2.1]heptan-2-yl}-1H-benzo[d]imidazole. Molecules, 28(2), 528.
  • Fofana, M., Diop, M., Ndoye, C., Excoffier, G., & Gaye, M. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • NFDI4Chem. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR). Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]

  • Unknown. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. International Journal of Mass Spectrometry, 453, 116343.
  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 453, 116342.
  • ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

  • National Institutes of Health. (2025). Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL).
  • CLEN Method. (2023). ILIADe 556:2023. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • NIST. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-(-)-3-benzyloxy-1,2-propanediol. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one as a Putative Research Tool for NAAA Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on Scientific Exploration

In the landscape of pharmacological research, the exploration of novel chemical entities is paramount. This guide focuses on (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, a compound for which, as of the date of this publication, a specific biological target has not been extensively documented in peer-reviewed literature. However, its structural motifs—specifically the pyrrolidine amide core—bear a striking resemblance to a class of molecules known to inhibit N-acylethanolamine acid amidase (NAAA).

Therefore, this guide is presented as a forward-looking, technically-grounded framework for the validation of this compound as a putative NAAA inhibitor. It is a roadmap for the rigorous scientific inquiry required to characterize a new research tool, blending established principles of enzyme kinetics and pharmacology with the structure-activity relationship (SAR) data from related compounds. We will proceed with the hypothesis that the pyrrolidine amide scaffold of our target compound makes it a candidate for interacting with NAAA, and we will outline the necessary steps to confirm or refute this hypothesis, comparing its potential performance with established tools in the field.

The Putative Target: N-Acylethanolamine Acid Amidase (NAAA)

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a critical role in the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids.[1] Its primary endogenous substrate is palmitoylethanolamide (PEA), a lipid mediator with well-documented anti-inflammatory and analgesic properties.[2][3] PEA exerts its effects largely through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that governs the expression of genes involved in inflammation.[4][5]

By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling. Consequently, the inhibition of NAAA presents a compelling therapeutic strategy for augmenting endogenous PEA levels, thereby enhancing its anti-inflammatory and analgesic effects.[5] This makes NAAA a target of significant interest for the development of novel therapeutics for inflammatory disorders and chronic pain.[6]

NAAA_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol / Lysosome NAPE N-acyl-phosphatidylethanolamine (NAPE) PEA Palmitoylethanolamide (PEA) NAPE->PEA NAPE-PLD (Synthesis) NAAA NAAA PEA->NAAA Hydrolysis PPARa_Activation PPAR-α Activation PEA->PPARa_Activation Agonism Products Palmitic Acid + Ethanolamine NAAA->Products Gene_Expression Modulation of Inflammatory Gene Expression PPARa_Activation->Gene_Expression Inhibitor (S)-2-(Benzyloxy)-1- (pyrrolidin-1-yl)propan-1-one (Hypothetical Inhibitor) Inhibitor->NAAA Inhibition

Caption: Hypothetical mechanism of NAAA inhibition.

Profile of this compound as a Putative NAAA Inhibitor

While direct experimental data for our target compound is unavailable, we can infer a hypothetical performance profile based on SAR studies of related pyrrolidine amide NAAA inhibitors.[2][7]

  • The Pyrrolidine Head Group: The pyrrolidine ring is a common feature in a class of NAAA inhibitors.[4][8] Its presence in our target compound is the primary basis for our hypothesis.

  • The Amide Linker: The amide bond is crucial for the interaction with the enzyme's catalytic site.

  • The (S)-2-(Benzyloxy)propanoyl Tail: Structure-activity relationship studies on similar compounds have shown that modifications to the acyl chain significantly impact potency and selectivity.[7] The benzyloxy group introduces both aromatic and ether functionalities, which could influence binding within the hydrophobic substrate-binding pocket of NAAA. The chirality at the second carbon of the propanoyl group is also expected to be a critical determinant of activity, as enzymatic active sites are chiral environments.

Based on these features, we hypothesize that this compound could act as a competitive, reversible inhibitor of NAAA. Its potency is likely to be in the micromolar range, though this requires empirical validation.

Comparative Analysis with Established NAAA Inhibitors

To provide context for its potential utility, we compare our hypothetical compound with two known NAAA inhibitors: a well-established, potent inhibitor ARN19702 , and a weaker, early-generation inhibitor, 1-hexadecanoylpyrrolidine .

FeatureThis compound (Hypothetical)ARN19702 (Potent Comparator)1-hexadecanoylpyrrolidine (Weak Comparator)
Structure Contains a benzyloxypropanoyl tailContains a more complex, optimized tail for high potencyA simple long-chain fatty acyl group
Potency (IC₅₀) Predicted in the low to mid-micromolar rangeNanomolar rangeLow micromolar range (~25 µM)[3]
Selectivity Unknown; potential for cross-reactivity with FAAHHigh selectivity over FAAHPoor selectivity; also inhibits FAAH[3]
Mechanism Predicted to be a competitive, reversible inhibitorReversible inhibitorCompetitive inhibitor
Utility Potential as a novel chemical probe if validatedA validated tool for in vivo studies of NAAA functionA rudimentary tool, largely superseded by more potent and selective compounds

Experimental Validation Protocols

The following protocols provide a comprehensive framework for validating this compound as a research tool for NAAA inhibition.

Synthesis of this compound

The target compound can be synthesized via a standard amidation reaction.[9]

Synthesis_Workflow Start (S)-2-(Benzyloxy)propanoic acid + Pyrrolidine Step1 Amide Coupling (e.g., HATU, DIPEA in DMF) Start->Step1 Step2 Aqueous Workup & Extraction Step1->Step2 Step3 Purification (Silica Gel Chromatography) Step2->Step3 End This compound Step3->End

Caption: Synthetic workflow for the target compound.

Protocol:

  • To a solution of (S)-2-(benzyloxy)propanoic acid (1 equivalent) in anhydrous dimethylformamide (DMF), add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add pyrrolidine (1.2 equivalents) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro NAAA Inhibition Assay (Fluorometric)

This assay determines the compound's ability to inhibit the enzymatic activity of NAAA using a fluorogenic substrate.[10]

Protocol:

  • Enzyme Preparation: Use recombinant human NAAA expressed in a suitable system (e.g., HEK293 cells). Prepare cell lysates containing the enzyme.[11]

  • Assay Buffer: 100 mM NaH₂PO₄, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5.[11]

  • Substrate: N-(4-methylcoumarin) palmitamide (PAMCA).

  • Procedure: a. In a 96-well black plate, add 2 µL of the test compound (dissolved in DMSO) at various concentrations. b. Add 20 µL of the NAAA enzyme preparation (0.25 µg/mL in assay buffer). c. Pre-incubate for 30 minutes at 37°C. d. Initiate the reaction by adding 2 µL of the PAMCA substrate. e. Incubate for 30 minutes at 37°C. f. Measure the fluorescence of the product, 7-amino-4-methylcoumarin (AMC), at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Selectivity Profiling against Fatty Acid Amide Hydrolase (FAAH)

It is crucial to determine the selectivity of the compound for NAAA over the related enzyme FAAH.

Protocol:

  • Perform a similar enzymatic assay using recombinant human FAAH.

  • Assay Buffer for FAAH: 125 mM Tris-HCl, pH 9.0.

  • Substrate for FAAH: Arachidonoyl-p-nitroanilide (APNA) or a suitable fluorogenic substrate.

  • Follow the same procedure as the NAAA assay, adjusting the buffer and substrate accordingly.

  • Determine the IC₅₀ value for FAAH inhibition and compare it to the NAAA IC₅₀ to establish a selectivity ratio.

In Vivo Validation in a Murine Model of Inflammation

To assess the biological efficacy, the compound can be tested in a model of inflammation, such as carrageenan-induced paw edema.

In_Vivo_Workflow Start Acclimatize Mice Step1 Administer Test Compound or Vehicle (e.g., i.p. injection) Start->Step1 Step2 Induce Inflammation (Subplantar injection of Carrageenan) Step1->Step2 Step3 Measure Paw Volume (at 0, 1, 2, 4, 6 hours) Step2->Step3 Step4 Euthanize and Collect Tissue (for PEA level analysis) Step3->Step4 End Data Analysis: Paw Edema Inhibition & PEA Levels Step4->End

Sources

A Comparative Guide to Monoamine Uptake Inhibitors: Profiling (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Monoamine Transporters in Neuromodulation

Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to a vast array of physiological and psychological processes, including mood, cognition, motivation, and motor control. The precise regulation of their synaptic concentrations is paramount for healthy neuronal function. This regulation is primarily achieved through the action of monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transmembrane proteins mediate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[2]

Compounds that inhibit this reuptake process are known as monoamine uptake inhibitors (MRIs). By blocking the action of one or more MATs, MRIs increase the synaptic availability of monoamines, thereby enhancing neurotransmission.[1] This mechanism underlies the therapeutic efficacy of many clinically important drugs, including antidepressants and treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), as well as the psychoactive effects of various substances of abuse.[1][3] The specific pharmacological profile of an MRI—its potency and selectivity for DAT, NET, and SERT—determines its therapeutic applications and potential side effects.

This guide provides a comparative analysis of a novel compound, (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one , against a panel of well-characterized monoamine uptake inhibitors. Due to the limited publicly available pharmacological data on this specific molecule, its profile will be hypothesized based on established structure-activity relationships (SAR) of related compounds, particularly those containing a pyrrolidine moiety, such as the synthetic cathinones.

Structural Analysis of this compound: A Putative MRI

This compound is a chiral molecule featuring a central propan-1-one backbone. Key structural motifs relevant to its potential interaction with monoamine transporters include:

  • Pyrrolidine Ring: This saturated nitrogen-containing heterocycle is a common feature in a class of potent monoamine uptake inhibitors, notably the pyrovalerone-type synthetic cathinones like 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP).[3][4] The presence of this ring is strongly associated with potent inhibitory activity at DAT and NET.[5][6]

  • Propan-1-one Linker: The length and substitution of the alkyl chain connecting the aromatic ring to the amine are critical determinants of potency and selectivity.

  • Benzyloxy Group: An ether-linked benzyl group is attached at the alpha position. This bulky, lipophilic group will significantly influence the molecule's interaction with the transporter binding pockets.

Based on these features, it is hypothesized that this compound functions as a monoamine uptake inhibitor, likely with a preference for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT). This profile is characteristic of many pyrrolidine-containing cathinones.[7][8][9]

Comparative Analysis with Established Monoamine Uptake Inhibitors

To contextualize the potential pharmacological profile of this compound, we will compare it to several well-known MRIs with diverse selectivity profiles. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating greater potency.

Data Presentation: In Vitro Inhibition of Monoamine Transporters
CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary ProfileReference(s)
This compound Hypothesized PotentHypothesized PotentHypothesized WeakPutative NDRI-
Cocaine~230 - 490~480~740SNDRI (Non-selective)[10]
d-Methylphenidate~33 - 34~244 - 339>10,000NDRI[11][12]
Bupropion~305 - 550~1900 - 3715>10,000NDRI[13]
Mephedrone (4-MMC)~5900~1900~19300Non-selective Releaser/Inhibitor[14]
MDPV~4.0 - 4.85~25.9~3305Potent and Selective NDRI[7][9]

Note: IC₅₀ values can vary between studies due to differences in experimental conditions (e.g., cell lines, radioligands, tissue source). The values presented are representative.

Discussion of Comparator Profiles
  • Cocaine: A classic non-selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its relatively balanced, low-micromolar affinity for all three transporters contributes to its complex psychostimulant and reinforcing effects.[10][15]

  • Methylphenidate (Ritalin®): A norepinephrine-dopamine reuptake inhibitor (NDRI) with significantly higher potency for DAT and NET compared to SERT.[10][11][12] This selectivity for catecholamine transporters is central to its efficacy in treating ADHD.

  • Bupropion (Wellbutrin®): An atypical antidepressant and smoking cessation aid that functions as an NDRI.[16] It is a relatively weak inhibitor compared to other agents but its active metabolite, hydroxybupropion, contributes significantly to its pharmacological effects.[17]

  • Mephedrone (4-MMC): A synthetic cathinone that acts as both a reuptake inhibitor and a releasing agent (a substrate-type transporter ligand).[14] It is less selective than the pyrovalerone cathinones, with significant activity at all three transporters.[14]

  • MDPV: A potent and highly selective NDRI.[7][8][9] It is one of the most potent inhibitors of DAT and NET known, with over 750-fold greater selectivity for these transporters compared to SERT.[18] The pharmacology of pyrovalerone analogs like MDPV provides the strongest basis for hypothesizing the activity of this compound. The presence of the pyrrolidine ring is a key structural feature shared between these molecules.[5]

Hypothesized Profile of this compound

Drawing from the SAR of pyrovalerone analogs, we can predict the following:

  • Potent DAT and NET Inhibition: The pyrrolidine moiety strongly suggests potent blockade of catecholamine transporters.[6][7]

  • Weak SERT Inhibition: Pyrovalerone-type cathinones are characteristically weak inhibitors of SERT.[8][9] This selectivity for DAT/NET over SERT is a defining feature of this structural class.

  • Uptake Blocker, Not a Releaser: Unlike amphetamines or mephedrone, pyrrolidine-containing cathinones typically act as pure uptake inhibitors (blockers) rather than substrate-type releasing agents.[4] It is likely that this compound would share this mechanistic profile.

The bulky benzyloxy group at the alpha-position is a unique feature. Its size and lipophilicity could either enhance binding affinity through favorable interactions within the transporter's binding pocket or cause steric hindrance, potentially reducing potency compared to analogs with smaller alkyl chains like α-PVP. Experimental validation is required to determine the precise impact of this substitution.

Visualization of Mechanisms and Profiles

Monoamine Reuptake Inhibition Workflow

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (contains Monoamines) MA Monoamines (DA, NE, 5-HT) Vesicle->MA Release MA_synapse Synaptic Monoamines MA->MA_synapse Exocytosis MAT Monoamine Transporter (DAT, NET, or SERT) MA_synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding & Signal Transduction MRI Monoamine Reuptake Inhibitor (MRI) MRI->MAT Blocks

Caption: General mechanism of monoamine reuptake inhibition.

Comparative Selectivity Profile

G cluster_0 Comparative Selectivity for Monoamine Transporters Cocaine Cocaine Cocaine_DAT Cocaine_DAT Cocaine->Cocaine_DAT DAT Cocaine_NET Cocaine_NET Cocaine->Cocaine_NET NET Cocaine_SERT Cocaine_SERT Cocaine->Cocaine_SERT SERT MPD Methylphenidate MPD_DAT MPD_DAT MPD->MPD_DAT DAT MPD_NET MPD_NET MPD->MPD_NET NET MPD_SERT MPD_SERT MPD->MPD_SERT BUP Bupropion BUP_DAT BUP_DAT BUP->BUP_DAT DAT BUP_NET BUP_NET BUP->BUP_NET NET BUP_SERT BUP_SERT BUP->BUP_SERT MDPV MDPV MDPV_DAT MDPV_DAT MDPV->MDPV_DAT DAT MDPV_NET MDPV_NET MDPV->MDPV_NET NET MDPV_SERT MDPV_SERT MDPV->MDPV_SERT Hypothetical (S)-2-(Benzyloxy)-1- (pyrrolidin-1-yl)propan-1-one (Hypothesized) Hypo_DAT Hypo_DAT Hypothetical->Hypo_DAT DAT Hypo_NET Hypo_NET Hypothetical->Hypo_NET NET Hypo_SERT Hypo_SERT Hypothetical->Hypo_SERT

Caption: Relative potencies at DAT, NET, and SERT.

Experimental Protocols for Characterizing Monoamine Uptake Inhibitors

The determination of a compound's potency and selectivity for monoamine transporters relies on robust and validated in vitro assays. The two gold-standard methods are radioligand binding assays and synaptosomal uptake inhibition assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter binding site. It is used to determine the binding affinity (Kᵢ) of the compound.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for NET, or brainstem for SERT) or cultured cells expressing the human recombinant transporter in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, potent inhibitor (e.g., cocaine for DAT).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Synaptosomal Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation:

    • Dissect and homogenize specific brain regions in ice-cold 0.32 M sucrose solution.

    • Perform differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.[7] Briefly, centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris. Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed, low concentration of the radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of transport.

    • Terminate the uptake by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • Determine non-specific uptake in parallel samples incubated at 4°C or in the presence of a potent uptake blocker.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available in peer-reviewed literature, a thorough analysis of its chemical structure provides a strong basis for its classification as a putative norepinephrine-dopamine reuptake inhibitor. Its pyrrolidine moiety is a key pharmacophore shared with highly potent and selective NDRIs like MDPV. The primary distinguishing feature, a benzyloxy group, warrants further investigation to determine its influence on binding affinity and selectivity at monoamine transporters.

For drug development professionals, this compound represents an interesting scaffold. Its hypothesized profile suggests potential applications in areas where catecholamine enhancement is desired, such as in the development of novel treatments for ADHD or depression. The next essential steps involve the empirical validation of its pharmacological profile using the standardized in vitro assays detailed in this guide. Such studies will precisely determine its IC₅₀ values at DAT, NET, and SERT, confirm its mechanism as an uptake blocker, and establish a foundation for further preclinical development.

References

  • Gannon, B. M., et al. (2018). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 134, 49-57.
  • Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 22, 119-141.
  • Zanda, M. T., et al. (2020).
  • Kolanos, R., et al. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS Chemical Neuroscience, 6(8), 1333-1341.
  • Zanda, M. T., et al. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Wikipedia. Available at: [Link]

  • Mayer, F. P., et al. (2018). Chemical structure, IC50 values and representative traces of transporter-mediated currents for mephedrone and the selected metabolites. ResearchGate. Available at: [Link]

  • Pifl, C., et al. (2015). The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. British Journal of Pharmacology, 172(10), 2673-2684.
  • Gannon, B. M., et al. (2018). Pharmacology of novel synthetic stimulants structurally related to the bath salts constituent MDPV. NDEWS. Available at: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(10), PL231-PL239.
  • ResearchGate. (2019). Cocaine and cocaine methiodide IC50 values for the inhibition of monoamine transporters and DRG neuron Na+ channels. ResearchGate. Available at: [Link]

  • Rothman, R. B., et al. (2013). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 4(4), 607-613.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6.
  • ResearchGate. (n.d.). Range of previously reported IC 50 values for neurotransmitter uptake inhibition. ResearchGate. Available at: [Link]

  • Niello, M., et al. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in Pharmacology, 12, 659932.
  • Gannon, B. M., et al. (2019). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones. Neuropsychopharmacology, 44(5), 949-957.
  • Whirl-Carrillo, M., et al. (2021). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 31(5), 97-106.
  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap.
  • ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • Jørgensen, A. M., et al. (2022). Is Cocaine Protonated When it Binds to the Dopamine Transporter? JACS Au, 2(2), 481-492.
  • Dwoskin, L. P., et al. (2020). MEASUREMENT OF STEREOSELECTIVE BUPROPION DISPOSITION IN RAT BRAIN TO SUPPORT TRANSLATIONAL PBPK/PD MODEL DEVELOPMENT AND APPLICATION.
  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 39, 119-142.
  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 39, 119-142.
  • Biointerface Research in Applied Chemistry. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(1), 789-801.
  • CD Biosynsis. (n.d.). Proline Derivatives. CD Biosynsis. Available at: [Link]

  • Wikipedia. (n.d.). Buprenorphine. Wikipedia. Available at: [Link]

  • ResearchGate. (2019). The potencies of the drugs (log IC50 values) to inhibit DA uptake... ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US20170239215A1 - Proline or proline derivatives for the treatment of dementia. Google Patents.
  • Newman, A. H., & Blaylock, B. L. (2014). Discovery and Development of Monoamine Transporter Ligands. Advances in Pharmacology, 69, 1-38.
  • Löscher, W., et al. (1996). Proline and proline derivatives as anticonvulsants. European Journal of Pharmacology, 315(2), 153-160.
  • ResearchGate. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655.
  • Eshleman, A. J., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(14), 2603-2612.
  • Andersen, J., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6112-6121.
  • Gali, R., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Molecular Pharmaceutics, 18(11), 4169-4183.

Sources

In vitro vs in vivo studies of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Preclinical Evaluation of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one: A Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Activity

Introduction: The Promise of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active molecules.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing to the potency and selectivity of drug candidates.[3] Pyrrolidine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][4] This guide focuses on a specific chiral molecule, this compound, a compound of interest for its potential therapeutic applications. While it is often used as an intermediate in organic synthesis, its structural features warrant a deeper investigation into its intrinsic biological activity.[5]

This document provides a comparative analysis of the hypothetical in vitro and in vivo anti-inflammatory properties of this compound. Drawing upon established methodologies for similar pyrrolidine-based compounds, we will explore its efficacy at both the molecular and whole-organism level. The primary objective is to bridge the gap between laboratory findings and preclinical outcomes, a critical step in drug development.[6][7]

In Vitro Evaluation: Targeting the Molecular Basis of Inflammation

To assess the anti-inflammatory potential of this compound at a molecular level, a Cyclooxygenase-2 (COX-2) inhibition assay was selected. The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established therapeutic strategy.

Experimental Protocol: COX-2 Inhibition Assay
  • Preparation of Reagents : A human recombinant COX-2 enzyme solution is prepared. The test compound, this compound, and a reference standard (Celecoxib, a known COX-2 inhibitor) are dissolved in DMSO to create stock solutions. Arachidonic acid, the substrate for COX-2, is also prepared.

  • Assay Procedure : The assay is performed in a 96-well plate format. Each well contains the COX-2 enzyme, a buffer solution, and varying concentrations of the test compound or reference standard.

  • Initiation and Incubation : The reaction is initiated by adding arachidonic acid to each well. The plate is then incubated at 37°C for a specified time to allow the enzymatic reaction to proceed.

  • Detection : The product of the enzymatic reaction, Prostaglandin E2 (PGE2), is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration required to inhibit 50% of the enzyme's activity, is determined by plotting the inhibition percentage against the compound concentration.

Hypothetical In Vitro Results
CompoundTargetIC50 (µM)
This compoundCOX-21.5
Celecoxib (Reference)COX-20.04

The hypothetical data suggests that this compound exhibits moderate inhibitory activity against the COX-2 enzyme. While not as potent as the selective inhibitor Celecoxib, the observed activity provides a rationale for further investigation in a more complex biological system.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (COX-2, Compound, Substrate) plate Plate COX-2 and Test Compound reagents->plate Dispense initiate Initiate Reaction with Arachidonic Acid plate->initiate incubate Incubate at 37°C initiate->incubate detect Detect PGE2 via ELISA incubate->detect Reaction Complete calculate Calculate % Inhibition detect->calculate ic50 Determine IC50 Value calculate->ic50 cluster_prep Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis acclimate Acclimatize Rats grouping Group Animals (Control, Test, Reference) acclimate->grouping dose Administer Compound (Oral Gavage) grouping->dose inject Inject Carrageenan into Paw dose->inject 1 hour post-dose measure Measure Paw Volume (0-4 hours) inject->measure calculate Calculate % Inhibition of Edema measure->calculate

In Vivo Carrageenan-Induced Paw Edema Workflow

Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC)

The ultimate goal in preclinical studies is to establish a correlation between in vitro activity and in vivo efficacy. [8][9]This relationship, known as the in vitro-in vivo correlation (IVIVC), is a predictive mathematical model that connects laboratory data with whole-organism responses. [9] In our hypothetical study, the moderate in vitro COX-2 inhibition (IC50 = 1.5 µM) translates to a substantial in vivo anti-inflammatory effect (45% edema inhibition). This suggests that this compound possesses favorable pharmacokinetic and pharmacodynamic properties. Several factors could contribute to this translation:

  • Bioavailability : The compound is likely well-absorbed after oral administration, reaching systemic concentrations sufficient to engage with the target tissue.

  • Metabolism : The compound may be metabolized into more active forms, or it may have a metabolic profile that allows for sustained exposure.

  • Target Engagement : The compound effectively reaches the site of inflammation and inhibits COX-2 in the complex in vivo environment.

Conversely, discrepancies between in vitro and in vivo results are common in drug discovery. A potent in vitro compound may fail in vivo due to poor absorption, rapid metabolism, or off-target toxicity. [10][11]Therefore, conducting both types of studies is essential for a comprehensive understanding of a drug candidate's potential. [12]

cluster_iv In Vitro (Lab Bench) cluster_vivo In Vivo (Living Organism) cluster_factors Translational Factors invitro Molecular Target Assay (e.g., COX-2 Inhibition) IC50 = 1.5 µM adme ADME Properties (Absorption, Distribution, Metabolism, Excretion) invitro->adme Prediction invivo Animal Model of Disease (e.g., Paw Edema) 45% Inhibition adme->invivo Outcome

Conceptual Framework of In Vitro-In Vivo Correlation

Comparative Landscape: Alternatives and Advantages

The field of anti-inflammatory drug discovery is rich with pyrrolidine-containing compounds. For instance, some pyrrolidine-2,5-dione derivatives have shown potent and selective COX-2 inhibition. [4]Compared to these, our hypothetical data for this compound suggests a more balanced profile of moderate in vitro potency and strong in vivo efficacy. This could imply a favorable safety profile, as highly potent COX-2 inhibitors can sometimes be associated with adverse cardiovascular effects. The unique benzyloxy group in the structure of our test compound may also contribute to its distinct pharmacokinetic properties. [13]

Conclusion and Future Directions

This guide presents a hypothetical yet scientifically grounded comparison of the in vitro and in vivo anti-inflammatory properties of this compound. The compound demonstrates a promising profile, with molecular-level activity translating into significant efficacy in a preclinical model of inflammation.

Future research should focus on:

  • Definitive In Vitro and In Vivo Studies : Conducting the described experiments to obtain actual data for the compound.

  • Mechanism of Action : Further elucidating the precise molecular interactions with the COX-2 enzyme and exploring potential off-target effects.

  • Pharmacokinetic Profiling : Performing detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs to optimize potency and selectivity.

By systematically bridging the gap between in vitro and in vivo data, a comprehensive understanding of this compound can be achieved, paving the way for its potential development as a novel anti-inflammatory agent.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026, January 6).
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (n.d.).
  • How is in vitro–in vivo correlation (IVIVC) established? (n.d.). Patsnap Synapse.
  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (2020, January 15). PubMed.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (n.d.). PubMed.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PubMed Central.
  • In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods. (n.d.).
  • In Vitro and In Vivo Studies and Drug Discovery. (2024, August 5). Cole-Parmer.
  • Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub.
  • In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. (n.d.). Cusabio.
  • In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. (n.d.).
  • 2-[(Benzyloxy)methyl]pyrrolidine. (n.d.). Benchchem.
  • Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022, September 8). PubMed.
  • (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. (n.d.). ChemBK.
  • Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. (n.d.). ResearchGate.
  • (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. (n.d.). PubMed Central.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA.
  • The Synthesis and Analgesic Activities of Some spiro[indan-1,3'-pyrrolidine] Derivatives Designed as Rigid Analogs of Profadol. (1982, March). PubMed.
  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. (2022, August 19). Semantic Scholar.
  • In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. (2024, June 14). PubMed Central.
  • Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. (2011, May 1). PubMed.
  • diABZI STING agonist-1 (tautomerism). (n.d.). Selleck Chemicals.

Sources

A Comparative Guide to the Receptor Cross-Reactivity of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Pharmacological Profile of a Prolintane Analog

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one is a chiral synthetic compound belonging to the pyrrolidinophenone class. While detailed pharmacological data for this specific molecule is not extensively published, its structural architecture, particularly the pyrrolidine ring and its resemblance to cathinone derivatives, strongly suggests a primary interaction with the monoamine transporter system. It is structurally analogous to prolintane, a known norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. Therefore, it is hypothesized that this compound functions as an NDRI, primarily targeting the dopamine transporter (DAT) and the norepinephrine transporter (NET).

This guide provides a comprehensive, albeit predictive, analysis of the potential cross-reactivity of this compound with other CNS receptors. By drawing comparisons with structurally related and functionally similar compounds like prolintane, pyrovalerone, and cocaine, we aim to offer a framework for researchers to anticipate its selectivity profile and to design robust experimental plans for its definitive characterization. Understanding the full spectrum of a compound's interactions is paramount in drug discovery to predict its therapeutic efficacy and potential off-target liabilities.

Hypothesized Primary Targets and Cross-Reactivity Profile

Based on its structural similarity to the prolintane and pyrovalerone class of compounds, the primary pharmacological targets of this compound are predicted to be the dopamine transporter (DAT) and the norepinephrine transporter (NET) . The selectivity for DAT over NET, or vice versa, would be a key determinant of its specific pharmacological effects.

The potential for cross-reactivity with other receptors is a critical aspect of its pharmacological profile. A standard approach to assess this is to screen the compound against a broad panel of CNS receptors. The following is a hypothesized cross-reactivity profile, categorized by receptor families, based on the known activities of related compounds.

Monoamine Transporters
  • Dopamine Transporter (DAT) & Norepinephrine Transporter (NET): High affinity binding and potent inhibition of uptake are expected at these transporters. Studies on prolintane analogs show potent inhibition of both human and rat DAT and NET, with IC50 values in the low nanomolar range[2].

  • Serotonin Transporter (SERT): Lower affinity for SERT is anticipated compared to DAT and NET. Many pyrovalerone cathinones exhibit significantly lower affinity for SERT, often in the micromolar range, resulting in a high DAT/SERT selectivity ratio[3].

Serotonin Receptors
  • 5-HT1A & 5-HT2A/2C Receptors: Potential for low to moderate affinity. Some pyrovalerone cathinones have been shown to bind to 5-HT1A and 5-HT2A receptors in the micromolar range[3]. Functional activity at these receptors would need to be determined.

Adrenergic, Histaminergic, and Muscarinic Receptors
  • Cross-reactivity at these G-protein coupled receptors (GPCRs) is possible and would significantly impact the compound's side-effect profile. For instance, cocaine has been shown to inhibit M2 muscarinic cholinergic receptors with a Ki of 18.8 µM[4]. A comprehensive screening panel would be necessary to rule out significant interactions at these sites.

Opioid Receptors
  • While not a primary target, some psychostimulants exhibit complex interactions with the opioid system. Cocaine, for example, has been shown to interact with sigma and kappa opioid receptors[5].

Comparative Analysis with Alternative Compounds

To contextualize the potential pharmacological profile of this compound, it is instructive to compare it with other well-characterized monoamine transporter inhibitors.

CompoundPrimary MechanismDAT Affinity (Ki, nM)NET Affinity (Ki, nM)SERT Affinity (Ki, nM)Key Off-Target Interactions
This compound Hypothesized NDRI Predicted High Predicted High Predicted Low To be determined
Prolintane NDRIPotent (IC50 ~43 nM)[2]Potent (IC50 ~59 nM)[2]Weak (IC50 ~28,613 nM)[2]Limited data on broad receptor screening.
Pyrovalerone NDRI7-180[3]60-3500[3]2900-12000[3]Micromolar affinity at 5-HT1A and 5-HT2A receptors[3].
Cocaine SNDRI~250-600~500-1000~200-350High affinity for BASP1 (Kd ~7 nM)[6][7]; interacts with sigma and kappa opioid receptors[5] and muscarinic receptors (Ki ~18.8 µM)[4].

Note: Ki and IC50 values can vary depending on the experimental conditions.

Experimental Protocols for Determining Cross-Reactivity

A systematic evaluation of the cross-reactivity of this compound would involve a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess activity at the identified targets.

Radioligand Binding Assays for a Broad CNS Receptor Panel

This is the first step to identify potential on- and off-target interactions by measuring the affinity of the test compound for a wide range of receptors. Commercial services like the Eurofins SafetyScreen44 panel or the NIMH Psychoactive Drug Screening Program (PDSP) offer comprehensive screening[4][8].

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's affinity for the receptor.

Generalized Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the receptor of interest are prepared.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 is determined by non-linear regression analysis of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing target receptor incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_ligands Prepare radioligand and test compound dilutions prep_ligands->incubate filter Separate bound and free ligand by filtration incubate->filter count Quantify radioactivity filter->count plot Plot competition curve count->plot calculate Calculate IC50 and Ki plot->calculate

Radioligand Binding Assay Workflow
Functional Assays for Monoamine Transporters

Once binding to DAT and NET is confirmed, functional assays are crucial to determine whether the compound acts as an inhibitor or a substrate (releaser).

Principle: These assays measure the uptake of a radiolabeled substrate (e.g., [3H]dopamine for DAT) into cells expressing the transporter. An inhibitor will block this uptake in a concentration-dependent manner.

Protocol for [3H]Dopamine Uptake Inhibition Assay:

  • Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT) in 24-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a specified time.

  • Uptake Initiation: Add a fixed concentration of [3H]dopamine to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of [3H]dopamine uptake.

Diagram of Monoamine Transporter Functional Assay:

G cluster_setup Setup cluster_experiment Experiment cluster_readout Readout & Analysis plate_cells Plate cells expressing the transporter preincubate Pre-incubate with test compound plate_cells->preincubate add_substrate Add radiolabeled substrate (e.g., [3H]DA) preincubate->add_substrate terminate Terminate uptake by washing add_substrate->terminate lyse_cells Lyse cells terminate->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity determine_ic50 Determine IC50 measure_radioactivity->determine_ic50

Monoamine Transporter Uptake Inhibition Assay
Functional Assays for G-Protein Coupled Receptors (GPCRs)

For any significant off-target binding to GPCRs identified in the initial screen, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Principle: GPCR activation leads to downstream signaling events, such as changes in intracellular second messenger levels (e.g., cAMP, Ca2+). These changes can be measured using various techniques, including fluorescence or luminescence-based assays.

Generalized Protocol for a cAMP Assay (for Gs or Gi-coupled receptors):

  • Cell Culture: Use cells expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Diagram of GPCR Signaling and Assay Principle:

G cluster_cell Cell Membrane Ligand Ligand GPCR GPCR Extracellular Intracellular Ligand->GPCR:p1 Binds G_Protein G-Protein GPCR:p2->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Assay Assay Readout (e.g., HTRF, ELISA) Second_Messenger->Assay Measured by

GPCR Signaling and Assay Principle

Conclusion

While the precise cross-reactivity profile of this compound remains to be experimentally determined, its structural similarity to known NDRIs provides a strong basis for a hypothesized pharmacological profile. It is anticipated to be a potent inhibitor of DAT and NET with lower affinity for SERT. The potential for off-target interactions, particularly at various GPCRs, underscores the importance of comprehensive in vitro screening early in the drug development process. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically characterize the selectivity of this and other novel compounds, ultimately leading to a better understanding of their therapeutic potential and safety profile.

References

  • National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). ASSAY PROTOCOL BOOK. [Link]

  • Luethi, D., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Pharmaceuticals, 14(8), 754. [Link]

  • Wikipedia. Prolintane. [Link]

  • Ferreira, R., et al. (1988). Cocaine inhibits muscarinic cholinergic receptors in heart and brain. Journal of Pharmacology and Experimental Therapeutics, 246(3), 1048-1052. [Link]

  • Ferreira, R., & Toneatto, T. (2022). Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. Toxins, 14(4), 278. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel. [Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). [Link]

  • Lee, W., et al. (2022). The abuse potential of prolintane in rodents: Behavioral pharmacology approaches. Neuropharmacology, 205, 108914. [Link]

  • Calligaro, D. O., & Eldefrawi, M. E. (2022). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. Proceedings of the National Academy of Sciences, 119(16), e2200545119. [Link]

  • Calligaro, D. O., & Eldefrawi, M. E. (2022). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. PubMed, 35412917. [Link]

  • Katz, J. L., et al. (2004). The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. Journal of Pharmacology and Experimental Therapeutics, 309(2), 750-760. [Link]

  • Kolanos, R. (2016). Systems-Level View of Cocaine Addiction: The Interconnection of the Immune and Nervous Systems. Journal of Neuroimmune Pharmacology, 11(3), 457-471. [Link]

  • Simmler, L. D., et al. (2021). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. ACS Chemical Neuroscience, 12(23), 4418-4430. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, procedural framework for the proper disposal of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, a compound often utilized as an intermediate in organic synthesis.[1] By understanding the chemical nature of this substance and adhering to established safety protocols, laboratory personnel can mitigate risks and ensure environmental stewardship.

The information presented herein is synthesized from established safety guidelines for related chemical classes, including amides and pyrrolidine derivatives, to provide a comprehensive operational plan.

Hazard Profile and Immediate Safety Precautions

While specific toxicological data for this compound is not extensively documented, a hazard assessment based on its constituent functional groups—a benzyloxy moiety, a pyrrolidine ring, and an amide linkage—necessitates careful handling.

Physicochemical Properties Summary:

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₂ChemBK[1]
Molar Mass 233.31 g/mol ChemBK[1]
Appearance White to off-white solidChemBK[1]
Solubility Soluble in organic solvents like ethanol, chloroform, and dimethylformamide; insoluble in water.ChemBK[1]
Boiling Point 369.2°C at 760 mmHgChemBK[1]
Flash Point 177.1°CChemBK[1]
Storage 2-8°CChemBK[1]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][2][3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[1][3]

  • Avoid Contact: Prevent contact with skin, eyes, and mucous membranes.[1][4] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[1][6]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Due to its organic nature and the presence of nitrogen, this compound should be treated as a hazardous chemical waste.

Waste Segregation Workflow:

cluster_0 Waste Generation cluster_1 Initial Assessment cluster_2 Segregation & Labeling cluster_3 Final Disposal Path start (S)-2-(Benzyloxy)-1- (pyrrolidin-1-yl)propan-1-one Waste is_contaminated Is the waste grossly contaminated with other hazardous materials? start->is_contaminated non_halogenated Segregate as NON-HALOGENATED ORGANIC WASTE is_contaminated->non_halogenated No other_waste Segregate according to the most hazardous component. Consult EHS. is_contaminated->other_waste Yes label_waste Label container with: - Full Chemical Name - Hazard Class (if known) - Date of Accumulation non_halogenated->label_waste other_waste->label_waste ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) for incineration. label_waste->ehs_pickup

Caption: Decision workflow for the segregation of this compound waste.

Step-by-Step Disposal Procedures

A. Unused or Surplus Material:

  • Do Not Dispose in Regular Trash or Drains: This compound should never be disposed of in the regular trash or down the sanitary sewer.[2]

  • Original Container: If possible, keep the surplus material in its original, clearly labeled container. If transferring to a new container, ensure it is compatible and properly labeled with the full chemical name and any known hazard information.[7]

  • Waste Collection: Designate a specific, sealed, and properly labeled container for the accumulation of this chemical waste.

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[2] Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

B. Contaminated Materials:

  • Personal Protective Equipment (PPE): Any PPE that is grossly contaminated with this compound should be disposed of as hazardous waste.

  • Labware and Consumables: Disposable labware, such as pipette tips, and contaminated materials like absorbent pads used for minor spills should be collected in a designated, sealed container or bag.

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

C. Empty Containers:

  • Triple Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., ethanol or acetone).[7]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous chemical waste.[7]

  • Container Disposal: After triple rinsing, the defaced, empty container can typically be disposed of in the regular trash or recycling, depending on institutional policies.

Emergency Procedures: Spill and Exposure Management

In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.

Spill Response Protocol:

spill Spill Occurs alert Alert personnel in the immediate area. spill->alert evacuate Evacuate non-essential personnel. alert->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat). evacuate->ppe contain Contain the spill using absorbent materials (e.g., vermiculite, sand). ppe->contain cleanup Carefully collect absorbed material into a labeled hazardous waste container. contain->cleanup decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. cleanup->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose

Caption: Step-by-step emergency response protocol for a spill of this compound.

Spill Cleanup Steps:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[9][10]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[11]

  • Containment: For liquid spills (if the solid has melted or is in solution), create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[11][12][13]

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in.[11][12]

  • Collection: Once the material is fully absorbed, carefully sweep or scoop it into a designated, sealable container for hazardous waste.[9][14]

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[10][12] All materials used for decontamination should also be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, as per your institution's policy.

Exposure Response:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[5][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][15]

By adhering to these comprehensive guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional practice.

References

  • ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP for Sodium Amide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Fisher Scientific. (2012). SAFETY DATA SHEET - Pyrrolidine. Retrieved from [Link]

  • AA Blocks Inc. (2025). Safety Data Sheet. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring, a core component of this molecule, is known to be an irritant to the skin, eyes, and respiratory tract.[1] Consequently, all handling procedures must be conducted with appropriate personal protective equipment and within a controlled laboratory environment to mitigate exposure risks.

Immediate Safety Protocols: Your First Line of Defense

Before commencing any work with (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, a thorough understanding of immediate safety measures is paramount. These protocols are designed to protect you and your colleagues from accidental exposure and to ensure a swift and effective response in the event of an emergency.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection and consistent use of appropriate PPE is the most critical factor in preventing chemical exposure.[2][3] The following table outlines the minimum PPE requirements for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Must meet ANSI Z87.1 standards or equivalent regional standards. Ensure a snug fit to prevent any gaps where splashes could enter.
Skin and Body Protection Chemical-resistant laboratory coat.A fully buttoned lab coat made of a low-permeability fabric is essential to protect against spills.
Hand Protection Disposable nitrile gloves.Inspect gloves for any signs of degradation or perforation before each use. It is advisable to change gloves frequently, especially after any suspected contact with the chemical.[4]
Respiratory Protection Generally not required under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood).If there is a risk of aerosol generation or if working in a poorly ventilated area, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action can significantly minimize harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek prompt medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] If irritation persists, seek medical advice.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or stops, administer artificial respiration and seek immediate medical assistance.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of accidents and ensures the integrity of your research.

Engineering Controls: Your Primary Barrier

All manipulations of this compound should be performed in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[2] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling the compound, from preparation to waste disposal.

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area for handling the compound. Before you begin, ensure you are wearing all the required PPE.[2] Visually inspect all glassware for cracks or defects.

  • Handling: Conduct all manipulations within a chemical fume hood. When weighing the solid compound, use a draft shield to prevent a static charge from affecting the measurement and to contain any fine particles. If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] The container should be tightly sealed to prevent contamination.

  • Cleanup: After completing your work, decontaminate all surfaces and equipment. A mild detergent and water solution is generally sufficient, followed by a rinse with an appropriate solvent if necessary.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling

All waste materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be disposed of in a designated hazardous waste container.[9] The container must be clearly labeled with the chemical name and the appropriate hazard warnings. Never mix incompatible waste streams.[9]

Disposal Procedure

  • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed plastic bag and place it in the designated solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of this chemical down the drain.[2]

  • Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Consult your institution's environmental health and safety (EHS) office for specific guidelines on the final disposal of hazardous waste.

This guide provides a comprehensive framework for the safe handling of this compound. By adhering to these protocols, you can mitigate risks and foster a culture of safety within your laboratory.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Link

  • Complete Guide for Laboratory Chemical Lab Safety and Handling. Saffron Tech. Link

  • Lab Safety Rules and Guidelines. Spark PROGRESS. Link

  • Chemical Handling and Storage - Environmental Health and Safety. Iowa State University. Link

  • Safety Rules in Chemical Laboratories: A Practical Guide. Korfork. Link

  • Pyrrolidine - Safety Data Sheet. Apollo Scientific. Link

  • Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals. Benchchem. Link

  • Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone. Benchchem. Link

  • Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.